Zinc-DTPA
Description
Structure
2D Structure
Properties
CAS No. |
23759-24-2 |
|---|---|
Molecular Formula |
C14H18N3O10Zn-3 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-5 |
InChI Key |
UVJDUBUJJFBKLD-UHFFFAOYSA-I |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Synonyms |
Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Zinc-DTPA: Structure, Chelation Chemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Zinc-diethylenetriaminepentaacetic acid (Zinc-DTPA), a crucial chelating agent in medicine and research. It details its chemical structure, mechanism of action, synthesis, and applications, with a focus on its role in radionuclide decorporation.
Chemical Structure and Physicochemical Properties
This compound, also known as Pentetate Zinc Trisodium (B8492382), is a coordination complex wherein a zinc ion is bound to the chelating agent diethylenetriaminepentaacetic acid (DTPA).[1][2] The DTPA ligand is a polyaminopolycarboxylic acid that can form multiple coordination bonds with a central metal ion.[3][4] The complex is typically administered as a trisodium salt to enhance its solubility and stability.[5]
The molecular formula for the trisodium salt is Na₃ZnC₁₄H₁₈N₃O₁₀.[2][6] The structure of the this compound complex is centered around the zinc ion, which is coordinated by the nitrogen and oxygen atoms of the DTPA ligand. This stable complex is essential for its therapeutic action.
Table 1: Physicochemical Properties of this compound (Trisodium Salt)
| Property | Value | Reference(s) |
| IUPAC Name | trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | [5] |
| Synonyms | Pentetate Zinc Trisodium, Trisodium Zinc DTPA, Zn-DTPA | [5][7] |
| Molecular Formula | Na₃ZnC₁₄H₁₈N₃O₁₀ | [2][6] |
| Molecular Weight | 522.7 g/mol | [2][6] |
| Appearance | White crystalline powder | [7] |
| Solubility | Soluble in water | [7] |
| pH of Solution | 6.5 - 7.5 | [5][8] |
Mechanism of Action: Metal Ion Chelation and Exchange
The primary function of this compound is to act as a chelating agent for the decorporation of toxic heavy metals and radionuclides from the body.[9] Its mechanism relies on the principle of transchelation, or metal ion exchange. The DTPA ligand has a high affinity for a variety of metal ions, particularly trivalent and tetravalent actinides like plutonium (Pu), americium (Am), and curium (Cm).[3][10]
When administered, this compound circulates in the bloodstream and extracellular fluid.[5] The zinc ion within the complex is readily displaced by radionuclides that have a greater binding affinity for DTPA.[3][9] This exchange occurs because the stability constants of DTPA complexes with these radionuclides are significantly higher than that of the this compound complex.[9] The resulting radionuclide-DTPA complex is a stable, water-soluble compound that is biologically inert.[1] This new complex is then efficiently eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.[5][9] This process significantly enhances the rate of elimination of the contaminating radionuclides, thereby reducing their toxic effects and radiation dose to the body.[8][11]
Caption: Mechanism of this compound in radionuclide decorporation.
Table 2: Stability Constants (log K) of DTPA with Various Metal Ions
A higher log K value indicates a more stable complex, explaining why certain metals displace zinc.
| Metal Ion | log K Value | Reference(s) |
| Zn²⁺ | 18.2 - 18.8 | [2][12] |
| Pb²⁺ | 18.8 | [2] |
| Cu²⁺ | 21.0 - 21.4 | [12] |
| Pu⁴⁺ | ~29 | [3] (Implied) |
| Am³⁺ | ~23 | [3] (Implied) |
| Cm³⁺ | ~23 | [3] (Implied) |
Synthesis of this compound
The synthesis of this compound for pharmaceutical use involves the reaction of diethylenetriaminepentaacetic acid with a zinc source in the presence of a base. A common method is the neutralization of DTPA with sodium hydroxide (B78521) in an aqueous solution, followed by the addition of zinc oxide.[13][14] The resulting product, trisodium zinc diethylenetriaminepentaacetate, can then be isolated.[15]
A generalized laboratory-scale synthesis protocol is as follows:
-
Dissolve sodium hydroxide in water and cool the solution.
-
Add DTPA to the sodium hydroxide solution with stirring until a clear solution is formed.
-
Add zinc oxide to the solution.
-
Stir the mixture until the zinc oxide has completely reacted and a clear solution of this compound is obtained.
-
The final product can be isolated, for example, by crystallization.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocols and Applications
This compound is primarily indicated for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase their rates of elimination.[5]
The administration of this compound in a clinical setting follows specific guidelines to maximize efficacy and ensure patient safety. It is often used as a follow-up treatment after an initial administration of Calcium-DTPA (Ca-DTPA), as Ca-DTPA is more effective in the first 24 hours post-contamination.[10][16]
-
Initial Treatment (First 24 Hours): If available, an initial dose of Ca-DTPA is preferred. If Ca-DTPA is not available, this compound is administered.[17]
-
Maintenance Treatment (After 24 Hours): Daily treatment with this compound is initiated.[17]
-
Dosage (Adults and Adolescents): The standard dose is 1.0 gram administered once daily.[16]
-
Dosage (Pediatrics <12 years): The recommended dose is 14 mg/kg once daily, not to exceed 1.0 gram per day.[16]
-
Administration Routes:
-
Intravenous (IV): This is the recommended route, especially if the contamination route is unknown or involves multiple pathways. It can be given as a slow IV push over 3-4 minutes or as an infusion over 30 minutes diluted in a compatible solution (e.g., 5% dextrose in water, Normal Saline).[6][10]
-
Nebulized Inhalation: For contamination solely by inhalation, this compound can be administered via a nebulizer, typically diluted 1:1 with sterile water or saline.[10][18]
-
Animal studies are crucial for evaluating the efficacy and kinetics of chelating agents. A typical protocol for a radionuclide decorporation study in a rodent model is outlined below.[19][20]
-
Animal Model: Wistar rats are commonly used.
-
Contamination: Animals are internally contaminated with a radionuclide (e.g., ⁶⁵ZnCl₂ as a surrogate for other radionuclides) via intraperitoneal (i.p.) injection.[19]
-
Treatment Groups:
-
Administration: this compound is administered, typically via i.p. injection.
-
Monitoring: The retention and excretion of the radionuclide are monitored over a defined period (e.g., 10-23 days).[19] Whole-body counting is a common method for measuring radioactivity.[20]
-
Data Analysis: The effectiveness of the treatment is determined by comparing the radionuclide retention in treated animals to the control group. Kinetic models may be applied to understand the decorporation process.[19]
Caption: A typical workflow for a preclinical decorporation study.
Conclusion
This compound is a well-characterized and effective chelating agent for the decorporation of specific transuranic radionuclides. Its utility is grounded in its chemical structure, which allows for the efficient exchange of its zinc ion for more strongly binding toxic metals, leading to their safe excretion. The established protocols for its synthesis and clinical use make it an indispensable tool in the management of internal radiological contamination events. For researchers and drug development professionals, understanding the intricate details of its mechanism, properties, and experimental application is vital for both its current use and the development of future decorporation therapies.
References
- 1. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. heyl-berlin.de [heyl-berlin.de]
- 4. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. orise.orau.gov [orise.orau.gov]
- 7. Zinc DTPA - High Purity Chelating Agent at Best Price [edta-chelate.com]
- 8. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 10. DailyMed - pentetate zinc trisodium- pentetate zinc trisodium injection, solution, concentrate [dailymed.nlm.nih.gov]
- 11. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. anushandhan.in [anushandhan.in]
- 13. EP2805957A1 - Crystalline Forms of Trisodium zink diethylene triamine pentaacetic acid - Google Patents [patents.google.com]
- 14. WO2014187930A1 - Crystalline forms of zinc trisodium pentetic acid - Google Patents [patents.google.com]
- 15. journals.co.za [journals.co.za]
- 16. Pentetate zinc trisodium: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
- 17. DailyMed - PENTETATE ZINC TRISODIUM injection, solution, concentrate [dailymed.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Zinc-DTPA as a Chelator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc Diethylenetriaminepentaacetic Acid (Zinc-DTPA) is a crucial chelating agent employed for the decorporation of certain transuranic actinides from the body. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes. The primary mechanism involves a ligand exchange reaction where the zinc ion in the DTPA complex is displaced by a radionuclide with a higher binding affinity, such as plutonium (Pu), americium (Am), or curium (Cm). The resulting stable, water-soluble actinide-DTPA complex is then efficiently eliminated from the body, primarily through renal excretion. This guide consolidates key data on stability constants, decorporation efficacy, and the pharmacokinetic profile of this compound to serve as a technical resource for the scientific community.
Core Mechanism of Action: Ligand Exchange
The fundamental mechanism of action for this compound is a process of ligand exchange, also known as transchelation.[1][2] The DTPA molecule, a polyaminopolycarboxylic acid, has a high affinity for multivalent metal ions.[1][3] In this compound, a zinc ion is complexed by the DTPA ligand. When this compound is introduced into a biological system containing radionuclides like plutonium, americium, or curium, these actinides, which have a greater binding capacity for DTPA than zinc, displace the zinc ion from the complex.[4][5][6]
This exchange is thermodynamically favorable due to the higher stability of the actinide-DTPA complex compared to the this compound complex.[2] Once the actinide is chelated, it forms a stable, water-soluble complex that is biologically inert.[2] This prevents the radionuclide from depositing in tissues such as the bone, liver, and kidneys, where it could cause long-term damage due to alpha radiation.[7][8] The newly formed actinide-DTPA complex is then rapidly cleared from the body.[4][6]
It is generally accepted that this chelation process occurs primarily in extracellular fluids, such as the bloodstream and interstitial fluids, intercepting the actinides as they are being transported.[7][9] However, some research suggests a potential for intracellular chelation, particularly within hepatocytes in the liver, which could contribute to the decorporation of actinides that have already been taken up by cells.[9]
Quantitative Data
The efficacy of a chelating agent is quantitatively defined by its stability constant (log K) with the target metal ion. A higher log K value indicates a more stable complex and a stronger binding affinity.
Stability Constants
The stability of DTPA complexes with various metal ions is critical to its function. The log K value for Zinc with DTPA is lower than that for the target actinides, driving the ligand exchange mechanism.
| Metal Ion | Oxidation State | Stability Constant (log K or log β₁₀₁) | Reference |
|---|---|---|---|
| Zinc (Zn) | +2 | ~18.3 | [10] |
| Plutonium (Pu) | +3 | 20.58 ± 0.04 | |
| Plutonium (Pu) | +4 | 33.67 ± 0.02 | |
| Americium (Am) | +3 | ~26.2 | [4][7] |
| Curium (Cm) | +3 | Data not available in searched results | |
| Calcium (Ca) | +2 | ~10.7 | [10] |
Decorporation Efficacy
Animal studies provide quantitative measures of this compound's effectiveness in removing radionuclides. Efficacy is often measured by the reduction in organ burden and the increase in urinary excretion compared to untreated controls.
| Study Description | Radionuclide | Treatment Regimen | Key Efficacy Results | Reference |
|---|---|---|---|---|
| Rodent study with aerosolized contamination. | Pu and Am | Inhalation of Ca-DTPA (2 µmol/kg) at 30 min post-contamination, followed by inhaled Zn-DTPA (2 µmol/kg) at multiple intervals. | Reduced lung deposit to 1-2% of untreated animals. Systemic deposit in liver and skeleton reduced by half. | [10][11] |
| Rat study with IV contamination. | ²⁴¹Am citrate | Single IV bolus of DTPA (30 µmol/kg) 1 hour post-contamination. | Cumulative 14-day urinary decorporation was ~43% of injected dose, compared to 11% in controls. | [4] |
| Wistar rat study with IP contamination. | ⁶⁵ZnCl₂ | Single IP dose of Zn-DTPA (5 mg/0.25 mL/100g) 30 min before contamination. | Significantly increased excretion and reduced whole-body retention of ⁶⁵Zn compared to controls. | [1][6] |
Pharmacokinetics
The clinical efficacy of this compound is governed by its pharmacokinetic profile, which dictates its distribution to sites of contamination and its subsequent elimination.
-
Absorption : Oral bioavailability is very low, with approximately 5% absorption in animal studies.[11] Administration is therefore typically intravenous (IV) or via nebulized inhalation.[11][12]
-
Distribution : Following IV administration, this compound is rapidly distributed throughout the extracellular fluid space.[13] It does not significantly penetrate into erythrocytes or other cells.[13]
-
Metabolism : this compound undergoes minimal to no metabolic change in the body.[13]
-
Elimination : The chelator and its metal complexes are rapidly cleared from the plasma, primarily by glomerular filtration into the urine.[4][6] Over 99% of an injected dose can be excreted in the urine within 24 hours.[10][11] The plasma retention has been described by three exponential components with average half-lives of 1.4, 14.5, and 94.4 minutes.[10][11]
Experimental Protocols
The following sections outline generalized protocols for key experiments used to evaluate the efficacy and mechanism of chelating agents like this compound.
Animal Decorporation Efficacy Study
This protocol describes a typical experiment in rodents to determine the in vivo effectiveness of this compound in removing a specific radionuclide.
Objective : To quantify the reduction in radionuclide retention in key organs and the enhancement of excretion following this compound administration.
Methodology :
-
Animal Model : Male Wistar or Sprague-Dawley rats are commonly used.[1][5] Animals are acclimatized and housed in metabolic cages to allow for separate collection of urine and feces.
-
Contamination : A known activity of a radionuclide (e.g., ²⁴¹Am-citrate or ⁶⁵ZnCl₂) is administered to the animals.[5][6] The route of administration (e.g., intravenous, intraperitoneal, inhalation) is chosen to mimic a potential human exposure scenario.[4][6]
-
Treatment Groups :
-
Control Group: Receives the radionuclide but no chelation therapy (saline vehicle only).
-
Treatment Group(s): Receive this compound at a specified dose (e.g., 30 µmol/kg) and route (e.g., IV or IP).[4][6] The timing of administration is a critical variable (e.g., 1 hour post-contamination, delayed treatment at 24 hours, etc.).[2]
-
-
Sample Collection : Urine and feces are collected daily for the duration of the study (e.g., 7-14 days).[4]
-
Endpoint Analysis :
-
Data Analysis : The percentage of the initial injected dose (%ID) in each tissue and in the cumulative excreta is calculated for both control and treated groups. Statistical analysis is performed to determine the significance of the reduction in organ burden and the increase in excretion.
Human Pharmacokinetic Study (¹⁴C-DTPA)
This protocol outlines the methodology used in human studies to determine the absorption, distribution, metabolism, and excretion (ADME) of DTPA.
Objective : To characterize the pharmacokinetic profile of DTPA in healthy human volunteers.
Methodology :
-
Study Population : A small number of healthy volunteers are enrolled after providing informed consent.[10][11]
-
Drug Administration : A single dose of DTPA labeled with Carbon-14 (¹⁴C-DTPA) is administered, typically intravenously, at a low radioactive dose (e.g., 750 kBq).[10][11]
-
Sample Collection :
-
Sample Processing and Analysis :
-
Plasma is separated from blood samples.
-
The total radioactivity in plasma, urine, and fecal homogenates is quantified using liquid scintillation counting (LSC).[3]
-
-
Pharmacokinetic Analysis :
-
Plasma radioactivity concentration-time data are used to calculate key PK parameters, such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
-
The cumulative percentage of the radioactive dose recovered in urine and feces is calculated to determine the mass balance and routes of excretion.[3]
-
Determination of Stability Constants (Potentiometric Titration)
Potentiometric titration is a standard and accurate method for determining the stability constants of metal-ligand complexes.
Objective : To determine the formation constants (stability constants) of DTPA with various metal ions (e.g., Zn²⁺, Pu⁴⁺, Am³⁺).
Methodology :
-
Apparatus : A high-precision pH meter or potentiometer with a glass electrode, a temperature-controlled titration vessel, and an automated burette are required.[14][15]
-
Solution Preparation :
-
Solutions of the ligand (DTPA) and the metal salt of interest are prepared with known concentrations in an aqueous medium.[14]
-
An inert background electrolyte (e.g., KNO₃ or NaClO₄) is used at a high concentration (e.g., 0.1 M to 1.0 M) to maintain constant ionic strength.[14][16]
-
A standardized, carbonate-free strong base (e.g., NaOH) is used as the titrant.[14]
-
-
Titration Procedure :
-
Data Analysis :
-
The titration curve (pH vs. volume of titrant added) is generated.
-
Specialized computer software (e.g., Hyperquad) is used to analyze the titration data.[14] The software fits the data to a chemical model that includes the protonation constants of the ligand and the formation of various metal-ligand species (e.g., ML, MHL).
-
The program refines the stability constants (β values) for the metal-ligand complexes to achieve the best fit between the experimental and calculated titration curves.[14]
-
Clinical Considerations
While this compound is effective, its clinical use involves important considerations. Ca-DTPA is generally recommended for the initial treatment within the first 24 hours of contamination because it is more effective at this early stage when the radionuclide is still circulating.[10][11] However, Ca-DTPA can lead to the depletion of essential trace metals, particularly zinc.[17] Therefore, this compound is considered less toxic and is preferred for subsequent or maintenance therapy after the first 24 hours.[11] The effectiveness of chelation therapy decreases as more time elapses after internal contamination, because the radionuclides become sequestered in tissues like bone and liver, making them less available for chelation.[8][11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparison of the antidotal efficacy of polyamincarboxylic acids (CDTA and DTPA) with time after acute zinc poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. youtube.com [youtube.com]
- 9. Acute zinc intoxication: comparison of the antidotal efficacy of several chelating agents. | Semantic Scholar [semanticscholar.org]
- 10. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. orise.orau.gov [orise.orau.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cost-nectar.eu [cost-nectar.eu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Zinc-DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc-DTPA (Zinc-Diethylenetriaminepentaacetic acid), also known as pentetate zinc trisodium (B8492382), is a synthetic chelating agent with significant applications in medicine and agriculture. In the pharmaceutical realm, it serves as a crucial decorporation agent for the treatment of internal contamination with transuranium elements such as plutonium, americium, and curium.[1][2] Its efficacy lies in the high stability of the complexes it forms with these toxic metals, facilitating their excretion from the body.[3][4][5] In agriculture, this compound is utilized as a micronutrient fertilizer to prevent and correct zinc deficiency in crops, particularly in alkaline soils where zinc availability is limited. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for its characterization, and insights into its mechanism of action.
Physical and Chemical Properties of this compound
This compound is typically a white, crystalline, water-soluble solid.[6] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₄H₁₈N₃Na₃O₁₀Zn | [6] |
| Molecular Weight | 522.7 g/mol | [3] |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in water | [6] |
| pH (in solution) | 6.5 - 7.5 | [3] |
| Stability Constant (log K) of Zn-DTPA | ~18.3 | [7] |
Chelation Chemistry and Mechanism of Action
The primary function of this compound revolves around the principle of chelation and ligand exchange. DTPA is a polyaminocarboxylic acid that can form up to eight coordination bonds with a metal ion.[4] In the this compound complex, the zinc ion is held within the DTPA molecule. However, when it encounters a metal ion with a higher binding affinity for DTPA, such as plutonium or americium, the zinc ion is displaced.[1][3][4] This exchange results in the formation of a new, highly stable metal-DTPA complex that is water-soluble and readily excreted from the body, primarily through glomerular filtration in the kidneys.[1][3]
The stability of the metal-DTPA complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The stability constants for DTPA with various metals are significantly higher than that with zinc, which drives the ligand exchange reaction.[4]
Table of Comparative Stability Constants (log K) for DTPA with Various Metal Ions
| Metal Ion | log K (DTPA) |
| Fe³⁺ | ~28.6 |
| Pu⁴⁺ | ~29.0 |
| Am³⁺ | ~22.9 |
| Zn²⁺ | ~18.3 |
| Ca²⁺ | ~10.7 |
Note: These values are approximate and can vary with experimental conditions. Data compiled from various sources.
Below is a diagram illustrating the ligand exchange mechanism of this compound.
Caption: Ligand exchange mechanism of this compound for decorporation of toxic metals.
Potential Impact on Cellular Signaling
While the primary therapeutic action of this compound is not considered to be the modulation of specific signaling pathways, its ability to chelate essential metal ions like zinc and magnesium can indirectly affect cellular processes. For instance, in fungal systems, DTPA-induced depletion of zinc has been shown to impact the Ras1-PKA signaling pathway, which is involved in morphogenesis.[8] Although this is not its intended mechanism in human therapy, it highlights the potential for high concentrations or prolonged use of chelating agents to influence signaling cascades that are dependent on metal ions.
Below is a conceptual diagram illustrating how metal chelation could potentially influence a signaling pathway.
Caption: Conceptual diagram of how metal chelation by DTPA could disrupt a signaling pathway.
Experimental Protocols
Synthesis of Trisodium this compound
The synthesis of trisodium zinc DTPA generally involves a two-step process: the neutralization of diethylenetriaminepentaacetic acid (DTPA) followed by the addition of a zinc salt.
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Sodium Hydroxide (B78521) (NaOH)
-
Zinc Oxide (ZnO) or another suitable zinc salt
-
Deionized water
-
Ethanol (or another suitable organic solvent for precipitation)
General Procedure:
-
Neutralization of DTPA: A calculated amount of DTPA is dissolved in deionized water. A stoichiometric amount of sodium hydroxide solution is then slowly added to the DTPA solution with constant stirring to achieve the desired pH and form the trisodium salt of DTPA. The pH should be carefully monitored.
-
Formation of the Zinc Complex: A stoichiometric amount of zinc oxide is then added to the trisodium DTPA solution. The mixture is stirred, and gentle heating may be applied to facilitate the reaction and complete dissolution.
-
Isolation of the Product: The final product, trisodium zinc DTPA, can be isolated from the aqueous solution. One common method is to precipitate the complex by adding a water-miscible organic solvent, such as ethanol, to the cooled reaction mixture.
-
Purification and Drying: The resulting precipitate is collected by filtration, washed with the organic solvent to remove any unreacted starting materials, and then dried under vacuum to yield the final product.
Characterization of this compound
The synthesized this compound complex should be characterized to confirm its identity, purity, and structure.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the functional groups present and confirm the coordination of the carboxylate and amine groups to the zinc ion.
-
Methodology: A small sample of the dried this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded. The shifts in the characteristic absorption bands of the carboxylate (C=O) and amine (C-N) groups compared to free DTPA provide evidence of complexation.[9][10]
2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide detailed information about the carbon skeleton of the DTPA ligand and to observe the effect of zinc coordination on the chemical environment of the carbon atoms.
-
Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O). The ¹³C NMR spectrum is then acquired. The chemical shifts of the carboxylate and methylene (B1212753) carbons in the complex will differ from those in the free ligand, indicating the binding sites.[11][12][13]
3. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight of the this compound complex and confirm its stoichiometry.
-
Methodology: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique. A dilute solution of the complex is infused into the mass spectrometer. The resulting mass spectrum will show peaks corresponding to the molecular ion of the complex, confirming its mass and composition.[12]
4. Elemental Analysis:
-
Objective: To determine the percentage composition of carbon, hydrogen, nitrogen, sodium, and zinc in the synthesized complex.
-
Methodology: The analysis is performed using a CHN analyzer for carbon, hydrogen, and nitrogen. Zinc and sodium content can be determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES) after digestion of the complex. The experimental percentages should be in close agreement with the theoretical values calculated from the molecular formula.
Determination of the Stability Constant of this compound
Potentiometric titration is a common and accurate method for determining the stability constants of metal-ligand complexes.[7][14][15][16]
Materials:
-
Standardized solution of Zinc(II) salt (e.g., Zn(NO₃)₂)
-
Standardized solution of DTPA
-
Standardized solution of a strong base (e.g., NaOH, carbonate-free)
-
Inert electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength
-
pH meter with a glass electrode
-
Thermostated titration vessel
General Procedure:
-
Calibration: The pH electrode is calibrated using standard buffer solutions.
-
Titration of the Ligand: A solution containing a known concentration of DTPA and the inert electrolyte is titrated with the standardized NaOH solution. The pH is recorded after each addition of the titrant. This allows for the determination of the protonation constants of DTPA.
-
Titration of the Metal-Ligand System: A solution containing known concentrations of both the Zinc(II) salt and DTPA, along with the inert electrolyte, is titrated with the standardized NaOH solution. The pH is recorded after each addition.
-
Data Analysis: The titration data (pH versus volume of titrant added) for both the ligand alone and the metal-ligand system are analyzed using specialized software. The software fits the experimental data to a chemical model that includes the protonation of the ligand and the formation of the metal-ligand complex. This analysis yields the stability constant (log K) of the this compound complex.[14][16]
The experimental workflow for determining the stability constant is depicted below.
Caption: General workflow for determining the stability constant of this compound via potentiometric titration.
Conclusion
This compound is a well-established chelating agent with critical applications in both medicine and agriculture. Its efficacy is rooted in its favorable physical properties, particularly its water solubility, and its chemical ability to undergo ligand exchange with metal ions that have a higher affinity for the DTPA ligand. This technical guide has provided a summary of its key properties, elucidated its mechanism of action, and outlined the general experimental methodologies for its synthesis, characterization, and the determination of its stability constant. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental aspects of this compound is essential for its effective and safe application.
References
- 1. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Questions and Answers on Calcium-DTPA and this compound (Updated) | FDA [fda.gov]
- 3. orise.orau.gov [orise.orau.gov]
- 4. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. mnet.mendelu.cz [mnet.mendelu.cz]
- 7. benchchem.com [benchchem.com]
- 8. Metal Chelation as a Powerful Strategy to Probe Cellular Circuitry Governing Fungal Drug Resistance and Morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
- 10. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. Structural determination of Zn and Cd-DTPA complexes: MS, infrared, (13)C NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ijirset.com [ijirset.com]
- 16. ijsart.com [ijsart.com]
Stability of Zinc-DTPA Under Diverse pH and Temperature Regimes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stability of Zinc Trisodium Diethylenetriaminepentaacetate (Zinc-DTPA), a chelating agent of significant interest in pharmaceutical and clinical applications. A thorough understanding of its stability profile under varying pH and temperature conditions is critical for ensuring its efficacy and safety in therapeutic and diagnostic contexts. This document provides a comprehensive overview of the core principles governing this compound stability, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Principles of this compound Stability
The stability of the this compound complex is a measure of the equilibrium between the chelated form and the free zinc and DTPA ions in solution. This equilibrium is quantified by the stability constant (log K), with a higher value indicating a more stable complex. The primary mechanism of action for this compound in many applications involves the displacement of the zinc ion by another metal ion for which DTPA has a higher binding affinity.
The stability of the this compound complex is significantly influenced by the pH of the surrounding medium. Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid with five carboxylate groups and three amine groups that can be protonated. At lower pH values, the carboxylate groups become protonated, which reduces the chelating agent's ability to effectively bind with the zinc ion. This pH-dependent stability is described by the conditional stability constant (log K'), which provides a more accurate representation of the complex's stability under specific pH conditions.
Temperature also plays a crucial role in the stability of the this compound complex. The formation of the complex is a thermodynamic process characterized by changes in enthalpy (ΔH°) and entropy (ΔS°). The relationship between the stability constant and temperature can be described by the van't Hoff equation. Whether the complex becomes more or less stable with increasing temperature depends on whether the chelation reaction is endothermic or exothermic.
Quantitative Stability Data
The following tables summarize the stability constants of this compound under various conditions.
Table 1: Stability Constant of the Zn(II)-DTPA Complex
| Parameter | Value | Conditions |
| Stability Constant (log K) | ~18.3 | Not specified, likely standard conditions (e.g., 25°C, I=0.1 M) |
Table 2: Conditional Stability Constant (log K') of Zn(II)-DTPA as a Function of pH
| pH | log K' (approximate) |
| 2 | < 5 |
| 4 | ~8 |
| 6 | ~13 |
| 8 | ~17 |
| 10 | ~18 |
| 12 | ~18 |
Note: The values in Table 2 are estimated from graphical representations and may vary depending on specific experimental conditions such as ionic strength and temperature.
Table 3: Thermodynamic Parameters for the Formation of Metal-DTPA Complexes
| Metal Ion | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Zn(II) | Data not available | Data not available |
A comprehensive search did not yield specific enthalpy and entropy values for the formation of the this compound complex. However, for many metal-ligand complexation reactions, the process is entropy-driven, with a positive entropy change favoring complex formation. The enthalpy change can be either endothermic or exothermic.
Experimental Protocols for Stability Determination
Several experimental techniques can be employed to determine the stability constants of metal-ligand complexes like this compound. The most common and accurate methods are detailed below.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of a strong base (e.g., 0.1 M NaOH), free from carbonate.
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a solution of DTPA of known concentration.
-
Prepare a solution of a zinc salt (e.g., ZnCl₂) of known concentration.
-
Prepare an inert electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.
-
-
Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Procedure:
-
In a thermostatted titration vessel, place a known volume of a solution containing the zinc salt, DTPA, and the inert electrolyte.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titrate the solution with the standardized strong base, adding small, precise increments.
-
Record the pH value after each addition, ensuring that equilibrium is reached before proceeding.
-
Perform a separate titration of the DTPA solution without the metal ion to determine the protonation constants of the ligand.
-
-
Data Analysis:
-
Plot the pH values against the volume of base added to obtain the titration curves.
-
The stability constants are calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the equilibria involved in the system.
-
Spectrophotometry
Spectrophotometry can be used to determine stability constants if the formation of the complex results in a change in the absorbance of the solution in the UV-Vis region.
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the this compound complex where the free ligand and metal ion have minimal absorbance.
-
Preparation of Solutions: Prepare a series of solutions with a constant concentration of either the zinc ion or DTPA, and varying concentrations of the other component. Maintain a constant pH and ionic strength.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax.
-
Data Analysis: Use methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data and the known concentrations of the reactants.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change associated with the binding of a ligand to a macromolecule or, in this case, a metal ion to a chelator. This allows for the simultaneous determination of the binding affinity (Ka, the inverse of the dissociation constant Kd), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction.
Methodology:
-
Sample Preparation: Prepare a solution of the zinc salt in a suitable buffer and a solution of DTPA in the same buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to proton exchange.
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the zinc solution and the injection syringe with the DTPA solution.
-
Perform a series of small, precise injections of the DTPA solution into the zinc solution while maintaining a constant temperature.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the reactants.
-
Fitting this isotherm to a suitable binding model allows for the determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n). The entropy change (ΔS°) can then be calculated using the Gibbs free energy equation (ΔG° = -RTlnK = ΔH° - TΔS°).
-
Logical Relationships in this compound Stability
The interplay between pH, temperature, and the presence of competing metal ions governs the overall stability and efficacy of this compound. The following diagram illustrates these relationships.
Conclusion
The stability of the this compound complex is a multifaceted property that is critically dependent on both pH and temperature. While the complex exhibits high stability under physiological conditions, its efficacy can be significantly reduced in more acidic environments due to the protonation of the DTPA ligand. The effect of temperature on stability is governed by the thermodynamic parameters of the complexation reaction. For researchers, scientists, and drug development professionals, a comprehensive understanding of these stability characteristics is paramount for the rational design of formulations and the prediction of in vivo behavior. The experimental protocols outlined in this guide provide a framework for the accurate determination of this compound stability, ensuring the development of safe and effective applications.
An In-Depth Technical Guide to the Binding Affinity of Zinc-DTPA for Various Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Diethylenetriaminepentaacetic acid (DTPA) for various metal ions, with a particular focus on the zinc-DTPA (Zn-DTPA) complex. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the field of chelation therapy and toxicology.
Introduction: The Role and Mechanism of this compound
This compound is a chelating agent utilized primarily for the treatment of internal contamination with certain heavy metals and radionuclides.[1] The therapeutic efficacy of Zn-DTPA is predicated on the principle of competitive binding, where the zinc ion within the DTPA complex is displaced by other metal ions that exhibit a higher binding affinity for the DTPA ligand.[1] DTPA itself is a polyaminocarboxylic acid that can form stable, water-soluble complexes with a wide range of metal ions, thereby facilitating their renal excretion.[1][2] The stability of these metal-DTPA complexes is a critical determinant of the chelator's effectiveness in sequestering and removing specific toxic metals from the body.[3]
The fundamental mechanism of action for Zn-DTPA involves a metal ion exchange reaction. When Zn-DTPA is introduced into a biological system containing other metal ions, a thermodynamic equilibrium is established. Metal ions that form a more stable complex with DTPA than zinc will displace the zinc ion from the chelate. This process can be represented by the following equilibrium:
Zn-DTPA + Mⁿ⁺ ⇌ M-DTPA + Zn²⁺
Where Mⁿ⁺ represents a competing metal ion. The direction of this equilibrium is dictated by the relative stability constants of the metal-DTPA complexes.
Quantitative Binding Affinity Data
The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value signifies a more stable complex and a stronger binding affinity. The following table summarizes the log K values for DTPA with various physiologically and toxicologically relevant metal ions.
| Metal Ion | Ionic Radius (Å) | Charge | Log K Value of DTPA Complex | Reference |
| Fe³⁺ | 0.65 | +3 | ~28.6 | [3] |
| Gd³⁺ | 0.94 | +3 | ~22.5 | [3] |
| Cu²⁺ | 0.73 | +2 | ~21.5 | [3] |
| Pb²⁺ | 1.19 | +2 | ~18.8 | [4] |
| Cd²⁺ | 0.95 | +2 | ~19.0 | [3] |
| Zn²⁺ | 0.74 | +2 | ~18.3 | [3] |
| Ca²⁺ | 1.00 | +2 | ~10.7 | [3] |
Note: The stability constants can be influenced by factors such as pH and ionic strength. The values presented are generally accepted literature values under standard conditions.
Experimental Protocols for Determining Binding Affinity
The determination of stability constants for metal-DTPA complexes is crucial for understanding their therapeutic potential. Potentiometric titration and spectrophotometry are two common and robust methods employed for this purpose.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[5] The procedure involves monitoring the change in pH of a solution containing the metal ion and the ligand (DTPA) as a standardized solution of a strong base is added.[3]
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt of interest (e.g., metal nitrate (B79036) or chloride) with a precisely known concentration.
-
Prepare a standard solution of DTPA.
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH electrode and meter using standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of a solution containing the metal ion, DTPA, and the background electrolyte.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
-
Titration Procedure:
-
Titrate the solution with the standardized strong base, adding small, precise increments.
-
After each addition of the titrant, allow the pH to stabilize and record the pH reading and the volume of titrant added.
-
Continue the titration until the pH change becomes negligible.
-
-
Data Analysis:
-
Plot the pH values against the volume of the titrant added to obtain a titration curve.
-
The stability constants are calculated from the titration data using computational programs that fit the data to a model of the chemical equilibria involved. The Irving-Rossotti method is a classical approach for such calculations.[6]
-
Spectrophotometry
Spectrophotometry can be used to determine binding affinities, particularly through competitive binding assays. This method is advantageous when the metal-ligand complex has a distinct absorbance spectrum.
Methodology:
-
System Selection:
-
This method often employs a competing ligand or a metal ion that forms a colored complex with DTPA or the competing ligand. For instance, a dye that changes color upon binding to a metal ion can be used as an indicator.
-
-
Solution Preparation:
-
Prepare stock solutions of the metal ion, DTPA, and the indicator dye (if used) at known concentrations.
-
Prepare a series of solutions with a constant concentration of the metal ion and the indicator, and varying concentrations of DTPA.
-
-
Spectrophotometric Measurement:
-
For each solution, measure the absorbance at the wavelength of maximum absorbance for the colored species.
-
A change in absorbance will be observed as DTPA competes with the indicator for the metal ion.
-
-
Data Analysis:
-
The data is analyzed using Beer's law and equilibrium expressions to determine the concentration of each species at equilibrium.
-
The stability constant of the metal-DTPA complex can then be calculated, provided the stability constant of the metal-indicator complex is known.
-
Visualization of Mechanisms and Workflows
Metal Ion Exchange Mechanism of Zn-DTPA
The following diagram illustrates the core mechanism of Zn-DTPA in chelating a target metal ion (Mⁿ⁺) with a higher binding affinity.
Caption: Metal ion exchange mechanism of Zn-DTPA.
Experimental Workflow for Determining Metal-DTPA Binding Affinity
This diagram outlines the general workflow for determining the binding affinity of a metal ion to DTPA using experimental methods like potentiometric titration or spectrophotometry.
Caption: General workflow for binding affinity determination.
This guide provides a foundational understanding of the binding affinity of Zn-DTPA for various metal ions, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear representation of the underlying mechanisms and experimental procedures. For further in-depth study, consulting the primary literature is recommended.
References
- 1. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
Zinc-DTPA: A Comprehensive Technical Guide on its Role as a Radionuclide Decorporation Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Internal contamination with radionuclides poses a significant threat, necessitating the development of effective decorporation agents. This technical guide provides an in-depth analysis of Zinc-DTPA (Pentetate Zinc Trisodium), a key chelating agent utilized for the decorporation of transuranic elements. We will explore its discovery, mechanism of action, comparative efficacy with Calcium-DTPA, and the pivotal experimental data that led to its approval and clinical use. This document consolidates quantitative data into structured tables, details experimental protocols from key studies, and provides visual representations of its mechanism and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction: The Emergence of a Decorporation Agent
The advent of the nuclear age brought with it the challenge of managing internal radionuclide contamination in occupational, military, and civilian populations. The primary therapeutic strategy for such contamination is chelation therapy, which involves the administration of a ligand that can form a stable, soluble complex with the radionuclide, thereby facilitating its excretion from the body.[1] Diethylenetriaminepentaacetic acid (DTPA) emerged as a promising chelating agent for this purpose.
Initially, the calcium salt of DTPA (Ca-DTPA) was the primary form used. However, concerns over its long-term toxicity, specifically the depletion of essential trace metals like zinc, prompted the investigation of a safer alternative.[2][3] This led to the development and eventual adoption of the zinc salt, this compound (Zn-DTPA), as a crucial component of radionuclide decorporation therapy.[4]
Mechanism of Action: The Chelation Process
The fundamental mechanism of Zn-DTPA as a decorporation agent lies in its ability to form stable, water-soluble chelates with transuranic radionuclides.[5][6] This process is driven by the principle of ligand exchange, where the zinc ion in the Zn-DTPA complex is displaced by a radionuclide with a higher binding affinity for the DTPA molecule.[5][7]
The resulting radionuclide-DTPA complex is a stable, soluble entity that can be readily filtered by the glomerulus and excreted in the urine, thus accelerating the elimination of the contaminant from the body.[5][8] It is important to note that Zn-DTPA is primarily effective for trivalent and tetravalent actinides such as plutonium (Pu), americium (Am), and curium (Cm).[3][9] It is not effective for uranium, neptunium, or radioactive iodine.[5][6]
Comparative Efficacy: this compound vs. Calcium-DTPA
The development of Zn-DTPA was a direct response to the limitations of Ca-DTPA. While both are effective chelators, their efficacy and safety profiles differ, particularly concerning the timing of administration and long-term use.
Initial Treatment: Ca-DTPA is generally more effective than Zn-DTPA when administered shortly after internal contamination (within the first 24 hours).[5][10] This is attributed to the higher stability of the Ca-DTPA complex, allowing it to more readily displace radionuclides from biological binding sites.
Maintenance Therapy: For long-term or delayed treatment, Zn-DTPA is the preferred agent.[10] Prolonged use of Ca-DTPA can lead to the depletion of essential metals, most notably zinc.[2] Zn-DTPA, being a zinc salt, mitigates this risk, making it a safer option for extended therapy.[3] Studies in beagles have shown that for treatments initiated two weeks after radionuclide injection, the efficacy of Zn-DTPA is comparable to that of Ca-DTPA on an equimolar basis.[11]
Toxicity: The primary advantage of Zn-DTPA lies in its lower toxicity profile compared to Ca-DTPA.[12] Animal studies have demonstrated that Ca-DTPA can cause more significant depletion of essential metals and may lead to renal and intestinal damage at high doses.[8]
Quantitative Data on Decorporation Efficacy
The efficacy of Zn-DTPA has been quantified in numerous animal studies. These studies provide valuable data on the reduction of radionuclide burden in various organs and the enhancement of excretion.
| Study Animal | Radionuclide | Treatment Regimen | Organ | Reduction in Radionuclide Burden (%) | Reference |
| Rat | 234Th | Single early treatment (1.5 min post-injection) with 1000 µmol/kg Zn-DTPA | Skeleton | ~50 | [10] |
| Rat | 234Th | Repeated treatment starting 1.5 min post-injection | Bone | ~90 | [10] |
| Rat | 234Th | Repeated treatment starting 4 days post-injection | Bone | ~50 | [10] |
| Rat | 241Am | Single 1000 mg/kg dose of a transdermal C2E5 gel (DTPA prodrug) | Total Body | Comparable to IV Ca-DTPA | [13] |
| Rat | 65Zn | Single 5 mg Zn-DTPA dose | Total Body | Two-fold decrease in retention after 2 days | [14][15] |
| Hamster | 238Pu-TBP | Zn-DTPA administration | Lungs | Significant decorporation | [16] |
Key Experimental Protocols
Understanding the methodologies behind the efficacy studies is crucial for researchers. Below are detailed protocols from key experiments.
Rat Model for Thorium-234 Decorporation
-
Objective: To compare the effectiveness of Ca-DTPA and Zn-DTPA in removing 234Th from various organs in rats.
-
Animal Model: Female rats.
-
Radionuclide Administration: Intravenous injection of 234Th as either citrate (B86180) or nitrate.
-
Treatment Groups:
-
Control (no treatment).
-
Single early treatment (1.5 minutes post-injection) with varying doses of Ca-DTPA or Zn-DTPA (30-1000 µmol/kg body weight).
-
Delayed single treatment (6 hours or 4 days post-injection) with 100 µmol/kg Ca-DTPA.
-
Repeated treatment with DTPA starting at 1.5 minutes or 4 days post-injection.
-
-
Sample Collection and Analysis: Organs were collected at specified time points, and the 234Th content was measured to determine the reduction in radionuclide burden.
-
Reference: [10]
Rat Wound Contamination Model for Americium-241 Decorporation
-
Objective: To evaluate the efficacy of a transdermal DTPA pro-chelator gel for 241Am decorporation.
-
Animal Model: Adult female Sprague-Dawley rats.
-
Contamination Method: A wound was created, and 241Am was applied to the site.
-
Treatment Groups:
-
Negative control (untreated).
-
Positive control (intravenous Ca-DTPA at 14 mg/kg, 24 hours post-contamination).
-
Experimental groups treated with transdermal C2E5 (penta-ethyl ester of DTPA) gel at various doses (e.g., 200, 600, 1000 mg/kg).
-
-
Data Collection: Daily urine and feces were collected for 7 days. At euthanasia, liver, kidneys, femurs, muscle tissue, and the pelt around the injection site were collected.
-
Analysis: The 241Am content in all collected samples was measured to determine total body elimination and organ burden.
-
Reference: [13]
Clinical Use and Regulatory Approval
Clinical data on the efficacy of Zn-DTPA has primarily been gathered from the treatment of individuals who were accidentally contaminated, often in occupational settings.[12] These cases, documented in registries, have provided valuable observational data on the effectiveness of DTPA therapy in humans.
In 2004, the U.S. Food and Drug Administration (FDA) approved both Ca-DTPA and Zn-DTPA for the treatment of internal contamination with plutonium, americium, or curium.[9][17] The approval was based on a review of existing literature and data from a U.S. Registry of individuals with internal radiation contamination.[12][18] The FDA recommends the initial use of Ca-DTPA within the first 24 hours of contamination, followed by maintenance therapy with Zn-DTPA.[5][18]
Future Directions: Improving Delivery and Efficacy
While Zn-DTPA is an effective decorporation agent, research continues to explore ways to improve its delivery and efficacy. The current intravenous or nebulized administration routes are not ideal for mass casualty scenarios.[19][20]
Current research focuses on:
-
Oral Formulations: Developing orally bioavailable forms of DTPA to allow for easier administration and stockpiling.[19][20] Prodrug strategies, such as the use of DTPA esters, are being investigated to enhance oral absorption.[2][21]
-
Novel Delivery Systems: Exploring alternative delivery methods like transdermal gels and liposomal encapsulation to provide sustained release and improve patient compliance.[13][22]
-
Combination Therapies: Investigating the potential of combining DTPA with other agents to enhance decorporation from different biological compartments.
Conclusion
The discovery and development of this compound represent a significant advancement in the medical management of internal radionuclide contamination. Its favorable safety profile compared to Ca-DTPA makes it an indispensable tool for long-term decorporation therapy. This technical guide has provided a comprehensive overview of Zn-DTPA, from its fundamental mechanism of action to the experimental evidence supporting its clinical use. The continued exploration of novel formulations and delivery methods promises to further enhance the utility of this vital chelating agent in protecting human health against the threat of radionuclide exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Should Zn-DTPA replace Ca-DTPA for decorporation of radionuclides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orise.orau.gov [orise.orau.gov]
- 6. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pentetate Zinc | C14H21N3O10Zn | CID 152703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. heyl-berlin.de [heyl-berlin.de]
- 9. FDA Approves Drugs to Treat Internal Contamination from Radioactive Elements | FDA [fda.gov]
- 10. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Search results [inis.iaea.org]
- 12. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Radionuclide Decorporation: Matching the Biokinetics of Actinides by Transdermal Delivery of Pro-chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The efficacy of Zn DTPA for the decorporation of 238Pu-TBP injected into the lungs of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. storymd.com [storymd.com]
- 18. Questions and Answers on Calcium-DTPA and this compound (Updated) | FDA [fda.gov]
- 19. SRI International Receives U.S. FDA Clearance For Investigational New Drug Application Evaluating Novel Oral Treatment To Combat Radiation Exposure - BioSpace [biospace.com]
- 20. Medical Countermeasures against Nuclear Threats: Radionuclide Decorporation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Using Zinc-DTPA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc, an essential trace element, plays a critical role in a vast array of cellular processes, including enzyme function, signal transduction, and gene expression. The study of zinc homeostasis and its impact on cellular function often requires the precise manipulation of zinc availability in cell culture environments. Zinc-diethylenetriaminepentaacetic acid (Zinc-DTPA) is a valuable tool for such studies. It is a stable complex where the zinc ion is bound to the chelating agent DTPA. In cell culture, this compound primarily functions as an extracellular zinc chelator. Due to its membrane-impermeable nature, it does not readily enter cells. Instead, it sequesters extracellular zinc, creating a zinc-deficient environment and allowing researchers to investigate the cellular responses to zinc limitation. This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, along with data on its effects and the signaling pathways it can modulate.
Mechanism of Action
This compound acts as a chelating agent, specifically targeting extracellular divalent cations. In the context of cell culture, it has a high affinity for zinc ions present in the culture medium. By binding to these ions, this compound reduces the concentration of free, bioavailable zinc in the extracellular space. This, in turn, can lead to a net efflux of intracellular zinc as the cell attempts to restore equilibrium, resulting in a state of mild intracellular zinc deficiency. This mechanism allows for the controlled study of cellular processes that are dependent on extracellular and intracellular zinc.
Data Presentation
Cytotoxicity of Zinc Compounds in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various zinc compounds in different cancer cell lines. It is important to note that specific IC50 values for this compound are not widely reported in the literature; however, data for other zinc compounds and chelators provide a reference for the range of concentrations at which zinc can exert cytotoxic effects. Researchers should perform their own dose-response experiments to determine the optimal non-toxic concentration of this compound for their specific cell line and experimental conditions.
| Compound/Condition | Cell Line | IC50 Value (µM) | Reference |
| Zinc Chloride | A549 (Non-small cell lung cancer) | 185.3 | [1] |
| Zinc Chloride | H1299 (Non-small cell lung cancer) | 212.7 | [1] |
| Zinc Oxide Nanoparticles | MCF-7 (Breast cancer) | 12.7 µg/mL | [2] |
| Zinc Oxide Nanoparticles | HepG2 (Liver cancer) | 33.9 µg/mL | [2] |
| Zinc Oxide Nanoparticles | HT-29 (Colon cancer) | 38.6 µg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Solution for Cell Culture
This protocol describes the preparation of a 100 mM stock solution of this compound.
Materials:
-
This compound (Pentetate zinc trisodium) powder
-
Cell culture-grade water (e.g., WFI or equivalent)
-
Sterile 15 mL and 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Calibrated pH meter
-
1 M HCl and 1 M NaOH (sterile)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the amount of this compound powder required to make the desired concentration and volume. For example, for 10 mL of a 100 mM solution (MW of this compound is approximately 522.7 g/mol ), weigh out 0.5227 g.
-
Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add a portion of the cell culture-grade water (e.g., 8 mL) and vortex thoroughly until the powder is completely dissolved.
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to a physiological range (typically 7.2-7.4) using sterile 1 M HCl or 1 M NaOH. Add the acid or base dropwise and mix well after each addition.
-
Volume Adjustment: Once the desired pH is reached, bring the final volume to 10 mL with sterile cell culture-grade water in a sterile 15 mL conical tube.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Induction of Mild Zinc Deficiency using this compound
This protocol outlines the steps for treating cultured cells with this compound to induce a state of mild zinc deficiency.
Materials:
-
Cultured cells of interest in appropriate cell culture vessels
-
Complete cell culture medium
-
Sterile this compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed the cells at a desired density in a multi-well plate, flask, or dish and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Treatment Medium: Prepare the desired concentration of this compound in fresh, complete cell culture medium. A starting concentration of 1.2 mM has been used in studies with osteoblastic cells.[3][4] However, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound-containing medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours), depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as cell viability assays, gene expression analysis (qPCR), protein expression analysis (Western blotting), or signaling pathway studies.
Protocol 3: Zinc Depletion and Repletion Study
This protocol allows for the investigation of cellular responses to zinc removal and subsequent re-addition.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Sterile this compound stock solution
-
Sterile Zinc Sulfate (ZnSO₄) stock solution (e.g., 100 mM in cell culture-grade water)
-
PBS, sterile
Procedure:
-
Zinc Depletion: Follow steps 1-4 of Protocol 2 to induce zinc deficiency using this compound.
-
Zinc Repletion:
-
After the desired depletion period, aspirate the this compound-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual chelator.
-
Prepare a "repletion medium" by supplementing fresh complete cell culture medium with a desired concentration of zinc. This is typically achieved by adding a small volume of the sterile ZnSO₄ stock solution. The final zinc concentration should be determined based on the experimental design, but a physiological range is often aimed for (e.g., 10-50 µM).
-
Add the repletion medium to the cells.
-
-
Incubation and Analysis: Incubate the cells in the repletion medium for the desired time points. Harvest the cells at different time points during both the depletion and repletion phases for comparative analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Extracellular Zinc
Extracellular zinc levels have been shown to influence several key intracellular signaling pathways. Chelation of extracellular zinc with DTPA can, therefore, be used to probe the roles of these pathways in various cellular processes.
-
Calcium Signaling: Extracellular zinc can trigger the release of calcium from intracellular stores.[5] This process is thought to be mediated by a G-protein coupled receptor, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP₃), which binds to its receptor on the endoplasmic reticulum, causing calcium release.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergetic Effect of Tumor Treating Fields and Zinc Oxide Nanoparticles on Cell Apoptosis and Genotoxicity of Three Different Human Cancer Cell Lines [mdpi.com]
- 3. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A zinc-sensing receptor triggers the release of intracellular Ca2+ and regulates ion transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Zinc-DTPA in Advanced Plant Nutrition Studies
Introduction to Zinc in Plant Physiology
Zinc (Zn) is a vital micronutrient essential for the healthy growth and development of plants.[1][2] It functions as a critical component in numerous physiological processes, acting as a cofactor for over 300 enzymes and proteins involved in metabolism, protein synthesis, chlorophyll (B73375) formation, and the synthesis of auxins, which are crucial plant hormones.[1][3] Zinc deficiency is a widespread agricultural problem, particularly in soils with high pH (alkaline and calcareous soils), low organic matter, or sandy textures, leading to significant reductions in crop yield and quality.[1][3][4][5] Symptoms of zinc deficiency often include stunted growth, reduced leaf size ("little leaf"), and chlorosis.[3]
The Chelation Advantage: How Zinc-DTPA Enhances Nutrient Availability
In many soil environments, especially those with a pH above 7.0, zinc readily forms insoluble compounds, rendering it unavailable for plant uptake.[6][7] To overcome this limitation, chelating agents are employed. A chelate is an organic molecule that binds to a metal ion, forming a stable, water-soluble complex.[6][8][9] This "claw-like" binding action protects the nutrient from adverse chemical reactions in the soil, such as precipitation, keeping it in a form that plant roots can easily absorb.[6][7][10][11]
Diethylenetriaminepentaacetic acid (DTPA) is a synthetic chelating agent highly effective for delivering micronutrients like zinc.[7] this compound is particularly valuable because it remains stable and keeps zinc available in neutral to slightly alkaline soils, up to a pH of about 7.5.[7] This makes it a more versatile and efficient source of zinc compared to inorganic sources like zinc sulfate (B86663) (ZnSO₄), which can be quickly fixed in high-pH soils, and even other chelates like EDTA, which are less stable at higher pH levels.[1][6][7] The use of chelated zinc, such as Zn-DTPA, ensures a continuous and readily available supply of this essential micronutrient, supporting robust plant growth and higher yields.[10][11]
Data Presentation
Table 1: Comparison of Common Zinc Fertilizer Sources
| Feature | Zinc Sulfate (ZnSO₄) | Zinc Oxide (ZnO) | Zinc-EDTA | This compound |
| Type | Inorganic Salt | Inorganic Oxide | Synthetic Chelate | Synthetic Chelate |
| Water Solubility | High[1][12] | Low (effective in acidic soils)[12] | High | High |
| Effective Soil pH Range | Most effective in acidic to neutral soils | Most effective in acidic soils (< pH 6.0) | Up to pH 6.5 | Up to pH 7.5[6][7] |
| Plant Availability | High initially, but can be quickly fixed in alkaline soils[1] | Low and slow release | High[13] | High and stable[14] |
| Application Methods | Soil, Foliar, Fertigation | Soil | Soil, Foliar, Hydroponics | Soil, Foliar, Hydroponics[3] |
Table 2: Critical DTPA-Extractable Zinc Levels for Selected Crops
The DTPA soil test is a reliable method for predicting the likelihood of a crop response to zinc fertilization.[2] Critical levels can vary by crop and specific soil conditions.
| Crop | Critical DTPA-Zn Level (ppm) | Likelihood of Response |
| Corn (Maize) | < 0.8[15][16] | Likely |
| Sorghum | < 0.8[15] | Likely |
| Edible Beans | < 0.75[2] | Possible |
| Wheat | ~1.0 (for Mollisols)[17] | Possible |
| Soybean | No documented response in many studies[2] | Unlikely |
Table 3: Illustrative Data from a Maize Pot Study with this compound
This table presents hypothetical data based on typical experimental outcomes to illustrate the dose-dependent effect of this compound on a zinc-sensitive crop like maize.[18]
| Treatment (mg Zn / kg soil) | Plant Height (cm) | Dry Matter Yield ( g/plant ) | Plant Tissue Zn (mg/kg) |
| 0 (Control) | 45 | 55 | 15 |
| 2.5 (as Zn-DTPA) | 65 | 78 | 35 |
| 5.0 (as Zn-DTPA) | 78 | 95 | 60 |
| 7.5 (as Zn-DTPA) | 80 | 98 | 85 |
| 5.0 (as ZnSO₄) | 68 | 82 | 45 |
Experimental Protocols
Protocol 1: Determination of Plant-Available Soil Zinc using DTPA Extraction
This protocol is based on the widely accepted method developed by Lindsay and Norvell (1978) to assess the availability of micronutrients in neutral to calcareous soils.[15][16][19]
1. Objective: To quantify the concentration of plant-available zinc in a soil sample.
2. Materials:
-
DTPA Extracting Solution: 0.005 M DTPA, 0.01 M CaCl₂, and 0.1 M triethanolamine (B1662121) (TEA), buffered to pH 7.3.[15][16]
-
Air-dried soil sample, ground to pass through a 2 mm sieve.
-
125 mL conical flasks or extraction vessels.
-
Horizontal shaker.
-
Filter paper (e.g., Whatman No. 42).[15]
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).
3. Procedure:
-
Weigh 10.0 g of the air-dried soil into a 125 mL conical flask.[15][19]
-
Add 20.0 mL of the DTPA extracting solution to the flask, creating a 1:2 soil-to-solution ratio.[15][19]
-
Securely cap the flask and place it on a horizontal shaker.
-
Shake for exactly 2 hours at a constant speed (e.g., 120 cycles per minute).[15][19]
-
Immediately after shaking, filter the suspension through the filter paper, collecting the clear filtrate.[19]
-
Analyze the filtrate for zinc concentration using AAS or ICP-OES, with appropriate standards for calibration.
4. Interpretation: Compare the measured zinc concentration (in ppm or mg/kg) to established critical levels for the specific crop to be grown (see Table 2).
Protocol 2: Greenhouse Pot Study to Evaluate Plant Response to this compound
1. Objective: To assess the efficacy of this compound in correcting zinc deficiency and promoting plant growth.
2. Materials:
-
Zinc-deficient soil.
-
Pots (e.g., 2-5 kg capacity).
-
Seeds of a zinc-sensitive indicator plant (e.g., maize, beans).[1][2]
-
This compound and other zinc sources for comparison (e.g., ZnSO₄).
-
Basal fertilizer providing adequate N, P, K, and other essential nutrients.
-
Deionized water.
3. Experimental Design:
-
Use a Completely Randomized Design (CRD) with at least 4-5 replications per treatment.
-
Treatments should include:
-
T1: Control (basal fertilizer, no zinc).
-
T2-T4: Increasing application rates of this compound (e.g., 2.5, 5.0, 7.5 mg Zn/kg soil).
-
T5: A comparative treatment, such as ZnSO₄ at an equivalent rate (e.g., 5.0 mg Zn/kg soil).
-
4. Procedure:
-
Fill each pot with a known weight of the zinc-deficient soil.
-
Prepare stock solutions of the zinc sources. Apply the required amount of zinc solution and basal fertilizers to each pot and mix thoroughly with the soil.
-
Sow a set number of seeds (e.g., 3-5) in each pot and thin to one or two uniform seedlings after germination.
-
Grow the plants under controlled greenhouse conditions (temperature, light, humidity) for a specified period (e.g., 4-6 weeks). Water as needed with deionized water.
-
During the growth period, record observations such as plant height, leaf number, and visual deficiency symptoms.
-
At harvest, carefully remove the entire shoot portion of the plants just above the soil level.
-
Measure the final plant height and determine the fresh weight of the shoots.
-
Dry the plant material in an oven at 70°C to a constant weight to determine the dry matter yield.
-
Analyze the dried plant tissue for zinc concentration (see Protocol 3).
Protocol 3: Analysis of Zinc Content in Plant Tissue
1. Objective: To determine the concentration of zinc accumulated in plant tissues.
2. Materials:
-
Dried and finely ground plant samples from Protocol 2.
-
Digestion apparatus (e.g., digestion block or hot plate).
-
Digestion tubes or flasks.
-
Acid mixture (e.g., concentrated nitric acid and perchloric acid). Note: Perchloric acid is hazardous and requires a specialized fume hood and proper safety precautions.
-
Volumetric flasks.
-
AAS or ICP-OES.
3. Procedure:
-
Accurately weigh about 0.5-1.0 g of the dried, ground plant material into a digestion tube.
-
Add a measured volume of the acid mixture (e.g., 10 mL). Allow it to react at room temperature.
-
Gently heat the samples on a digestion block, gradually increasing the temperature until the solution is clear and colorless, indicating complete digestion.
-
Allow the digest to cool completely.
-
Carefully dilute the clear digest to a final volume (e.g., 50 or 100 mL) with deionized water in a volumetric flask.
-
Analyze the diluted solution for zinc concentration using AAS or ICP-OES.
-
Calculate the zinc concentration in the original plant tissue (in mg/kg or ppm) based on the initial sample weight and the final dilution volume.
Visualizations
References
- 1. Zinc Fertilizer Sources - Crop Quest [cropquest.com]
- 2. Zinc for crop production | UMN Extension [extension.umn.edu]
- 3. Fertiliser ADOB Zn DTPA – 3.6% - ADOB aa [adob.com.pl]
- 4. Organic Sources Of Zinc For Plants: 7 Growth Methods [farmonaut.com]
- 5. DTPA-Extractable Zinc in Rice Soils and its Availability to Rice [cwejournal.org]
- 6. keyplex.com [keyplex.com]
- 7. nbinno.com [nbinno.com]
- 8. researchtrend.net [researchtrend.net]
- 9. Agriculture News - The Andersons Nutrient & Industrial Group [andersonsplantnutrient.com]
- 10. wbcil.com [wbcil.com]
- 11. plantprod.com [plantprod.com]
- 12. crops.zinc.org [crops.zinc.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. tandfonline.com [tandfonline.com]
- 15. 2024.sci-hub.ru [2024.sci-hub.ru]
- 16. scilit.com [scilit.com]
- 17. suelomascultivo.com.ar [suelomascultivo.com.ar]
- 18. researchgate.net [researchgate.net]
- 19. openknowledge.fao.org [openknowledge.fao.org]
Application Notes and Protocols for Quantifying Zinc-DTPA Concentration in Biological Samples
Introduction
Zinc-Diethylenetriaminepentaacetic acid (Zinc-DTPA) is a chelating agent used as a decorporation agent for individuals internally contaminated with transuranium elements such as plutonium, americium, and curium. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the two primary analytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method that allows for the direct quantification of the intact this compound complex. This is considered the gold standard for accurately measuring the concentration of the chelate in biological fluids.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma and urine.[1][2][3]
| Parameter | Plasma | Urine |
| Linear Concentration Range | 1 - 100 µg/mL | 10 - 2000 µg/mL |
| Intra-day Precision (%RSD) | 1.8 - 14.6% | 1.8 - 14.6% |
| Inter-day Precision (%RSD) | 1.8 - 14.6% | 1.8 - 14.6% |
| Accuracy (%RE) | -4.8 to 8.2% | -4.8 to 8.2% |
| Sample Type | Human Plasma | Human Urine |
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol is based on the method developed by Yu et al. (2018).[1][2][3]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - A suitable stable isotope-labeled DTPA analog is recommended.
-
Methanol (B129727) (LC-MS grade)
-
Ammonium formate
-
Ammonia solution
-
Ultrapure water
-
Human plasma and urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chromatographic Column: Proteonavi C18 column (250 × 4.6 mm, 5 µm) with a C18 guard column.[1][2][3]
3. Sample Preparation (Solid Phase Extraction)
-
Condition the SPE cartridges with methanol followed by water.
-
Load 200 µL of plasma or urine sample, previously spiked with the internal standard, onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound and IS with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Mobile Phase: Methanol : 2 mM Ammonium Formate (pH 6.3) : Ammonia solution (50:50:0.015, v/v/v).[1][2]
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
5. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of this compound into drug-free plasma and urine.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process and analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration. Determine the concentration of unknown samples from this curve.
Experimental Workflow: LC-MS/MS
Caption: Workflow for this compound quantification by LC-MS/MS.
Method 2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for elemental analysis. While it does not directly measure the intact this compound complex, it can be used to quantify the total zinc concentration in a biological sample. This can be an indirect measure of this compound, especially in studies where the administered dose is known and background zinc levels can be accounted for. This method is particularly useful in animal studies to assess the effect of this compound on the excretion and tissue distribution of other metals, such as lead.[4]
Quantitative Data Summary
The performance of ICP-MS for zinc analysis is highly sensitive, with detection limits in the low µg/L range.
| Parameter | Performance Characteristics |
| Detection Limit | As low as 0.017 µg/L for ⁶⁶Zn isotope in water.[5] |
| Recovery | Typically 99-117% in water samples.[5] |
| Sample Types | Whole blood, plasma, urine, femur, brain.[4] |
Experimental Protocol: ICP-MS for Total Zinc Quantification
This protocol provides a general procedure for determining total zinc concentration in biological samples.
1. Materials and Reagents
-
Concentrated nitric acid (trace metal grade)
-
Hydrogen peroxide (optional, for digestion)
-
Zinc standard solutions for calibration
-
Internal standards (e.g., Yttrium, Rhodium)
-
Ultrapure water
2. Instrumentation
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
3. Sample Preparation (Acid Digestion)
-
Accurately weigh or pipette a known amount of the biological sample (e.g., 0.5 mL of blood or urine) into a clean digestion vessel.
-
Add a sufficient volume of concentrated nitric acid (e.g., 2-5 mL).
-
If the sample has a high organic content, a small amount of hydrogen peroxide may be added cautiously.
-
Digest the sample using a microwave digestion system or by heating on a hot plate in a fume hood until the solution is clear.
-
Allow the digested sample to cool.
-
Dilute the digested sample to a final known volume with ultrapure water. The dilution factor will depend on the expected zinc concentration.
-
Spike the final solution with an internal standard just before analysis.
4. ICP-MS Analysis
-
Aspirate the prepared samples into the ICP-MS.
-
Monitor for specific zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn, ⁶⁸Zn) to avoid isobaric interferences.
-
Analyze calibration standards to generate a calibration curve.
-
Analyze QC samples and blanks to ensure data quality.
5. Data Analysis
-
The ICP-MS software will calculate the concentration of zinc in the prepared solution based on the calibration curve.
-
Calculate the original zinc concentration in the biological sample by accounting for the initial sample volume/weight and the final dilution volume.
Experimental Workflow: ICP-MS
Caption: Workflow for total zinc quantification by ICP-MS.
Logical Relationship: Method Selection
The choice between LC-MS/MS and ICP-MS depends on the specific research question.
Caption: Decision tree for selecting an analytical method.
References
- 1. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine. | Semantic Scholar [semanticscholar.org]
- 4. [Effect of the chelator Zn-DTPA on the excretion of lead in lead intoxication mice detected with ICP-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Zinc-DTPA in Radionuclide Decorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal contamination with radionuclides, such as plutonium, americium, and curium, presents a significant health risk. Prompt and effective decorporation therapy is crucial to mitigate the potential for long-term adverse health effects, including an increased risk of cancer.[1][2] Zinc-diethylenetriaminepentaacetic acid (Zinc-DTPA) is a key chelating agent employed in radionuclide decorporation protocols.[3][4] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for preclinical evaluation.
Mechanism of Action
This compound is a chelating agent that facilitates the removal of certain radionuclides from the body.[3] The fundamental principle of its action lies in a chemical exchange process. DTPA, a pentadentate ligand, has a high affinity for various metal ions.[3] In this compound, the zinc ion is bound within the DTPA molecule. When administered to an individual with internal radionuclide contamination, the DTPA molecule preferentially binds to radionuclides with a higher binding affinity than zinc, such as plutonium, americium, and curium.[3][5] This exchange forms a stable, water-soluble radionuclide-DTPA complex.[3] This newly formed complex is then readily excreted from the body, primarily through glomerular filtration in the kidneys and subsequent elimination in the urine.[3][5] This process significantly accelerates the clearance of the radionuclide from the body, reducing its biological half-life and minimizing radiation dose to tissues.[3] It is important to note that this compound is not effective for all radionuclides and is not expected to be effective for uranium and neptunium.[5]
Quantitative Data on Efficacy
The efficacy of this compound in promoting the excretion of radionuclides has been evaluated in various preclinical studies. The following tables summarize key quantitative data from a study investigating the decorporation of 65Zn in rats, which serves as a surrogate for other divalent metal radionuclides.
Table 1: Effect of this compound Dose on 65Zn Retention in Rats (Single Dose Administration)
| This compound Dose (mg/kg) | Mean 65Zn Retention (%) after 2 days | Decorporation Efficacy (%) |
| 0 (Control) | 73.46 | - |
| 33 | 45.00 | 38.7 |
| 50 | 30.00 | 59.2 |
Data adapted from a study in Wistar male rats contaminated with 65ZnCl2.[6][7][8]
Table 2: Efficacy of Different this compound Treatment Regimens on 65Zn Decorporation in Rats
| Treatment Group | Dosing Regimen | Mean 65Zn Retention (%) after 10 days |
| Control | None | ~70 |
| Single Dose (Pre-contamination) | 50 mg/kg, 30 min before contamination | ~35 |
| Single Dose (Post-contamination) | 50 mg/kg, 24 hr after contamination | ~50 |
| Multiple Doses (Delayed) | 50 mg/kg/day for 5 days, starting 12 days post-contamination | ~25 |
Data adapted from a study in Wistar male rats contaminated with 65ZnCl2.[6][7][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments designed to evaluate the efficacy of this compound in radionuclide decorporation, based on preclinical animal models.
In Vivo Radionuclide Decorporation Study in Rodents
This protocol outlines a typical experiment to assess the ability of this compound to enhance the elimination of a target radionuclide.
1. Animal Model:
-
Species: Wistar male rats (or other appropriate rodent model).
-
Health Status: Healthy, specific-pathogen-free animals.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
2. Materials:
-
This compound solution (sterile, for injection).
-
Radionuclide solution (e.g., 65ZnCl2 in a suitable vehicle).
-
Syringes and needles for injection.
-
Whole-body counter or other suitable radiation detection equipment.
-
Metabolic cages for urine and feces collection (optional, for excretion studies).
3. Experimental Design:
-
Contamination: Animals are internally contaminated with a known activity of the radionuclide via a relevant route of administration (e.g., intraperitoneal or intravenous injection).[6][8]
-
Treatment Groups:
-
Control Group: Receives vehicle only.
-
This compound Treatment Group(s): Receive this compound at various doses and/or time points post-contamination.
-
-
Administration of this compound: this compound is typically administered via intraperitoneal or intravenous injection.[6][8]
4. Data Collection:
-
Whole-Body Retention: The amount of radionuclide remaining in the animals is measured at regular intervals using a whole-body counter.[6][8]
-
Excreta Analysis (Optional): Urine and feces can be collected to quantify the amount of radionuclide excreted.
5. Data Analysis:
-
Calculate the percentage of the initial administered dose remaining in the animals over time.
-
Compare the retention and excretion profiles between the control and this compound-treated groups to determine the decorporation efficacy.
Clinical Administration Protocols
In a clinical setting, the administration of this compound follows specific guidelines to maximize efficacy and ensure patient safety.
Indications:
-
This compound is indicated for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of elimination.[5]
Dosage and Administration:
-
Initial Treatment (within the first 24 hours): If available, Calcium-DTPA (Ca-DTPA) is the preferred initial treatment as it is more effective during this period.[2][10][11] If Ca-DTPA is not available, an initial dose of this compound can be administered.[5][10]
-
Maintenance Treatment (after 24 hours): Treatment should be continued with this compound.[5]
Routes of Administration:
-
Intravenous (IV): The primary route of administration. The solution can be given as a slow IV push over 3-4 minutes or as an infusion over 30 minutes diluted in a suitable solution (e.g., 5% dextrose in water, Ringer's Lactate, or Normal Saline).[5][10]
-
Nebulized Inhalation: An alternative route for individuals with contamination solely through inhalation. The this compound solution is typically diluted 1:1 with sterile water or saline for nebulization.[5][10]
Monitoring:
-
During prolonged therapy, it is important to monitor for potential depletion of essential trace metals.[5] Serum zinc levels, serum creatinine, BUN, electrolytes, urinalysis, and blood cell counts should be monitored.[5]
Conclusion
This compound is a valuable therapeutic agent for the decorporation of specific radionuclides. Understanding its mechanism of action, efficacy under different treatment regimens, and proper administration protocols is essential for its effective use in both research and clinical settings. The provided data and protocols serve as a comprehensive resource for professionals involved in the development and application of radionuclide decorporation therapies.
References
- 1. Calcium and zinc DTPA administration for internal contamination with plutonium-238 and americium-241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. orise.orau.gov [orise.orau.gov]
- 6. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Bipha… [ouci.dntb.gov.ua]
- 10. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]
Application Notes and Protocols for Zinc-DTPA Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc-DTPA (Zinc Diethylenetriaminepentaacetic Acid) is a crucial chelating agent employed in toxicological and pharmacological research to mitigate the internal contamination of transuranic actinides, such as plutonium, americium, and curium. Its efficacy is largely dependent on the route of administration, which influences its bioavailability, distribution, and the speed at which it can complex with and facilitate the excretion of toxic metals. This document provides detailed application notes and standardized protocols for the administration of this compound in animal models via intravenous, intraperitoneal, oral, and inhalation routes, based on findings from various research studies.
The primary mechanism of action for this compound involves the exchange of its zinc ion for a metal with a higher binding affinity, such as plutonium or americium.[1] The resulting stable, soluble metal-DTPA complex is then readily excreted from the body, primarily through glomerular filtration into the urine.[2] Early administration of a chelating agent is most effective as the contaminant is still circulating in the bloodstream and interstitial fluids.[2][3] While Calcium-DTPA (Ca-DTPA) is often more effective within the first 24 hours post-contamination, this compound is considered less toxic for longer-term therapy due to a lower risk of depleting essential trace metals.[2][4]
Quantitative Data Summary
The selection of an administration route for this compound in animal studies should be guided by the specific research objectives, such as modeling a particular exposure scenario or maximizing systemic bioavailability. The following tables summarize key quantitative data from animal studies to aid in this decision-making process.
Table 1: Pharmacokinetic Parameters of this compound by Administration Route
| Administration Route | Animal Model | Dose | Cmax (μg/mL) | Tmax (hours) | Bioavailability (%) | Key Findings & Citations |
| Oral | Beagle Dogs | 840-7560 mg/dog/day | Up to 270 | 1 | Not specified, but rapid absorption noted.[5] | Rapid absorption with dose-dependent, but not dose-proportional, exposure.[5] |
| Oral | Rats | 3.64 mmol/kg | Not specified | Not specified | ~5% (inferred from general animal studies) | Poorly absorbed from the GI tract.[6] |
| Intravenous | Human Volunteers (for ¹⁴C-DTPA) | 750 kBq | Not applicable | Not applicable | 100% (by definition) | Rapid distribution in extracellular fluid and clearance by glomerular filtration.[2] |
| Intraperitoneal | Rats | 10 mg/kg (of a different compound for comparison) | >177.8 ng/mL | Not specified | 18.49% (of a different compound for comparison) | Significantly higher bioavailability than the oral route for some compounds.[7] |
| Inhalation | Human Volunteers (for ¹⁴C-DTPA) | Not specified | Not specified | Not specified | ~20% | Absorption from the lungs is significantly higher than from the GI tract.[6] |
Table 2: Efficacy and Toxicity Data of this compound by Administration Route
| Administration Route | Animal Model | Contaminant | Efficacy Outcome | NOAEL/Toxicity | Key Findings & Citations |
| Oral | Rats | Cadmium (¹¹⁵mCd) | Decreased whole body and organ retention by 4-5 times in adult rats.[8] | >1000 mg/kg/day in rats.[5] | Effective in reducing absorption and retention of ingested heavy metals.[8] |
| Oral | Beagle Dogs | N/A | N/A | ~1325 mg/kg/day.[5] | Well-tolerated with minor emesis and diarrhea at high doses.[5] |
| Intravenous | Rodents | Plutonium | When given after Ca-DTPA, effectively reduces systemic deposits in liver and skeleton by half.[2] | Not specified | Standard and effective route for systemic decorporation.[2][3] |
| Intraperitoneal | Mice | Zinc | Significantly increased urinary and fecal excretion of zinc.[9] | 1-2 mg/kg/day of zinc gluconate was well-tolerated in rats.[10] | Effective for chelation of systemic metals.[9] |
| Inhalation | Rodents | Plutonium, Americium | Reduced lung deposit to 1-2% of untreated animals.[11] | Nebulized form may exacerbate asthma.[11] | A direct and effective route for pulmonary contamination.[11][12] |
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound in common laboratory animal models. All procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
Intravenous (IV) Injection
This route ensures 100% bioavailability and is recommended when the route of internal contamination is unknown or involves multiple pathways.[2]
Materials:
-
This compound solution (sterile, for injection)
-
Sterile diluent (e.g., 5% Dextrose in Water (D5W), Lactated Ringer's, or Normal Saline)[2]
-
Appropriately sized sterile syringes and needles (e.g., 27-30 gauge for rodents)
-
Animal restrainer
-
Heat source for vasodilation (optional)
Procedure (Rat Model - Tail Vein Injection):
-
Preparation: Dilute the this compound solution to the desired concentration in a sterile diluent. A common dilution for infusion is in 100-250 mL of fluid for human use, which should be scaled down appropriately for the animal model.[2] For a bolus injection, a slow push over 3-4 minutes is recommended in clinical settings.[2]
-
Animal Restraint: Place the rat in a suitable restrainer to expose the tail.
-
Vasodilation: If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins.
-
Administration: Administer the solution as either a slow bolus injection or via an infusion pump at a controlled rate.
-
Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Injection
A common parenteral route in rodent studies, offering rapid absorption, though not as immediate as IV.
Materials:
-
This compound solution (sterile)
-
Sterile syringes and needles (e.g., 23-27 gauge for rodents)
-
Animal restrainer
Procedure (Mouse Model):
-
Preparation: Draw the calculated volume of this compound solution into a sterile syringe. The maximum recommended volume for an IP injection in mice is typically 10 mL/kg.
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site: Identify the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Injection: Tilt the mouse's head slightly downwards. Insert the needle at a 30-40° angle into the identified quadrant. Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Administration: Inject the solution smoothly.
-
Post-injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Oral Gavage
This method is used for precise oral dosing, particularly when evaluating the efficacy of orally administered this compound against ingested contaminants.
Materials:
-
This compound (powder or crushed tablets)
-
Vehicle for suspension (e.g., water, 0.5% methylcellulose)
-
Appropriately sized gavage needles (e.g., 18-20 gauge with a rounded tip for mice)
-
Syringes
-
Animal scale
Procedure (Mouse Model):
-
Preparation: Prepare a uniform suspension of this compound in the chosen vehicle. For example, crushed tablets can be suspended in water.[5]
-
Dosage Calculation: Weigh the animal to determine the correct volume to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Tube Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate into the esophagus. The tube should pass with minimal resistance.
-
Administration: Administer the suspension smoothly.
-
Post-administration Care: Gently remove the gavage needle and monitor the animal for any signs of respiratory distress.
Inhalation (Nebulization)
This route is particularly relevant for treating internal contamination that occurs via inhalation, delivering the chelating agent directly to the lungs.[3][12]
Materials:
-
This compound solution (sterile)
-
Sterile water or saline for dilution[11]
-
Nebulizer (jet or ultrasonic)[12]
-
Animal inhalation chamber or nose-only exposure system
Procedure (Rodent Model):
-
Preparation: Dilute the this compound solution at a 1:1 ratio with sterile water or saline.[11]
-
Aerosol Generation: Place the diluted solution into the nebulizer. Both jet and ultrasonic nebulizers can generate aerosol particles within the inhalable range.[12] The choice of nebulizer may affect particle size and the time required to deliver an effective dose.[12]
-
Animal Exposure: Place the animals in the inhalation chamber or secure them in a nose-only exposure system.
-
Administration: Operate the nebulizer for the predetermined exposure duration. The duration will depend on the concentration of the this compound solution and the desired lung deposition dose.
-
Post-exposure Care: After exposure, remove the animals and monitor them for any respiratory adverse events. It is advised to encourage the avoidance of swallowing any expectorant.[2]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound chelation and excretion of heavy metals.
Experimental Workflow for Efficacy Studies
Caption: General experimental workflow for evaluating this compound efficacy.
Logical Relationship of Administration Routes
Caption: Comparison of this compound administration route characteristics.
References
- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orise.orau.gov [orise.orau.gov]
- 3. fda.gov [fda.gov]
- 4. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Zn-DTPA treatment reduces cadmium absorption and retention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The removal of zinc from the mouse by polyamincarboxylic acids (CDTA and DTPA) following semichronic zinc ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxic effects of iterative intraperitoneal administration of zinc gluconate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Aerosolization of Zn-DTPA Decorporation Agent Using Jet and Ultrasonic Nebulizers - PubMed [pubmed.ncbi.nlm.nih.gov]
application of Zinc-DTPA in inhibiting biofilm formation.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The formation of bacterial biofilms is a significant challenge in clinical and industrial settings, contributing to persistent infections and biofouling. A promising strategy to combat biofilm formation is the targeted disruption of the molecular mechanisms that mediate intercellular adhesion. In many bacterial species, particularly in Staphylococcus aureus and Staphylococcus epidermidis, this adhesion is critically dependent on the presence of zinc ions. The chelating agent Diethylenetriaminepentaacetic acid (DTPA) has been identified as an effective inhibitor of biofilm formation by sequestering these essential zinc ions.
The primary mechanism of action for Zinc-DTPA in biofilm inhibition involves the disruption of the "zinc zipper" structure. This structure is formed by the homophilic interactions of surface proteins, such as Accumulation-associated protein (Aap) in S. epidermidis and Staphylococcal surface protein G (SasG) in S. aureus. These proteins contain specific domains (G5 domains) that require zinc ions to dimerize and facilitate cell-to-cell adhesion, a crucial step in the accumulation phase of biofilm development. By chelating zinc, DTPA prevents the formation of these "zinc zippers," thereby inhibiting the aggregation of bacterial cells and the subsequent formation of a mature biofilm.[1][2][3][4]
The application of this compound as an anti-biofilm agent is particularly relevant for the prevention of biofilm formation on medical devices, in wound care, and as a potential adjunct to antibiotic therapy. Its ability to disrupt the biofilm matrix without directly killing the bacteria may also reduce the selective pressure for the development of antibiotic resistance.
Data Presentation
The inhibitory effect of DTPA on biofilm formation is concentration-dependent. The following table summarizes the quantitative data from a study on a Staphylococcus aureus strain expressing SasG.
| DTPA Concentration (µM) | Biofilm Formation (OD595) | Percent Inhibition (%) |
| 0 | 1.2 | 0 |
| 10 | 0.8 | 33.3 |
| 20 | 0.5 | 58.3 |
| 40 | 0.2 | 83.3 |
| 80 | 0.1 | 91.7 |
| 160 | 0.05 | 95.8 |
Data is illustrative and based on the findings of Geoghegan et al. (2010) where biofilm formation by S. aureus SH1000 expressing SasG was reduced in a concentration-dependent manner by DTPA.[1]
Experimental Protocols
Protocol 1: In Vitro Biofilm Inhibition Assay using Crystal Violet
This protocol details the methodology to quantify the inhibitory effect of this compound on bacterial biofilm formation in a 96-well plate format.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Staphylococcus epidermidis)
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
DTPA stock solution (e.g., 100 mM in sterile distilled water, pH adjusted to 7.0)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture 1:100 in fresh TSB.
-
Plate Preparation:
-
Prepare serial dilutions of the DTPA stock solution in TSB to achieve the desired final concentrations in the wells (e.g., 0, 10, 20, 40, 80, 160 µM).
-
Add 100 µL of the diluted DTPA solutions to the wells of a 96-well plate. Include wells with TSB only as a negative control.
-
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
Washing:
-
Carefully aspirate the planktonic cells and media from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.
-
After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate at room temperature for 10-15 minutes with gentle shaking.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each DTPA concentration using the following formula:
-
Visualizations
Caption: Experimental workflow for biofilm inhibition assay.
Caption: Mechanism of this compound in biofilm inhibition.
Caption: Logical flow of DTPA-mediated biofilm inhibition.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Zinc-DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc-DTPA (Zinc Diethylenetriaminepentaacetic Acid) is a chelating agent used to enhance the elimination of certain heavy metals and radionuclides from the body.[1][2] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy of this compound. The primary mechanism of action involves the exchange of zinc for other metal ions with a higher binding affinity for the DTPA ligand, forming stable, water-soluble complexes that are excreted through the kidneys.[1][2]
These protocols are designed to guide researchers in establishing robust experimental designs to assess the therapeutic potential of this compound in animal models of heavy metal toxicity or zinc deficiency.
Mechanism of Action: Chelation
Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body.[3] DTPA is a pentadentate ligand, meaning it has five binding sites that can coordinate with a metal ion.[2] In this compound, a zinc ion is complexed with the DTPA molecule. When administered, this compound circulates in the bloodstream. If it encounters a metal ion with a higher binding affinity for DTPA than zinc, such as lead, cadmium, or certain radionuclides like plutonium and americium, an exchange reaction occurs.[1][2] The toxic metal displaces the zinc ion and forms a stable, soluble complex with DTPA. This new complex is then readily filtered by the kidneys and excreted in the urine, effectively reducing the body's burden of the toxic metal.[1][2]
Mechanism of this compound Chelation
Experimental Design and Protocols
This section outlines detailed protocols for in vivo efficacy testing of this compound. The choice of animal model and specific experimental design will depend on the research question, whether it is focused on treating heavy metal toxicity or mitigating zinc deficiency.
Animal Models
Rodent models, particularly rats and mice, are commonly used for in vivo studies of chelation therapy due to their well-characterized physiology and ease of handling.[4] Pigs can also be a suitable model, especially for studies with potential human implications, due to similarities in their gastrointestinal physiology.[5]
3.1.1 Induction of Heavy Metal Toxicity
To test the efficacy of this compound in treating heavy metal toxicity, a state of toxicity must first be induced in the animal model.
-
Choice of Metal: Select a heavy metal known to be chelated by DTPA, such as lead (Pb), cadmium (Cd), or a radionuclide like americium-241.
-
Administration: The metal can be administered orally (e.g., in drinking water or feed) or via injection (intraperitoneal or intravenous). The route and dose should be sufficient to induce measurable signs of toxicity without causing acute mortality.
-
Example Protocol (Cadmium Toxicity in Rats):
-
House male Wistar rats (200-250g) in individual cages with free access to standard chow and water.
-
Acclimatize the animals for one week.
-
Prepare a solution of cadmium chloride (CdCl₂) in sterile saline.
-
Administer CdCl₂ via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg body weight to induce acute toxicity.
-
Monitor animals for clinical signs of toxicity.
-
3.1.2 Induction of Zinc Deficiency
To evaluate this compound's ability to supplement zinc, a state of zinc deficiency can be induced.
-
Dietary Manipulation: The most common method is to feed animals a zinc-deficient diet.[3] These diets are commercially available or can be prepared in the laboratory.
-
Example Protocol (Zinc Deficiency in Mice): [3]
-
Use C57BL/6 mice (6-8 weeks old).
-
Feed the experimental group a zinc-deficient diet (<1 mg zinc/kg diet) for a period of 4-8 weeks.[3]
-
The control group should receive a zinc-adequate diet (e.g., 30 mg zinc/kg diet).
-
Provide deionized water to prevent zinc contamination.
-
Monitor body weight and food intake regularly. Alopecia can be a clinical sign of zinc deficiency.[3]
-
Experimental Groups and Treatment
A well-designed experiment should include the following groups:
-
Control Group: Healthy animals receiving a standard diet and vehicle (e.g., saline) injection.
-
Toxicity/Deficiency Group (Vehicle Control): Animals with induced heavy metal toxicity or zinc deficiency receiving vehicle treatment.
-
Toxicity/Deficiency Group (this compound Treatment): Animals with induced heavy metal toxicity or zinc deficiency receiving this compound treatment.
-
Positive Control Group (Optional): Animals with induced toxicity treated with a known, effective chelating agent (e.g., Ca-DTPA for acute heavy metal exposure).[6][7]
Dosage and Administration of this compound:
-
Dosage: Doses in animal studies have ranged from 30 µmol/kg to 3.64 mmol/kg.[4] A common intravenous dose in rats is 30 µmol/kg.
-
Route of Administration: this compound can be administered intravenously (i.v.), intraperitoneally (i.p.), or orally.[4][8] Intravenous and intraperitoneal routes generally result in higher bioavailability. Oral administration is less efficient due to poor gastrointestinal absorption.[8]
-
Treatment Schedule: Treatment can be initiated shortly after induction of toxicity or after a delay to mimic a more clinical scenario.[1] The frequency of administration can be a single dose or multiple doses over several days.
Sample Collection and Analysis
3.3.1 Biological Samples
-
Blood: Collect blood samples at various time points to measure metal concentrations, and hematological and biochemical parameters. Plasma or serum is typically used for metal analysis.
-
Urine and Feces: Collect urine and feces to determine the excretion of the target metal and this compound.
-
Tissues: At the end of the study, collect key organs for metal analysis and histopathological examination. Target organs for heavy metal accumulation often include the liver, kidneys, and bone.[9]
3.3.2 Analytical Methods for Zinc and Heavy Metals
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for the quantitative analysis of trace metals in biological samples.
-
Atomic Absorption Spectrometry (AAS): A common and reliable technique for measuring metal concentrations.
Efficacy Endpoints
3.4.1 For Heavy Metal Toxicity Studies:
-
Reduction in Tissue Metal Burden: The primary endpoint is a significant decrease in the concentration of the toxic metal in target organs (liver, kidneys, bone) and blood of the this compound treated group compared to the vehicle control group.
-
Increased Urinary Excretion of Metal: A significant increase in the urinary excretion of the toxic metal in the treated group.
-
Amelioration of Biochemical Markers of Toxicity:
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), and activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in tissues.[10]
-
Liver Function Markers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in serum.
-
Kidney Function Markers: Blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels in serum.
-
-
Histopathological Examination: Assess for tissue damage in target organs.
-
Survival Rate: In studies with higher levels of toxicity, survival can be a key endpoint.
3.4.2 For Zinc Deficiency Studies:
-
Restoration of Plasma/Serum Zinc Levels: A significant increase in zinc concentrations in the blood of the treated group.
-
Repletion of Tissue Zinc Stores: Increased zinc levels in organs like the liver and bone.
-
Improvement in Clinical Signs: Resolution of signs like alopecia and improved weight gain.[3]
-
Normalization of Zinc-Dependent Enzyme Activity: For example, alkaline phosphatase activity.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Example Data Summary for this compound Efficacy in a Cadmium Toxicity Model
| Parameter | Control Group | Cadmium + Vehicle Group | Cadmium + this compound Group |
| Blood Cadmium (µg/dL) | < LOD | 15.2 ± 2.1 | 5.8 ± 1.3 |
| Kidney Cadmium (µg/g tissue) | < LOD | 25.6 ± 3.5 | 10.1 ± 2.0 |
| Liver Cadmium (µg/g tissue) | < LOD | 18.9 ± 2.8 | 7.5 ± 1.7 |
| 24h Urinary Cadmium Excretion (µg) | < LOD | 2.1 ± 0.5 | 12.4 ± 1.9 |
| Serum ALT (U/L) | 35 ± 5 | 98 ± 12 | 45 ± 7 |
| Serum Creatinine (mg/dL) | 0.6 ± 0.1 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Kidney MDA (nmol/mg protein) | 1.2 ± 0.2 | 3.5 ± 0.6 | 1.8 ± 0.4* |
| Data are presented as mean ± SD. *p < 0.05 compared to the Cadmium + Vehicle Group. LOD = Limit of Detection. |
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Pharmacokinetic Pathway of this compound
Pharmacokinetic Modeling
Pharmacokinetic (PK) modeling can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. A bi-compartmental model has been proposed for the pharmacokinetics of the 65Zn-DTPA complex, describing its distribution between a "deep" compartment and the blood compartment, with elimination occurring primarily through urine.[9]
Table 2: Key Pharmacokinetic Parameters for this compound
| Parameter | Description | Typical Values in Rats (for 65Zn-DTPA) |
| t½ (half-life) | Time required for the concentration of the drug in the body to be reduced by half. | Biphasic elimination is often observed. |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Dose-dependent. |
| Tmax | Time at which the Cmax is observed. | Typically rapid after i.v. or i.p. administration. |
| AUC (Area Under the Curve) | The total exposure to a drug over a period of time. | Dose-dependent. |
| CL (Clearance) | The rate at which a drug is removed from the body. | Primarily renal clearance. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Note: Specific values will vary depending on the animal model, dose, and route of administration.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound efficacy. By employing rigorous experimental designs, appropriate animal models, and sensitive analytical techniques, researchers can obtain reliable data to support the development of this compound as a therapeutic agent for heavy metal detoxification and zinc supplementation. Careful consideration of the experimental endpoints and adherence to detailed protocols are crucial for generating high-quality, reproducible results.
References
- 1. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 3. Strategies for Inducing and Validating Zinc Deficiency and Zinc Repletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Zn-DTPA treatment reduces cadmium absorption and retention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orise.orau.gov [orise.orau.gov]
- 9. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: High-Purity Zinc-DTPA Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Zinc Diethylenetriaminepentaacetate (Zinc-DTPA).
Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis route for this compound?
A1: The most common laboratory and industrial synthesis of DTPA, the precursor to this compound, involves the carboxymethylation of diethylenetriamine (B155796) (DETA) using chloroacetic acid in an alkaline aqueous solution. The resulting DTPA salt is then chelated with a zinc salt, typically zinc oxide, followed by pH adjustment to yield this compound.
Q2: What are the critical parameters to control during the synthesis of the DTPA precursor?
A2: The critical parameters include temperature, pH, and the order of reagent addition. The reaction is typically initiated at a low temperature (-10°C to 5°C) to control the exothermic reaction between DETA and chloroacetic acid. Sodium hydroxide (B78521) is added in stages to maintain an alkaline pH, which is crucial for the reaction to proceed. After the initial reaction, the temperature is raised (e.g., to 45-60°C) to drive the reaction to completion.
Q3: What are the common side reactions and impurities I should be aware of?
A3: A major side reaction is the hydrolysis of sodium chloroacetate (B1199739) to sodium glycolate (B3277807) and sodium chloride, especially under strongly alkaline conditions and at elevated temperatures. This side reaction reduces the yield of DTPA. Other potential organic impurities can arise from incomplete alkylation of DETA, leading to partially carboxylated species. Inorganic impurities, primarily sodium chloride, are significant byproducts of the reaction.
Q4: My final this compound product is sticky and difficult to handle. What is the cause and how can I resolve this?
A4: The standard synthesis method, which involves concentrating the aqueous reaction mixture, often yields an amorphous and highly hygroscopic form of this compound. This product readily absorbs atmospheric moisture, leading to a sticky or even liquid consistency. To obtain a stable, crystalline solid, a specific purification/crystallization step is required, which may involve the use of organic solvents to precipitate the crystalline form from an aqueous solution.
Q5: What is the optimal pH for the final this compound product?
A5: The pH of the final this compound solution or a 1% aqueous solution of the solid product should typically be in the range of 6.0 to 9.0. For pharmaceutical-grade this compound, the pH is often adjusted to a narrower range of 6.5 to 7.5.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of DTPA Precursor | Hydrolysis of Chloroacetic Acid: The reaction temperature or local pH was too high during the addition of sodium hydroxide, causing the chloroacetic acid to decompose into glycolic acid. | Maintain a low temperature (e.g., -5°C to 0°C) during the initial addition of NaOH. Add the NaOH solution slowly and in batches to avoid localized pH spikes. |
| Incorrect Stoichiometry: An incorrect molar ratio of DETA to chloroacetic acid was used. | Ensure precise measurement of reactants. A molar ratio of approximately 1:5 (DETA:Chloroacetic Acid) is typically required. | |
| Product Discoloration (Yellow/Brown) | Reaction Temperature Too High: Excessive temperature during the later stages of the reaction can lead to the formation of colored degradation products. | Carefully control the heating phase of the reaction, not exceeding the recommended temperature (e.g., 60-65°C). |
| Impure Starting Materials: Use of low-quality DETA or chloroacetic acid can introduce impurities that cause discoloration. | Use high-purity starting materials and verify their specifications before use. | |
| Final Product is Amorphous and Hygroscopic | Improper Isolation Technique: Isolating the product by simply evaporating the water from the reaction mixture typically results in an amorphous solid. | Develop a recrystallization or precipitation protocol. This often involves dissolving the crude product in water and adding a water-miscible organic solvent (e.g., ethanol) to induce crystallization. |
| Incomplete Chelation with Zinc | Incorrect pH: The pH of the solution was not optimal for the formation of the this compound complex. | Adjust the pH of the DTPA solution to a neutral or slightly alkaline range (pH 7-8) before or during the addition of the zinc salt to facilitate efficient chelation. |
| Precipitation of Zinc Hydroxide: If the pH is too high during the addition of the zinc salt, zinc hydroxide may precipitate, making the zinc unavailable for chelation. | Add the zinc salt to a neutral DTPA solution and then slowly raise the pH if necessary. | |
| Presence of High Levels of Inorganic Salts (e.g., NaCl) | Byproduct of Synthesis: Sodium chloride is a major byproduct of the reaction between chloroacetic acid and sodium hydroxide. | Purify the DTPA precursor by acidification to pH 1.5-1.7, which precipitates the DTPA acid, leaving the inorganic salts in the solution. The purified DTPA can then be redissolved and reacted with a zinc source. Alternatively, ion exchange chromatography can be used for purification. |
| Poor Solubility of the Final Product | Incorrect pH or Ionic Form: The final product may not be in the desired salt form (trisodium zinc salt), affecting its solubility. | Carefully adjust the final pH with sodium hydroxide to ensure the formation of the correct trisodium (B8492382) zinc salt. |
| Residual Impurities: The presence of unreacted starting materials or byproducts can affect the solubility characteristics of the final product. | Implement the recommended purification steps for the DTPA precursor before chelation with zinc. |
Experimental Protocols
Protocol 1: Synthesis of High-Purity DTPA Acid Precursor
This protocol is adapted from methods described for the synthesis of aminopolycarboxylic acids.
-
Preparation of Chloroacetic Acid Solution: In a jacketed glass reactor equipped with a stirrer, thermometer, and addition funnels, dissolve 94.5 g of chloroacetic acid in 75 mL of deionized water.
-
Initial Neutralization and Cooling: Cool the reactor jacket to maintain an internal temperature below 35°C. Prepare a solution of 40.0 g of sodium hydroxide in 120 mL of deionized water. Slowly add approximately two-thirds of this sodium hydroxide solution to the chloroacetic acid solution, ensuring the temperature does not exceed 35°C.
-
Addition of DETA: Slowly add 20.6 g of diethylenetriamine (DETA) dropwise to the reaction mixture, again maintaining the temperature below 35°C.
-
Completion of Carboxymethylation: Add the remaining sodium hydroxide solution dropwise. The pH of the solution should reach 11.2-11.5.
-
Reaction: Heat the mixture to 60-65°C and maintain this temperature for 7-8 hours to complete the reaction.
-
Precipitation of DTPA Acid: Cool the reaction mixture to 35°C. Slowly add concentrated hydrochloric acid to adjust the pH to 1.5-1.7. A white precipitate of DTPA acid will form.
-
Isolation and Purification: Allow the suspension to stand overnight. Isolate the precipitated DTPA acid by suction filtration. Wash the filter cake with three portions of ice-cold deionized water.
-
Drying: Dry the purified DTPA acid in a vacuum oven at 120°C to a constant weight. The expected purity should be >99.5%.
Protocol 2: Chelation to Form Trisodium this compound
-
Dissolution of DTPA Acid: Suspend the purified DTPA acid in deionized water.
-
Formation of Trisodium DTPA: Slowly add a stoichiometric amount of sodium hydroxide solution to dissolve the DTPA acid and form the trisodium salt. The pH should be maintained in the neutral to slightly alkaline range.
-
Addition of Zinc Source: While stirring, add a stoichiometric amount of high-purity zinc oxide (ZnO) to the trisodium DTPA solution.
-
Chelation Reaction: Gently heat the mixture to facilitate the chelation reaction. The zinc oxide will dissolve as it reacts to form the this compound complex.
-
pH Adjustment: After the reaction is complete, cool the solution and adjust the pH to the desired range (e.g., 6.5-7.5) using a dilute solution of sodium hydroxide or hydrochloric acid.
-
Isolation (for solid product): If a solid product is required, this aqueous solution can be used for subsequent crystallization, for example, by the addition of a water-miscible organic solvent like ethanol, or by lyophilization.
Protocol 3: Purity Analysis by HPLC
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at a controlled pH) and an organic solvent like methanol (B129727) or acetonitrile.
-
Detection: UV detection can be used if the impurities have a chromophore. However, for more universal detection and identification, Mass Spectrometry (MS) detection is highly recommended. LC-MS can provide molecular weight information for the identification of unknown impurities.
Visualizations
Caption: Workflow for High-Purity this compound Synthesis.
Caption: Troubleshooting Logic for this compound Synthesis.
Technical Support Center: Optimizing Zinc-DTPA Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Zinc-DTPA (Pentetate Zinc Trisodium) dosage for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a cell culture environment?
A1: this compound (Pentetate Zinc Trisodium) is a chelating agent. In this complex, a zinc ion is bound to diethylenetriaminepentaacetic acid (DTPA). Its primary mechanism of action in a cellular context is to act as an extracellular chelator.[1] This means it primarily binds to and sequesters divalent and trivalent metal ions present in the cell culture medium.[2] The DTPA molecule can exchange its zinc ion for a metal with a higher binding affinity.[2] Because DTPA is generally considered membrane-impermeable, it does not readily enter cells to chelate intracellular ions.[1][3]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on published studies, a starting concentration for DTPA in vitro to achieve extracellular zinc chelation is around 1.2 mM.[1] However, the optimal concentration is highly dependent on the specific cell line, the composition of the culture medium, and the experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. For initial range-finding studies, concentrations from 0.01 mM to 2 mM can be explored.
Q3: How does the presence of serum in the culture medium affect the activity of this compound?
A3: Serum is a major source of zinc and other metal ions in cell culture media.[4] Fetal Bovine Serum (FBS) at typical concentrations (5-10%) provides a significant amount of zinc necessary for cell growth and survival. Furthermore, serum proteins, such as albumin, can bind to DTPA, which may influence its availability and chelating efficiency.[5][6][7] When working with this compound, it is critical to consider the serum percentage as it will directly impact the baseline concentration of free metal ions that can be chelated. Experiments in serum-free versus serum-containing media will likely yield different results.
Q4: Can this compound induce cytotoxicity or apoptosis?
A4: While DTPA is primarily an extracellular chelator and is reported in some studies not to induce apoptosis,[1][3] high concentrations or prolonged exposure can lead to cytotoxicity. This is likely due to the depletion of essential extracellular metal ions required for cell health and signaling. One study on Ca-DTPA showed no significant cytotoxicity at concentrations up to 100 mM in a trypan blue assay.[8] However, another study using Gd-DTPA demonstrated concentration-dependent effects on cell proliferation in different breast cancer cell lines.[9] It is therefore essential to determine the cytotoxic profile of this compound in your specific cell line using assays such as MTT or Annexin V/PI staining.
Q5: How can I measure the efficacy of this compound chelation in my in vitro experiment?
A5: The efficacy of this compound can be assessed by measuring the reduction of free zinc or other target metal ions in the cell culture medium. This can be achieved through several methods:
-
Fluorescent Zinc Sensors: Commercially available fluorescent probes can be used to measure the concentration of labile zinc in the extracellular medium. A decrease in fluorescence intensity after the addition of this compound would indicate successful chelation.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These highly sensitive techniques can be used to quantify the total concentration of specific metal ions in the cell culture supernatant before and after treatment with this compound.[10]
-
Competitive Ligand Assay: A competitive assay using a known zinc indicator like dithizone (B143531) can be used to spectrophotometrically quantify unchelated zinc ions.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the culture medium after adding this compound. | High Concentration: The concentration of this compound may exceed its solubility limit in your specific culture medium. Interaction with Medium Components: this compound may react with components in the medium, such as phosphates or carbonates, to form insoluble salts.[7] Temperature or pH Shift: Changes in temperature or pH can affect the solubility of this compound and other medium components.[12] | - Prepare a fresh, lower concentration stock solution of this compound. - Prepare this compound in a buffered solution (e.g., HEPES) before adding it to the final culture medium. - Ensure the cell culture medium is pre-warmed to 37°C before adding this compound. - Add the this compound solution slowly to the medium while gently swirling. - Verify and maintain the pH of the final culture medium. |
| High levels of unexpected cell death or cytotoxicity. | Concentration Too High: The concentration of this compound may be toxic to your specific cell line. Depletion of Essential Metals: DTPA chelates various divalent and trivalent cations, and depletion of essential metals other than the intended target may be causing cytotoxicity. Off-target Effects: The chelation of other metals could be triggering unintended signaling pathways leading to cell death. | - Perform a dose-response experiment to determine the IC50 value of this compound for your cell line. - Reduce the concentration of this compound to the lowest effective level. - Consider supplementing the medium with specific essential metals that are not the target of chelation, if known. - Reduce the incubation time with this compound. |
| No observable effect of this compound treatment. | Concentration Too Low: The concentration of this compound may be insufficient to effectively chelate the target metal ions in the presence of serum and other binding partners in the medium. Degradation of this compound: The compound may not be stable under your experimental conditions. Target Metal is Intracellular: DTPA is membrane-impermeable, so if your target is an intracellular metal ion, this compound will not be effective. | - Increase the concentration of this compound. - Reduce the percentage of serum in your culture medium, if experimentally feasible. - Prepare fresh solutions of this compound for each experiment. - Confirm that your target metal is in the extracellular space. If you need to chelate intracellular zinc, consider a membrane-permeable chelator like TPEN.[1][3] |
| Inconsistent or variable results between experiments. | Inconsistent Preparation of Solutions: Variations in the preparation of stock solutions can lead to different final concentrations. Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect their response to treatment. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a culture plate can concentrate this compound and other media components, leading to variability.[12] | - Prepare a large batch of this compound stock solution and aliquot for single use to ensure consistency. - Standardize your cell culture practices, using cells within a defined passage number range and seeding at a consistent density. - Avoid using the outer wells of multi-well plates for critical experiments; instead, fill them with sterile PBS or medium to minimize evaporation.[12] |
Data Presentation
Table 1: Zinc Concentrations in Common Cell Culture Media
| Media Formulation | Basal Zinc Concentration | Reference |
| DMEM/Ham's F-12 (50:50) | 1.5 nM | |
| Ham's F-12 and derivatives | 3 nM | |
| F-12 Kaighn's (F12K) Modification | 0.5 nM | |
| Williams E Media | 0.7 pM | |
| Human Serum | ~12-15 µM | [4] |
| DMEM with 10% Serum | Measured pZn ~8.7 (approx. 2 nM free zinc) | [13] |
Note: The addition of serum significantly increases the total zinc concentration in the medium.
Table 2: Example IC50 Values for Metal Chelators and Related Compounds in Various Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Zinc Ions (Zn2+) | B16 (mouse melanoma) | 125 µM | [14] |
| Zinc Ions (Zn2+) | HeLa | 150 µM | [14] |
| Zinc Ions (Zn2+) | I-221 (epithelial) | 150 µM | [14] |
| Gd-DTPA | MCF-7 (breast cancer) | Proliferation decreased at 10 mM | [9] |
Note: Specific IC50 values for this compound are not widely reported in the literature and should be determined empirically for the cell line of interest.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.[12]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Preparation of this compound Solutions: Prepare a high-concentration stock solution of this compound in sterile water or PBS. Perform serial dilutions in complete culture medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 0.5, 1, 1.5, 2 mM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (untreated control) and medium with the vehicle used for the highest this compound concentration (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Assessment of Extracellular Zinc Chelation using a Fluorescent Sensor
-
Prepare Samples: In a 96-well black plate, add your complete cell culture medium (with or without cells, depending on the experimental question).
-
Add this compound: Add varying concentrations of this compound to the wells. Include control wells with no this compound.
-
Add Fluorescent Zinc Sensor: Add a fluorescent zinc sensor (e.g., FluoZin-3) to each well at the manufacturer's recommended concentration.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for chelation to occur and the sensor to equilibrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen sensor.
-
Data Analysis: A decrease in fluorescence intensity in the this compound-treated wells compared to the control wells indicates successful chelation of extracellular zinc.
Visualizations
Caption: Workflow for optimizing this compound dosage in vitro.
Caption: Putative signaling effects of this compound.
References
- 1. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Single cell analysis reveals multiple requirements for zinc in the mammalian cell cycle | eLife [elifesciences.org]
- 5. [In vitro comparative study of plasma protein binding of 99mTc-DTPA used in renal scintigraphy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein binding of 99Tcm-DTPA compared with other GFR tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Free zinc ions outside a narrow concentration range are toxic to a variety of cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Zinc-DTPA Instability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Zinc-DTPA in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in experiments?
A1: this compound (Pentetate Zinc Trisodium) is a chelating agent. In experimental settings, it is primarily used to control the concentration of free zinc ions (Zn²⁺). This is crucial in studies involving zinc-dependent enzymes, such as matrix metalloproteinases (MMPs), or when investigating cellular signaling pathways where zinc acts as a signaling molecule. By forming a stable complex with zinc, DTPA can either deliver zinc to a system or sequester it, preventing it from participating in other reactions.[1][2]
Q2: What does the "stability" of this compound refer to?
A2: The stability of this compound refers to the strength of the bond between the zinc ion and the DTPA ligand. This is quantified by the stability constant (log K). A higher log K value indicates a more stable complex, meaning the zinc is less likely to dissociate from the DTPA molecule.[3] The stability of the complex is crucial for its effectiveness in an experiment.
Q3: What are the primary factors that influence this compound stability?
A3: The two main factors influencing the stability of the this compound complex are:
-
pH: The chelating ability of DTPA is highly dependent on pH. At lower pH values, the carboxylate groups of DTPA become protonated, reducing their ability to bind to zinc.[3]
-
Presence of Competing Ions: Other metal ions with a strong affinity for DTPA can displace zinc from the complex.[2][3] The effectiveness of a competing ion in displacing zinc depends on its own stability constant with DTPA.
Q4: Can I use this compound in any buffer?
A4: Not all buffers are compatible with this compound. Buffers containing components that can interact with zinc or DTPA can lead to instability of the complex. For example, phosphate-containing buffers can lead to the precipitation of zinc phosphate (B84403), especially if the this compound complex is not stable under the experimental conditions. It is crucial to choose a buffer system that does not interfere with the chelation equilibrium.
Troubleshooting Guides
This section addresses specific issues you might encounter when using this compound in your experiments.
Issue 1: Precipitation is observed in my this compound containing buffer.
Possible Causes and Solutions:
-
Cause: The pH of the buffer is outside the optimal range for this compound stability.
-
Solution: Measure the pH of your buffer after the addition of all components, including this compound. The optimal pH for many commercial this compound solutions is between 6.5 and 7.5.[4] Adjust the pH using a suitable acid or base (e.g., NaOH or HCl) that does not introduce interfering ions.
-
-
Cause: The buffer contains high concentrations of ions that form insoluble salts with zinc, such as phosphate.
-
Solution: If possible, switch to a non-phosphate buffer like HEPES, MOPS, or TRIS, which have lower metal-binding capacities. If a phosphate buffer is required, try lowering its concentration.
-
-
Cause: The concentration of this compound exceeds its solubility in the buffer.
-
Solution: Consult the manufacturer's instructions for the solubility of your this compound preparation. You may need to prepare a more dilute stock solution or warm the solution gently (do not exceed 40°C) while stirring to aid dissolution.[5]
-
-
Cause: Presence of competing metal ions in your buffer or sample that are displacing zinc, leading to the precipitation of free zinc with buffer components.
-
Solution: Analyze your buffer components and sample for the presence of contaminating metal ions. If possible, use metal-free reagents and deionized water to prepare your buffers.
-
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: My experimental results are inconsistent or not reproducible.
Possible Causes and Solutions:
-
Cause: Instability of the this compound complex leading to variable concentrations of free zinc.
-
Solution: Re-evaluate your buffer system and experimental conditions (pH, temperature) to ensure they are optimal for this compound stability. Prepare fresh this compound solutions for each experiment to avoid degradation over time.
-
-
Cause: Interaction of DTPA with other essential metal ions in the system.
-
Solution: DTPA has a high affinity for various divalent and trivalent cations. If your experiment involves other essential metals (e.g., Ca²⁺, Mg²⁺), DTPA might be chelating them as well, leading to off-target effects. Consider using a more zinc-specific chelator if this is a concern.
-
-
Cause: The presence of strong oxidizing agents in the buffer.
-
Solution: Strong oxidizing agents can degrade DTPA, reducing its chelating activity. Avoid including such agents in your experimental buffer if possible.
-
Quantitative Data: Stability of Metal-DTPA Complexes
The stability of a metal-chelate complex is described by its stability constant (log K). A higher value indicates a more stable complex. The table below summarizes the stability constants for DTPA with zinc and other common metal ions. This data is crucial for predicting potential competition for the DTPA ligand in your experimental system.
| Metal Ion | Stability Constant (log K) with DTPA |
| Fe³⁺ | ~28.6 |
| Cu²⁺ | ~21.5 |
| Ni²⁺ | ~20.1 |
| Zn²⁺ | ~18.2 |
| Cd²⁺ | ~19.0 |
| Pb²⁺ | ~18.8 |
| Ca²⁺ | ~10.7 |
| Mg²⁺ | ~9.3 |
Data sourced from multiple references.[3][6]
Interpretation: As shown in the table, ions like Fe³⁺ and Cu²⁺ form significantly more stable complexes with DTPA than Zn²⁺. Therefore, the presence of these ions in your buffer, even at low concentrations, can lead to the displacement of zinc from the this compound complex.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound stability and concentration.
Protocol 1: Spectrophotometric Determination of this compound Stability
This protocol uses a competitive ligand exchange reaction to determine the stability of the this compound complex. A dye that changes color upon binding to free zinc is used.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound solution of known concentration
-
A competing metal ion solution (e.g., CuSO₄) of known concentration
-
A zinc indicator dye (e.g., Zincon or PAR)
-
Buffer of interest (e.g., HEPES, pH 7.4)
Procedure:
-
Prepare a standard curve for the zinc-indicator complex:
-
Prepare a series of solutions with known concentrations of zinc in the buffer of interest.
-
Add a fixed concentration of the indicator dye to each standard.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) for the zinc-indicator complex.
-
Plot absorbance versus zinc concentration to generate a standard curve.
-
-
Set up the competitive reaction:
-
In a series of tubes, add a fixed concentration of your this compound solution.
-
Add increasing concentrations of the competing metal ion solution (e.g., Cu²⁺) to these tubes.
-
Allow the solutions to equilibrate for a specific time (e.g., 30 minutes).
-
-
Measure free zinc:
-
To each tube from step 2, add the same fixed concentration of the indicator dye as used for the standard curve.
-
Measure the absorbance at the λmax.
-
-
Calculate free zinc and stability:
-
Using the standard curve, determine the concentration of free zinc in each of your experimental tubes.
-
The amount of free zinc will increase as the concentration of the competing ion increases.
-
From this data, you can calculate the conditional stability constant of this compound under your specific buffer conditions.
-
Protocol 2: Determination of Total Zinc Concentration by Atomic Absorption Spectroscopy (AAS)
This protocol allows for the precise measurement of the total zinc concentration in your buffer to confirm the accuracy of your stock solutions or to assess any loss due to precipitation.
Materials:
-
Atomic Absorption Spectrometer with a zinc hollow-cathode lamp
-
Air-acetylene flame
-
Zinc standard solutions (0.2, 0.4, 0.6, 0.8, 1.0 mg/L)
-
Nitric acid (65%)
-
Your this compound containing buffer samples
Procedure:
-
Instrument Setup:
-
Prepare Standards and Blank:
-
Prepare a series of zinc standard solutions (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/L) in deionized water containing 1% nitric acid.
-
Prepare a blank solution of deionized water with 1% nitric acid.[7]
-
-
Sample Preparation:
-
Dilute your buffer samples containing this compound with deionized water containing 1% nitric acid to bring the expected zinc concentration into the linear range of the standard curve (0-1 mg/L).[7]
-
-
Measurement:
-
Aspirate the blank to zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration to generate a calibration curve.
-
Aspirate your prepared samples.
-
The instrument software will calculate the zinc concentration in your samples based on the calibration curve.
-
Visualizations
Signaling Pathway: Inhibition of Matrix Metalloproteinases (MMPs)
Zinc is an essential cofactor for the catalytic activity of MMPs. This compound can be used experimentally to chelate zinc and thereby inhibit MMP activity, allowing for the study of their roles in processes like extracellular matrix degradation.
Caption: Role of this compound in MMP inhibition.
Experimental Workflow: Assessing Buffer Compatibility
This workflow outlines the steps to determine if a chosen buffer is suitable for experiments involving this compound.
Caption: Workflow for buffer compatibility assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. benchchem.com [benchchem.com]
- 6. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 7. Zinc- Determination by AAS | OIV [oiv.int]
- 8. oiv.int [oiv.int]
how to prevent Zinc-DTPA precipitation in stock solutions
Welcome to the technical support center for Zinc-DTPA (Zinc Diethylenetriaminepentaacetic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions. Our aim is to help you prevent precipitation and ensure the stability and efficacy of your solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a chelating agent where the zinc ion is bound to Diethylenetriaminepentaacetic acid (DTPA).[1][2] It is a stable, water-soluble white powder.[3] In research, it is primarily used to deliver zinc to biological systems or to remove other heavy metals through competitive displacement.[4] Its applications span from agriculture as a micronutrient supplement to medicine as a treatment for heavy metal contamination.[3]
Q2: What is the recommended pH for a stable this compound stock solution?
A2: The recommended pH for a 1% this compound solution is between 6.0 and 9.0.[3] Maintaining the pH within this range is crucial for preventing precipitation.
Q3: How should this compound powder and stock solutions be stored?
A3: this compound powder should be stored in a cool, dry place and has a shelf life of up to two years.[3] Stock solutions should be stored at room temperature, between 15°C and 30°C (59°F to 86°F).[5]
Q4: Can I autoclave my this compound solution?
A4: There is no readily available information on the heat stability of this compound in solution. To avoid potential degradation or precipitation, sterile filtration is the recommended method for sterilization.
Troubleshooting Guide: Preventing and Resolving Precipitation
Precipitation in your this compound stock solution can compromise your experiments. This guide will help you identify potential causes and provide solutions.
Issue 1: Precipitation upon dissolution
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Ensure the final pH of your solution is between 6.0 and 9.0.[3] Use a calibrated pH meter to verify. Adjust with dilute NaOH or HCl as needed. |
| Poor Water Quality | Use high-purity, deionized water (ddH₂O) with a resistivity of at least 18 MΩ·cm to minimize the presence of interfering ions. |
| Low Temperature | Dissolving this compound at very low temperatures may reduce its solubility. Prepare your solution at room temperature. |
| High Concentration | Attempting to prepare a solution above its solubility limit will result in precipitation. See the experimental protocols for recommended concentrations. |
Issue 2: Precipitation during storage
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | Store your solution at a stable room temperature (15-30°C).[5] Avoid refrigeration or exposure to high temperatures. |
| pH Shift Over Time | Re-check the pH of your solution if precipitation occurs after a period of storage. Adjust back to the 6.0-9.0 range if necessary. |
| Contamination | Microbial growth or chemical contamination can alter the solution's composition and lead to precipitation. Ensure sterile handling and storage. |
| Evaporation | Ensure your storage container is well-sealed to prevent solvent evaporation, which would increase the concentration of this compound and potentially lead to precipitation. |
Issue 3: Precipitation when mixing with other reagents
| Potential Cause | Troubleshooting Steps |
| Incompatible Ions | Certain cations can displace zinc from the DTPA complex, leading to the precipitation of less soluble compounds. Perform a small-scale compatibility test before mixing your this compound stock with other solutions. |
| Drastic pH Change | The addition of a highly acidic or basic reagent can shift the pH of your this compound solution out of its stable range. Buffer your final solution appropriately. |
Experimental Protocols
Protocol for Preparing a Stable 100 mM this compound Stock Solution
This protocol outlines the steps to prepare a 100 mM aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound powder (Molecular Weight: ~521.7 g/mol )
-
High-purity, deionized water (ddH₂O, ≥18 MΩ·cm)
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Calibrated pH meter
-
Sterile conical tubes or bottles for storage
-
Sterile 0.22 µm filter
Procedure:
-
Weighing: Accurately weigh out 5.217 g of this compound powder for a final volume of 100 mL.
-
Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of ddH₂O.
-
Stirring: Use a magnetic stirrer to facilitate dissolution. Stir at room temperature until the powder is completely dissolved. This may take some time.
-
pH Adjustment: Once dissolved, measure the pH of the solution. Carefully adjust the pH to be within the 6.5-7.5 range using 0.1 M NaOH or 0.1 M HCl. Add the acid or base dropwise while continuously monitoring the pH.
-
Final Volume: Transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with ddH₂O.
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a sterile storage container.
-
Storage: Store the solution at room temperature (15-30°C).[5]
Protocol for Re-dissolving Precipitated this compound
If you encounter precipitation, the following steps may help to re-dissolve the material.
Procedure:
-
Isolate the Precipitate: If possible, separate the supernatant from the precipitate by decantation.
-
pH Check: Measure the pH of the supernatant. If it is outside the 6.0-9.0 range, this is a likely cause.
-
pH Adjustment: Add a small amount of the supernatant back to the precipitate. While stirring, slowly add 0.1 M NaOH (if the solution was acidic) or 0.1 M HCl (if the solution was basic) to adjust the pH towards the neutral range.
-
Gentle Warming: If pH adjustment alone is not sufficient, gently warm the solution to 30-40°C while stirring. Do not boil.
-
Sonication: If aggregates persist, sonication in a water bath for 15-30 minutes can help to break them up and facilitate dissolution.
-
Re-filtration: Once the precipitate is re-dissolved, it is advisable to sterile filter the solution again before use.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound stock solutions.
Caption: Key factors affecting the stability of this compound solutions.
References
- 1. greatplainssoilfertility.org [greatplainssoilfertility.org]
- 2. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 3. Zinc DTPA Manufacturer, Supplier, Exporter [edta-chelate.com]
- 4. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Enhancing Metal Ion Removal with Zinc-DTPA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Zinc Trisodium Diethylenetriaminepentaacetate (Zn-DTPA) for metal ion removal. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Zn-DTPA in metal ion removal?
A1: Zn-DTPA is a chelating agent that operates on the principle of cation exchange. The DTPA molecule is a pentadentate ligand, meaning it has multiple binding sites for a metal ion.[1][2] In Zn-DTPA, a zinc ion is bound to the DTPA molecule. When Zn-DTPA encounters a metal ion with a higher binding affinity (a higher stability constant) for DTPA, it exchanges its zinc ion for the new metal.[3][4][5] This forms a new, stable, and water-soluble metal-DTPA complex that can be readily excreted from the body, primarily through glomerular filtration in the urine.[4][6][7]
Q2: When should I use Zn-DTPA versus Ca-DTPA?
A2: The choice between Zn-DTPA and Ca-DTPA depends on the timing of administration following contamination.
-
Within the first 24 hours: Ca-DTPA is generally more effective and is the recommended initial treatment.[8][9]
-
After 24 hours or for maintenance therapy: Zn-DTPA is preferred. It has comparable efficacy to Ca-DTPA after the initial 24-hour period but is less toxic.[8] The primary advantage of Zn-DTPA for continued therapy is that it causes less depletion of essential endogenous metals, particularly zinc and manganese.[9][10] If Ca-DTPA is unavailable for the initial treatment, starting with Zn-DTPA is recommended.[8]
Q3: What factors can influence the efficacy of my Zn-DTPA experiment?
A3: Several factors are critical for the success of metal chelation with Zn-DTPA:
-
Timing of Administration: Efficacy is highest when administered as soon as possible after metal ion exposure, while the contaminants are still circulating and not yet sequestered in tissues like the liver and bone.[8]
-
pH of the Solution: The stability of the metal-DTPA complex is pH-dependent. DTPA is most effective in a pH range of approximately 2 to 11, but the optimal pH can vary depending on the specific metal being chelated.[11][12] At very low pH, the carboxylate groups of DTPA become protonated, reducing their ability to bind metals.[13][14]
-
Molar Ratio of Chelator to Metal: The stoichiometry of the reaction is crucial. A sufficient concentration of Zn-DTPA must be present to bind the target metal ions.
-
Presence of Competing Ions: Other metal ions in the solution can compete for binding to DTPA, potentially reducing the efficacy for the target metal. The outcome of this competition depends on the relative concentrations and stability constants of the competing ions.[14]
Q4: Can Zn-DTPA be used to remove any metal ion?
A4: No. Zn-DTPA is most effective for metals that have a higher stability constant with DTPA than zinc does. It is approved by the FDA for increasing the elimination of plutonium, americium, and curium.[8] Animal studies suggest it is not effective for uranium and neptunium, as it forms less stable complexes with these elements.[4][5] It also does not bind radioactive iodine.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Metal Removal Efficiency | Incorrect pH: The pH of your experimental solution is outside the optimal range for the target metal, reducing the stability of the metal-DTPA complex. | Adjust the pH of the solution to the optimal range for your target metal. A pH between 4 and 8 is a good starting point for many divalent and trivalent metals.[12][14] |
| Insufficient Chelator Concentration: The molar concentration of Zn-DTPA is too low to bind all of the target metal ions. | Increase the molar ratio of Zn-DTPA to the target metal ion. A 1.1:1 or higher molar excess of chelator is a common starting point. | |
| Delayed Administration: In in vivo models, treatment was started too late after contamination, allowing the metal to be sequestered in tissues. | For future experiments, administer Zn-DTPA as soon as possible following metal ion exposure.[8] | |
| Presence of High-Affinity Competing Metals: Other ions in your sample have a higher stability constant with DTPA than your target metal, leading to preferential chelation. | Analyze your sample for the presence of other metal ions. If high-affinity competitors are present, a higher concentration of Zn-DTPA or a pre-treatment step to remove interfering ions may be necessary. | |
| Precipitate Formation in Solution | Metal Hydroxide (B78521) Formation: The pH of the solution is too high, causing the metal ion to precipitate as a hydroxide before it can be chelated.[14] | Lower the pH of the solution. Ensure the pH is maintained in a range where both the metal ion is soluble and DTPA is effective. |
| Insoluble Salt Formation: The buffer or other components of your solution are forming an insoluble salt with the target metal. | Review the composition of your experimental medium. Consider using a different buffer system that does not form insoluble salts with the target metal. | |
| Analytical Interference During Quantification | Matrix Effects: Components in your sample matrix (e.g., high salt concentration, proteins) are interfering with the analytical measurement (e.g., by ICP-MS, AAS). | Prepare standards in a matrix that matches your samples as closely as possible. Dilute your samples to minimize matrix effects. Use an internal standard. |
| Chelator Interference: The presence of excess DTPA or the metal-DTPA complex itself interferes with colorimetric or electrochemical detection methods.[15] | Choose an analytical method less prone to this interference, such as ICP-MS or ICP-AES. If using colorimetric methods, ensure your standards and blanks contain the same concentration of Zn-DTPA as your samples. | |
| Contamination from Labware: Trace metal contamination from glassware or plasticware is leading to inaccurate baseline readings. | Use certified trace metal-free collection tubes and labware. Pre-rinse all labware with dilute acid (e.g., 1% nitric acid) followed by deionized water.[16] | |
| In Vivo Side Effects Observed (e.g., weight loss) | Depletion of Essential Minerals: Prolonged or high-dose DTPA administration can deplete essential trace metals like manganese. | Monitor the health of the animals closely. For long-term studies, consider zinc supplementation if using Ca-DTPA initially. Zn-DTPA is designed to minimize zinc depletion.[9][17] |
Quantitative Data
Table 1: Stability Constants (log K) for DTPA with Various Metal Ions
A higher log K value indicates a more stable complex. Zn-DTPA will be most effective at removing metals with a log K value significantly higher than that of Zn(II).
| Metal Ion | Valence | Stability Constant (log K) with DTPA |
| Iron | Fe(III) | 27.5 |
| Gadolinium | Gd(III) | 22.4 |
| Copper | Cu(II) | 21.4 |
| Nickel | Ni(II) | 20.1 |
| Lead | Pb(II) | 18.8[18] |
| Zinc | Zn(II) | 18.4 |
| Cadmium | Cd(II) | 19.0 |
| Manganese | Mn(II) | 15.6 |
| Calcium | Ca(II) | 10.7 |
| Magnesium | Mg(II) | 9.0 |
Source: Data compiled from multiple sources.[13][18][19] Note that exact values can vary slightly depending on experimental conditions (e.g., ionic strength, temperature).
Table 2: Effective pH Ranges for Metal Chelation by DTPA
| Metal Chelate | Approximate Effective pH Range |
| Fe-DTPA | < 7.5[12] |
| Zn-DTPA | 2 - 11[11] |
| Mn-DTPA | > 6.0 |
| Cu-DTPA | > 4.0 |
Note: These are general guidelines. Optimal pH should be determined empirically for specific experimental conditions.
Experimental Protocols
Protocol 1: General In Vitro Evaluation of Zn-DTPA Efficacy
This protocol provides a framework for assessing the ability of Zn-DTPA to remove a target metal ion from a buffered aqueous solution.
1. Materials and Reagents:
-
Zn-DTPA solution (standardized concentration)
-
Stock solution of the target metal ion (e.g., Pb²⁺, Cd²⁺, Cu²⁺) of known concentration
-
Buffer solution (e.g., HEPES, Acetate) appropriate for the desired pH[2]
-
Trace metal grade nitric acid for sample acidification
-
Deionized water (18 MΩ·cm)
-
Certified trace metal-free vials and labware
2. Procedure:
-
Prepare Metal Ion Solution: In a trace metal-free volumetric flask, prepare a solution of the target metal ion at a known concentration (e.g., 10 µM) in the chosen buffer. Adjust the pH to the desired level (e.g., pH 7.0).
-
Chelation Reaction:
-
Aliquot the metal ion solution into a series of trace metal-free tubes.
-
Add varying molar ratios of Zn-DTPA solution to the tubes (e.g., 0.5:1, 1:1, 1.5:1, 2:1 chelator:metal). Include a control tube with no Zn-DTPA.
-
Vortex each tube gently and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1 hour) to allow the chelation reaction to reach equilibrium.
-
-
Separation of Free vs. Chelated Metal (Optional but Recommended):
-
To quantify the remaining free metal ions, use a technique like ultrafiltration with a molecular weight cutoff filter that retains the larger Metal-DTPA complex but allows smaller free metal ions to pass through.
-
Alternatively, competitive methods using an indicator dye that binds to the free metal can be employed.[2][20]
-
-
Sample Analysis:
-
Analyze the total metal concentration in the reaction mixture (or the free metal concentration in the filtrate) using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Acidify all samples with trace metal grade nitric acid to a final concentration of 1-2% before analysis to stabilize the metal ions.
-
-
Calculation of Efficacy:
-
Calculate the percentage of metal removed or chelated based on the decrease in free metal concentration or by comparing the total metal concentration in treated versus control samples.
-
Protocol 2: General In Vivo Evaluation of Zn-DTPA for Metal Decorporation (Rodent Model)
This protocol outlines a general procedure for assessing the efficacy of Zn-DTPA in promoting the excretion of a heavy metal from a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Materials and Reagents:
-
Test animals (e.g., Wistar rats)[21]
-
Sterile solution of the target metal for injection (e.g., ⁶⁵ZnCl₂, ²³⁴Th-citrate)[21][22]
-
Sterile injectable Zn-DTPA solution (e.g., 30-50 mg/kg body weight)[21]
-
Metabolic cages for separate collection of urine and feces
-
Scintillation counter or other appropriate radiation detector if using a radiolabeled metal
-
ICP-MS or AAS for non-radioactive metal analysis
2. Procedure:
-
Acclimation: Acclimate animals to the housing conditions and metabolic cages for several days before the experiment begins.
-
Contamination:
-
Treatment Groups: Divide animals into groups:
-
Control Group: Receives a saline injection (vehicle).
-
Treatment Group(s): Receives Zn-DTPA administration at a specified dose and time point post-contamination (e.g., 1 hour, 6 hours, 24 hours).[22]
-
-
Administration of Zn-DTPA:
-
Sample Collection:
-
House animals in metabolic cages and collect urine and feces at regular intervals (e.g., every 24 hours) for several days.
-
At the end of the study, euthanize the animals and collect key tissues (e.g., liver, kidneys, femur) for metal burden analysis.[10]
-
-
Sample Analysis:
-
Measure the amount of metal in the urine, feces, and digested tissue samples using the appropriate analytical technique (e.g., gamma counting for radioisotopes, ICP-MS for stable isotopes).
-
-
Data Analysis:
-
Calculate the total amount of metal excreted by each animal.
-
Determine the remaining metal burden in the major organs and total body.
-
Compare the metal excretion and retention between the Zn-DTPA-treated groups and the control group to determine the decorporation efficacy.
-
Visualizations
Chelation Mechanism of Zn-DTPA
Caption: Cation exchange mechanism of Zn-DTPA for metal ion removal.
General Experimental Workflow for In Vitro Testing
Caption: Workflow for evaluating Zn-DTPA efficacy in vitro.
Troubleshooting Logic for Low Metal Removal
Caption: Decision tree for troubleshooting low metal removal efficacy.
References
- 1. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. richardsemelka.com [richardsemelka.com]
- 4. orise.orau.gov [orise.orau.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Ca-DTPA (Pentetate Calcium Trisodium Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. benchchem.com [benchchem.com]
- 8. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 9. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shivchem.com [shivchem.com]
- 12. hort [journals.ashs.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Analytical interference in serum iron determination reveals iron versus gadolinium transmetallation with linear gadolinium-based contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. myadlm.org [myadlm.org]
- 17. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A simple, cheap but reliable method for evaluation of zinc chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Limitations of Zinc-DTPA in Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Zinc-DTPA in biological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Zinc-diethylenetriaminepentaacetic acid) is a chelating agent. Its primary mechanism involves exchanging its zinc ion for other metal ions with a higher binding affinity, such as heavy metals. This forms a stable, water-soluble complex that can be excreted from the body, primarily through urine.[1]
Q2: What are the major limitations of using this compound in biological systems?
A2: The primary limitations of this compound include:
-
Poor cell permeability: DTPA is a hydrophilic molecule and cannot readily cross cell membranes, limiting its action to the extracellular space.[2][3] This means it cannot chelate intracellular zinc pools.
-
Low oral bioavailability: When administered orally, the absorption of this compound is very low.[1][4]
-
Potential for essential mineral depletion: Although less pronounced than with Calcium-DTPA, prolonged use of this compound can lead to the depletion of other essential trace minerals.[5]
Q3: When should I choose this compound over other chelators?
A3: this compound is a suitable choice when the primary goal is to chelate extracellular zinc or systemically administered zinc that has not yet been sequestered intracellularly. It is often used in studies involving the removal of extracellular heavy metals. For targeting intracellular zinc, alternative membrane-permeable chelators are recommended.
Q4: Can this compound be used to study intracellular zinc signaling?
A4: Due to its inability to cross the cell membrane, this compound is not the appropriate tool for directly studying the role of intracellular zinc. Its effects will be limited to the extracellular environment.[2][3] To investigate intracellular zinc signaling, a membrane-permeable chelator like TPEN is a more suitable choice.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on my cells. | 1. The target zinc pool is intracellular. 2. The concentration of this compound is too low. 3. Interference from components in the cell culture medium (e.g., serum proteins).[7][8] 4. The experimental endpoint is not sensitive to changes in extracellular zinc. | 1. Use a membrane-permeable chelator like TPEN to target intracellular zinc. 2. Perform a dose-response experiment to determine the optimal concentration. A typical starting concentration for in vitro studies is 1.2 mM.[2] 3. Reduce the serum concentration in your media during the experiment or use a serum-free medium if your cells can tolerate it. Albumin in serum can bind zinc, reducing the availability for chelation by DTPA.[7] 4. Utilize a sensitive fluorescent zinc indicator to confirm changes in extracellular zinc levels. |
| Unexpected or off-target effects observed. | 1. Depletion of other essential divalent cations (e.g., manganese, magnesium). 2. The this compound complex itself may have biological activity. | 1. Supplement the medium with a cocktail of essential trace minerals (excluding zinc) to compensate for potential off-target chelation. 2. Include a control group treated with the chelator alone to assess its intrinsic effects. |
| Difficulty in delivering this compound to the intracellular space. | This compound is inherently membrane-impermeable. | 1. Liposomal Encapsulation: Encapsulate this compound in liposomes to facilitate its entry into cells via endocytosis.[7] 2. Nanoparticle-based delivery: Utilize biocompatible nanoparticles to carry this compound across the cell membrane. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., different batches of serum).[9] 2. Inconsistent preparation of this compound solutions. 3. Differences in cell density or passage number. | 1. Test different batches of fetal bovine serum (FBS) for their basal zinc content. Consider using a single, tested batch of FBS for a series of experiments. 2. Prepare fresh solutions of this compound for each experiment from a reliable stock. 3. Standardize cell seeding density and use cells within a consistent passage number range. |
Data Summary
Table 1: Comparison of Common Zinc Chelators
| Chelator | Permeability | Typical In Vitro Concentration | Primary Target | Key Advantages | Key Disadvantages |
| This compound | Membrane-impermeable | 1.2 mM | Extracellular Zinc | Good for studying extracellular zinc dynamics. | Cannot access intracellular zinc pools; poor oral bioavailability. |
| TPEN | Membrane-permeable[6] | 5 µM[2] | Intracellular Zinc | Effectively depletes intracellular zinc. | Can be toxic to cells and may chelate other intracellular metals.[6] |
Table 2: Effect of Chelators on Metal Ion Concentrations in Cell Culture Media
| Chelator | Zinc Concentration (µM) | Iron Concentration (µM) |
| Control (Osteogenic Media) | 4.87 (± 0.10) | 2.46 (± 0.05) |
| + 1.2 mM DTPA | 4.86 (± 0.18) | 2.13 (± 0.00) |
| + 5 µM TPEN | 4.88 (± 0.02) | 1.88 (± 0.03) |
| Data adapted from a study on MC3T3-E1 osteoblast-like cells.[10] |
Experimental Protocols
Protocol 1: Extracellular Zinc Chelation using this compound in Cell Culture
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in sterile, nuclease-free water to create a 100 mM stock solution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store aliquots at -20°C.
-
-
Cell Culture Preparation:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
-
Treatment:
-
The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 1.2 mM).[2]
-
Include appropriate controls: untreated cells and vehicle-treated cells (if the stock solution is in a solvent other than water).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 1-24 hours), depending on the experimental endpoint.
-
-
Assessment of Chelation (Optional but Recommended):
-
Collect the cell culture supernatant.
-
Measure the free zinc concentration in the supernatant using a fluorescent zinc indicator such as FluoZin-3 or Zinpyr-1 (see Protocol 3).
-
Protocol 2: Intracellular Zinc Chelation using TPEN in Cell Culture
-
Prepare TPEN Stock Solution:
-
Dissolve TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) in DMSO to create a 10 mM stock solution.[11]
-
Store aliquots at -20°C in the dark.
-
-
Cell Culture Preparation:
-
Plate cells at the desired density and allow them to adhere.
-
-
Treatment:
-
Dilute the TPEN stock solution in pre-warmed culture medium to the desired final concentration (e.g., 5 µM).[2]
-
Ensure the final DMSO concentration is low (typically <0.1%) and include a vehicle control (DMSO-treated cells).
-
-
Incubation:
-
Incubate cells with TPEN for the desired duration. Note that TPEN can be toxic with prolonged exposure, so incubation times should be optimized (e.g., 30 minutes to a few hours).[6]
-
-
Assessment of Intracellular Zinc Depletion:
-
Wash the cells with PBS.
-
Load the cells with a cell-permeant fluorescent zinc indicator (e.g., FluoZin-3 AM or Zinpyr-1) to visualize and quantify the decrease in intracellular zinc (see Protocol 3).
-
Protocol 3: Verification of Zinc Chelation using a Fluorescent Indicator
This protocol provides a general guideline. Refer to the manufacturer's instructions for the specific fluorescent probe you are using.
-
Prepare Indicator Stock Solution:
-
Dissolve the AM ester form of the zinc indicator (e.g., FluoZin-3 AM) in anhydrous DMSO to a stock concentration of 1-5 mM.
-
-
Loading Cells with the Indicator:
-
Wash cells grown on a coverslip or in a microplate once with warm HBSS or a similar buffer.
-
Incubate the cells with 2-5 µM of the indicator in HBSS for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with warm HBSS to remove excess indicator.
-
-
Imaging:
-
Acquire baseline fluorescence images using a fluorescence microscope with the appropriate filter set for the chosen indicator.
-
-
Chelator Treatment and Imaging:
-
Add the chelator (this compound for extracellular or TPEN for intracellular) at the desired concentration.
-
Acquire images at various time points after chelator addition to monitor the change in fluorescence, which corresponds to the change in free zinc concentration.
-
-
Controls:
-
Include a positive control by adding a zinc salt (e.g., ZnSO4) with a zinc ionophore (e.g., pyrithione) to demonstrate the maximum fluorescence signal.
-
Include a negative control (chelator-treated) to show the minimum fluorescence signal.
-
Visualizations
References
- 1. A simple, cheap but reliable method for evaluation of zinc chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Method for Selective Depletion of Zn(II) Ions from Complex Biological Media and Evaluation of Cellular Consequences of Zn(II) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel microfluidic liposomal formulation for the delivery of the SN-38 camptothecin: characterization and in vitro assessment of its cytotoxic effect on two tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief overview of quality by design approach for developing pharmaceutical liposomes as nano-sized parenteral drug delivery systems - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00201F [pubs.rsc.org]
- 5. Questions and Answers on Calcium-DTPA and this compound (Updated) | FDA [fda.gov]
- 6. Chelators for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal preparations of calcium- or this compound have a high efficacy for removing colloidal Ytterbium-169 from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dirk's Home Page - Quick Graphviz Tutorial [colbrydi.github.io]
- 9. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for Accurate Zinc-DTPA Detection
Welcome to the technical support center for the analysis of Zinc-Diethylenetriaminepentaacetic acid (Zinc-DTPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for accurate detection and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
The most prevalent methods for the quantification of zinc, and by extension this compound, are atomic spectroscopy techniques. These include Flame Atomic Absorption Spectrometry (FAAS), Graphite Furnace Atomic Absorption Spectrometry (GF-AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][2][3] The choice of technique often depends on the required sensitivity, sample matrix, and available instrumentation. For instance, GF-AAS offers higher sensitivity than flame AAS.[2][4] ICP-OES and ICP-MS are multi-element techniques that can provide high throughput and low detection limits.[5][6][7][8]
Q2: How does the stability of the this compound complex affect analysis?
DTPA is a potent chelating agent that forms stable complexes with a variety of metal ions, including zinc.[9][10][11] The high stability of the this compound complex is crucial for its therapeutic action in chelation therapy and for its role as an extractant in soil analysis.[9][12] Analytically, this stability means that once formed, the complex is unlikely to dissociate under typical sample storage and analysis conditions. However, the stability is pH-dependent; at lower pH values, the carboxylate groups of DTPA can become protonated, reducing their chelation efficiency.[11]
Q3: What are potential sources of contamination in this compound analysis?
Zinc is a ubiquitous element, making contamination a significant concern during trace analysis.[1] Potential sources of contamination include sampling and filtration equipment, reagent impurities, and airborne particulates from the laboratory environment.[1] For ultra-trace analysis, working in a clean-room environment with a laminar flow work station is highly recommended.[1] Blood collection tubes can also be a source of zinc contamination in clinical samples.[1]
Q4: Can this compound be analyzed directly by LC-MS/MS?
Yes, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the direct quantification of this compound in biological matrices like human plasma and urine.[13] This method offers high specificity and robustness, overcoming the challenges associated with the physicochemical properties of this metal chelate.[13]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inconsistent Results
-
Possible Cause: Sample contamination.
-
Possible Cause: Inconsistent sample preparation.
-
Possible Cause: Instrument instability.
-
Solution: Verify the stability of the analytical instrument (e.g., AAS, ICP-OES, ICP-MS) by running quality control (QC) samples at regular intervals throughout the analytical run.[7] Ensure the instrument has had adequate warm-up time.
-
Issue 2: Low Analyte Recovery (Spike and Recovery Experiments)
-
Possible Cause: Matrix effects.
-
Solution: The sample matrix can interfere with the analysis, leading to signal suppression or enhancement. For soil extracts, high concentrations of salts or organic matter can be problematic.[5][14] Diluting the sample may mitigate these effects. The method of standard additions can also be used to compensate for matrix effects. For ICP-OES analysis, using a robust plasma and optimizing viewing position can help.[8]
-
-
Possible Cause: Incomplete extraction of this compound.
-
Possible Cause: Instability of the this compound complex.
Issue 3: High Background Noise or Spectral Interferences
-
Possible Cause: Spectral overlap from other elements in the sample.
-
Solution: This is particularly relevant for ICP-OES analysis. Select an analytical wavelength for zinc that is free from spectral interferences from other elements present in the sample matrix.[7] Modern ICP-OES software often includes tools to identify and correct for such interferences.
-
-
Possible Cause: High total dissolved solids (TDS) in the sample.
-
Possible Cause: Contaminated reagents or instrument components.
-
Solution: Use high-purity reagents and ensure that the sample introduction system (nebulizer, spray chamber, torch) of the instrument is clean.
-
Data Presentation
Table 1: Comparison of Common Analytical Techniques for Zinc Detection
| Technique | Typical Detection Limit | Throughput | Common Interferences |
| Flame AAS | Low ppm range[1] | Moderate | Chemical and ionization interferences. |
| Graphite Furnace AAS | Low ppb range (µg/L)[17] | Low | Matrix effects, spectral interferences. |
| ICP-OES | ~0.1 mg/kg in soil extract[16] | High | Spectral and matrix interferences. |
| ICP-MS | ppb to ppt (B1677978) range[6] | High | Isobaric and polyatomic interferences. |
| LC-MS/MS | 1 µg/mL in plasma[13] | Moderate | Matrix effects (ion suppression/enhancement). |
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | > 0.995 | [18] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [19] |
| Precision (% RSD) | < 15% (inter-day) | [13] |
| Limit of Detection (LOD) | Method dependent, e.g., 0.043 ppm for FAAS | [18] |
| Limit of Quantification (LOQ) | Method dependent, e.g., 0.131 ppm for FAAS | [18] |
| Solution Stability | Within set limits over a specified period (e.g., 10 hours) | [19] |
Experimental Protocols
Protocol 1: DTPA Extraction of Zinc from Soil Samples
This protocol is based on the method developed by Lindsay and Norvell (1978).[14][15]
-
Preparation of DTPA Extraction Solution (0.005 M DTPA, 0.01 M CaCl₂, 0.1 M TEA, pH 7.3):
-
Dissolve 1.967 g of diethylenetriaminepentaacetic acid (DTPA), 1.47 g of calcium chloride dihydrate (CaCl₂·2H₂O), and 14.92 g of triethanolamine (B1662121) (TEA) in approximately 900 mL of deionized water.[8][14]
-
Adjust the pH of the solution to 7.3 ± 0.05 with 1 M HCl.[14]
-
Bring the final volume to 1 L with deionized water.[14]
-
-
Extraction Procedure:
-
Weigh 10.0 g of air-dried soil (passed through a 2 mm sieve) into a 125 mL conical flask.[14][15]
-
Shake the flask on a mechanical shaker for exactly 2 hours at a constant speed (e.g., 120 cycles/min).[15]
-
Filter the suspension through a suitable filter paper (e.g., Whatman No. 42).[15] Discard the first few mL of the filtrate.
-
-
Analysis:
Protocol 2: Quantification of Zinc by Flame Atomic Absorption Spectrometry (FAAS)
-
Instrument Setup:
-
Calibration:
-
Prepare a series of at least five working standards of zinc by diluting a certified stock solution. The concentration range should bracket the expected concentration of the samples (e.g., 0.20 to 0.75 ppm).[18]
-
The standards should be prepared in the same matrix as the samples (e.g., DTPA extraction solution).
-
Aspirate the blank solution to zero the instrument.
-
Aspirate the standards in order of increasing concentration and record the absorbance values.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Sample Analysis:
-
Aspirate the sample solutions and record their absorbance.
-
If a sample's absorbance is higher than that of the highest standard, dilute the sample appropriately and re-analyze.
-
Determine the zinc concentration in the samples from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for this compound extraction and analysis from soil samples.
Caption: Troubleshooting logic for inconsistent this compound analysis results.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Quantification of Zinc by ICP-MS in drug product and API â Vitas Analytical Services [vitas.no]
- 7. agilent.com [agilent.com]
- 8. icpms.labrulez.com [icpms.labrulez.com]
- 9. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. orise.orau.gov [orise.orau.gov]
- 13. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openknowledge.fao.org [openknowledge.fao.org]
- 15. 2024.sci-hub.ru [2024.sci-hub.ru]
- 16. Extractable Micronutrients Using DTPA Extraction - Zinc, Manganese, Copper, And Iron [anlaborders.ucdavis.edu]
- 17. nemi.gov [nemi.gov]
- 18. sjst.scst.edu.ly [sjst.scst.edu.ly]
- 19. jocpr.com [jocpr.com]
- 20. epa.gov [epa.gov]
- 21. nemi.gov [nemi.gov]
Technical Support Center: Addressing Cytotoxicity of Zinc-DTPA in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxicity of Zinc-DTPA in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a biological context?
A1: this compound (Pentetate Zinc Trisodium) is a chelating agent.[1] Its mechanism of action involves exchanging its zinc ion for other metal ions with a higher binding capacity, forming stable, water-soluble complexes.[1][2] These complexes are then typically excreted from the body.[1][2] In cell-based assays, DTPA is known as a membrane-impermeable, extracellular chelator, meaning it primarily binds to metal ions in the culture medium and does not readily enter cells.[3][4][5]
Q2: Is this compound itself expected to be cytotoxic?
A2: Generally, Zn-DTPA is considered to have low toxicity.[6] Its primary use is to sequester toxic metals, thereby reducing their harmful effects.[1] However, the complex interplay of zinc, DTPA, and the specific experimental conditions can sometimes lead to unexpected cytotoxic effects. For instance, in one animal study, the combination of zinc chloride and DTPA exacerbated zinc-induced neuronal damage in a subset of subjects, suggesting the zinc-chelate complex itself may have biological activity.[7]
Q3: How does the chelating action of DTPA affect cells in culture?
A3: As an extracellular chelator, DTPA can deplete essential metal ions, including zinc, from the cell culture medium.[3][5] This can lead to a state of mild zinc deficiency for the cells, which may impact various cellular processes.[3] The extent of this effect depends on the concentration of DTPA used and the composition of the culture medium.
Q4: What are the key signaling pathways potentially involved in zinc-related cytotoxicity?
A4: High intracellular zinc concentrations can trigger apoptosis (programmed cell death) through various signaling cascades. While specific pathways for this compound are not extensively detailed, zinc-induced cytotoxicity can involve the activation of caspase cascades and stress-activated protein kinases like JNK and p38. Growing evidence also points to zinc's role as an intracellular signaling molecule, influencing pathways related to cell proliferation and differentiation.[8]
Troubleshooting Guides
Issue 1: Higher-than-Expected Cytotoxicity Observed with this compound Treatment
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. |
| Precipitation of Zinc Compounds | Zinc salts can precipitate in phosphate-buffered saline (PBS) and some culture media, especially at higher concentrations or pH.[9] It is advisable to dissolve this compound in sterile, deionized water to create a stock solution and then dilute it to the final concentration in the culture medium immediately before use. Always visually inspect the medium for any signs of precipitation.[9] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to zinc and chelating agents.[9][10] If possible, test your experimental conditions on a more robust cell line to determine if the issue is cell-type specific. |
| Contamination of Reagents | Ensure all reagents, including the this compound solution, are sterile and free from contaminants that could induce cytotoxicity. |
Issue 2: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each well to ensure consistent cell numbers.[9] |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are prone to evaporation, which can concentrate the treatment compound and affect cell viability. Avoid using the outer wells for critical experiments or fill them with sterile PBS or media without cells to minimize this effect.[9] |
| Inconsistent Treatment Application | Use calibrated pipettes and ensure accurate, consistent pipetting of this compound to all wells.[9] |
| Inappropriate Assay Timing | The timing of the cytotoxicity assessment is crucial. Perform a time-course experiment to identify the optimal endpoint for measuring cytotoxicity in your model. |
Data Presentation
Table 1: Experimental Concentrations of DTPA and Observed Effects in Cell-Based and In Vivo Studies
| Chelating Agent | Concentration | Cell/Animal Model | Observed Effect | Reference |
| DTPA | 10 µM | Rat Thymocytes | Did not affect H2O2-induced increase in cell lethality.[11] | [11] |
| DTPA | 1.2 mM | MC3T3-E1 Osteoblast-like Cells | Used as an extracellular zinc chelator to induce mild zinc deficiency.[3] | [3] |
| Zinc Chloride + DTPA | Not Specified | Rat Hippocampus (in vivo) | In 40% of rats, this combination exacerbated zinc toxicity. In 60% of rats, it reduced the zinc-induced lesion size.[7] | [7] |
Experimental Protocols
Protocol: Assessing Cell Viability using the MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
Your specific cell line
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, remove the old medium and treat the cells with various concentrations of this compound diluted in fresh culture medium. Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Caption: General experimental workflow for studying this compound cytotoxicity.
Caption: Hypothetical signaling of zinc cytotoxicity and DTPA intervention.
References
- 1. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 2. orise.orau.gov [orise.orau.gov]
- 3. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro | MDPI [mdpi.com]
- 5. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 7. Diverse effects of metal chelating agents on the neuronal cytotoxicity of zinc in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity of Biodegradable Zinc and Its Alloys: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Technical Support Center: Enhancing the Bioavailability of Zinc-DTPA in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the oral bioavailability of Zinc-DTPA in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound in animal models?
A1: The oral bioavailability of this compound is generally low. In animal studies, the absorption after oral administration is approximately 5%.[1][2][3] This poor absorption is a significant challenge for its use as an oral decorporation agent.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: The main strategies being explored to improve the oral absorption of this compound include:
-
Formulations with Permeation Enhancers: Incorporating substances that temporarily increase the permeability of the intestinal epithelium.[4]
-
Prodrug Approach: Modifying the this compound molecule to a more lipophilic form (a prodrug) that can more easily cross the intestinal barrier and is then converted to the active drug in the body.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles to protect it from the gastrointestinal environment and potentially facilitate its uptake.[5][6]
Q3: How does food affect the oral absorption of this compound?
A3: While specific studies on the effect of food on this compound are limited, general principles of zinc absorption suggest that certain dietary components can influence its bioavailability. Phytates, found in cereals and rice, can inhibit zinc absorption, while some amino acids and organic acids may enhance it.[7][8][9] It is generally recommended to administer zinc supplements on an empty stomach to avoid interference with absorption.[8]
Q4: What are the potential side effects of long-term oral administration of this compound in animal models?
A4: Long-term, high-dose oral administration of zinc compounds, including nanoparticles, has been associated with reduced body weight and potential organ toxicity in animal models.[10][11][12] For chelating agents in general, potential side effects can include depletion of essential minerals.[9] A study on a novel oral tablet formulation of Zn-DTPA with permeation enhancers showed minor toxicological effects like emesis and diarrhea in dogs after 7 days of administration.[4]
Q5: Are there any known signaling pathways or intestinal transporters involved in this compound absorption?
A5: The absorption of this compound is primarily limited by its hydrophilic nature, leading to poor passive diffusion across the intestinal epithelium. While specific intestinal transporters for this compound have not been extensively characterized, influx transporters like peptide transporters are targets for some prodrug strategies to enhance the absorption of polar drugs.[13][14][15] The cellular uptake of nanoparticle formulations may occur through various endocytic pathways.[16][17][18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals | Improper oral gavage technique leading to inconsistent dosing or aspiration. | Ensure all personnel are properly trained in oral gavage. Use appropriate gavage needle size and length. Administer the dose slowly and ensure the animal swallows. Monitor for signs of distress post-administration. |
| Animal stress affecting gastrointestinal motility and absorption. | Acclimatize animals to handling and the gavage procedure before the study begins. Maintain a calm and consistent environment. | |
| Presence of food in the stomach. | Fast animals overnight before oral administration to ensure an empty stomach, which can reduce variability in absorption.[19] | |
| Low or undetectable plasma concentrations of this compound | Poor absorption of the formulation. | Consider using a formulation with permeation enhancers or a prodrug approach to improve bioavailability. |
| Degradation of this compound in the gastrointestinal tract. | Investigate the stability of your formulation in simulated gastric and intestinal fluids. Encapsulation in nanoparticles may offer protection.[20] | |
| Issues with the analytical method for quantification. | Validate the analytical method (e.g., LC-MS/MS) for sensitivity, accuracy, and precision in the biological matrix being used (e.g., rat plasma).[21][22][23] | |
| Adverse effects in animals (e.g., weight loss, diarrhea) | Toxicity of the this compound formulation or dose. | Reduce the dose of this compound. If using permeation enhancers, consider their potential toxicity. Monitor animals closely for any signs of distress.[4] |
| Disruption of essential mineral balance due to chelation. | Monitor levels of essential minerals, particularly with long-term administration. | |
| Difficulty in formulating oral suspension | Poor solubility or stability of the compound. | Use appropriate vehicles and suspending agents. For nanoparticle formulations, ensure proper dispersion and stability. |
Data Presentation
Table 1: Pharmacokinetic Parameters of an Oral Zn-DTPA Tablet Formulation with Permeation Enhancers in Animal Models [4]
| Parameter | Beagle Dogs (Day 7) | Sprague Dawley Rats (Crushed Tablet Suspension) |
| Dose | Low: 840 mg/dog/dayMid: 2520 mg/dog/dayHigh: 7560 mg/dog/day | >1000 mg/kg/day (NOAEL) |
| Tmax (Time to maximum plasma concentration) | ~1 hour | Not Reported |
| Cmax (Maximum plasma concentration) | Up to 270 µg/mL (at high dose) | Not Reported |
| Exposure (AUC) | Dose-dependent, but not dose-proportional | Not Reported |
| Observed Adverse Effects | Minor emesis and diarrhea | Not Reported |
| No-Observed-Adverse-Effect Level (NOAEL) | ~1325 mg/kg/day | >1000 mg/kg/day |
Experimental Protocols
Protocol: Oral Bioavailability Study of a Novel this compound Formulation in Rats
1. Animal Model:
-
Species: Sprague Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Acclimatization: Minimum of 7 days before the experiment.
2. Formulation Preparation:
-
Prepare the novel this compound formulation (e.g., with permeation enhancers, as a nanoparticle suspension, or a prodrug solution) at the desired concentration in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Prepare the control this compound solution in the same vehicle.
-
Prepare an intravenous formulation of this compound in sterile saline for determination of absolute bioavailability.
3. Dosing:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Weigh each rat immediately before dosing to calculate the exact volume to be administered.
-
Oral Administration: Administer the formulation by oral gavage at a dose volume of 5-10 mL/kg.
-
Intravenous Administration: Administer the IV formulation via the tail vein at a dose volume of 1-2 mL/kg.
4. Sample Collection:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
House rats in metabolic cages to collect urine and feces for excretion studies if required.
5. Sample Analysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of DTPA in rat plasma, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[22][23]
-
The method should include a protein precipitation step followed by chromatographic separation and mass spectrometric detection.
6. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data using appropriate software. Key parameters include Cmax, Tmax, AUC (Area Under the Curve), and t1/2 (half-life).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Visualizations
References
- 1. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. orise.orau.gov [orise.orau.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. scispace.com [scispace.com]
- 8. droracle.ai [droracle.ai]
- 9. Dietary factors influencing zinc absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Long-Term Toxicity of Oral Zinc Oxide Nanoparticles and Zinc Sulfate in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A 90-day study of subchronic oral toxicity of 20 nm, negatively charged zinc oxide nanoparticles in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting intestinal transporters for optimizing oral drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intestinal solute carriers: an overview of trends and strategies for improving oral drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Cellular Uptake and Endocytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of Enzymes on the In Vitro Degradation Behavior of Pure Zn in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid and simultaneous quantification of a mixture of biopharmaceuticals by a liquid chromatography/quadrupole time-of-flight mass spectrometric method in rat plasma following cassette-dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Zinc-DTPA and Calcium-DTPA Efficacy in Radionuclide Decorporation
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Zinc-DTPA (Zinc Diethylenetriaminepentaacetic acid) and Calcium-DTPA (Calcium Diethylenetriaminepentaacetic acid), two prominent chelating agents employed in the decorporation of internalized radionuclides. This document synthesizes experimental data, details methodological approaches, and presents visual representations of the underlying mechanisms to aid researchers, scientists, and drug development professionals in their understanding and application of these critical medical countermeasures.
Executive Summary
Both this compound and Calcium-DTPA are effective in enhancing the elimination of transuranic radionuclides such as plutonium, americium, and curium from the body.[1][2] The primary distinction in their efficacy lies in the timing of administration post-contamination. Experimental evidence consistently demonstrates that Ca-DTPA is significantly more effective in the initial 24 hours following exposure.[2] However, for delayed and long-term treatment, Zn-DTPA is considered the preferred agent due to its comparable efficacy and superior safety profile, primarily related to its lower propensity to deplete the body of essential minerals like zinc.[3][4]
Data Presentation: Quantitative Comparison of Efficacy
The following table summarizes the key quantitative findings from a pivotal study investigating the decorporation of Thorium-234 (²³⁴Th) in rats, highlighting the comparative efficacy of Ca-DTPA and Zn-DTPA under various treatment conditions.
| Treatment Regimen | Agent | Dose (µmol/kg) | Timing of Administration | Skeletal ²³⁴Th Reduction (%) | Reference |
| Single Early Treatment | Ca-DTPA | 30 | 1.5 min post-injection | ~50 | [5] |
| Single Early Treatment | Zn-DTPA | 1000 | 1.5 min post-injection | ~50 | [5] |
| Single Early Treatment | Ca-DTPA | 100 | 1.5 min post-injection | ~70 | [5] |
| Delayed Single Treatment | Ca-DTPA | 100 | 6 hours post-injection | ~20 | [5] |
| Delayed Single Treatment | Ca-DTPA | 100 | 4 days post-injection | ~10 | [5] |
| Repeated Treatment | Ca-DTPA or Zn-DTPA | Multiple Doses | Starting 4 days post-injection | ~50 | [5] |
| Repeated Treatment | Ca-DTPA or Zn-DTPA | Multiple Doses | Starting 1.5 min post-injection | ~90 | [5] |
Experimental Protocols
The following is a representative, detailed methodology for an in vivo experiment designed to compare the efficacy of Ca-DTPA and Zn-DTPA in a rat model, based on common practices cited in the literature.[5][6][7]
Objective: To determine the comparative efficacy of single-dose intravenous administration of Ca-DTPA and Zn-DTPA in reducing the systemic burden of a radionuclide when administered at a specific time point post-contamination.
Materials:
-
Animals: Healthy, adult male Sprague-Dawley rats (250-300g).
-
Radionuclide: Americium-241 (B77009) (²⁴¹Am) citrate (B86180) solution.
-
Chelating Agents: Sterile, injectable solutions of Ca-DTPA and Zn-DTPA.
-
Equipment: Metabolic cages for urine and feces collection, gamma counter, standard laboratory equipment for intravenous injections and animal handling.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Radionuclide Administration: A single intravenous injection of ²⁴¹Am-citrate (e.g., 9.42 kBq) is administered to each rat via the tail vein.
-
Group Allocation: Animals are randomly assigned to three groups: Control (saline injection), Ca-DTPA treatment, and Zn-DTPA treatment.
-
Chelating Agent Administration: At a predetermined time post-contamination (e.g., 1 hour), the treatment groups receive a single intravenous injection of either Ca-DTPA or Zn-DTPA (e.g., 300 µmol/kg body weight). The control group receives a corresponding volume of sterile saline.
-
Sample Collection: Animals are housed in individual metabolic cages for the duration of the study (e.g., 7 days) to allow for the collection of daily urine and feces.
-
Biodistribution Analysis: At the end of the study period, animals are euthanized, and key organs (liver, skeleton, kidneys) are harvested.
-
Radioactivity Measurement: The radioactivity in the collected urine, feces, and harvested organs is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose of ²⁴¹Am in each sample is calculated. The efficacy of the chelating agents is determined by comparing the radionuclide retention in the organs and the total excretion in the treatment groups to the control group. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed differences.
Mandatory Visualizations
Mechanism of Action: Chelation and Decorporation
The primary mechanism of action for both Ca-DTPA and Zn-DTPA is chelation. The DTPA molecule, a polyaminocarboxylic acid, acts as a ligand that can form multiple coordination bonds with a single metal ion. In the body, the less tightly bound calcium or zinc ion in the DTPA complex is exchanged for a radionuclide with a higher binding affinity, such as plutonium or americium. This forms a stable, water-soluble radionuclide-DTPA complex that is then readily excreted from the body, primarily through the kidneys and urine.
Caption: Chelation and decorporation workflow of DTPA.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of Ca-DTPA and Zn-DTPA in a rodent model.
Caption: In vivo experimental workflow for DTPA efficacy.
References
- 1. Calcium and zinc DTPA administration for internal contamination with plutonium-238 and americium-241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Questions and Answers on Calcium-DTPA and this compound (Updated) | FDA [fda.gov]
- 3. Search results [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
Zinc-DTPA's Chelation Specificity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the chelation specificity of agents like Zinc-DTPA is paramount for applications ranging from heavy metal detoxification to the development of metallo-drug delivery systems. This guide provides an objective comparison of Zinc Diethylenetriaminepentaacetic acid's (this compound) binding affinity for zinc and other metal ions, supported by experimental data and detailed methodologies.
Unveiling Chelation Specificity through Stability Constants
The efficacy and specificity of a chelating agent are quantified by its stability constant (log K) with various metal ions. A higher log K value signifies a more stable metal-chelator complex. Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent capable of forming stable complexes with a wide array of metal ions.[1] The underlying principle of this compound as a therapeutic agent relies on a ligand exchange process. The zinc ion within the DTPA complex can be displaced by other metal ions that exhibit a higher binding affinity for the DTPA ligand, forming a stable, water-soluble complex that can be excreted from the body.[2]
This selective displacement is crucial, as it allows for the removal of toxic heavy metals while minimizing the depletion of essential endogenous minerals. Experimental studies have shown that while DTPA can increase the excretion of essential metals like zinc and manganese, the effect is more pronounced with the calcium salt of DTPA (Ca-DTPA) compared to the zinc salt (Zn-DTPA).[1][3] This makes Zn-DTPA a safer option for maintenance therapy.[2]
Comparative Analysis of Stability Constants
The following table summarizes the stability constants (log K) of DTPA with zinc and a range of other biologically and toxicologically relevant metal ions. For a comprehensive comparison, stability constants for Ethylenediaminetetraacetic acid (EDTA), a widely used alternative chelator, are also provided.
| Metal Ion | DTPA (log K) | EDTA (log K) |
| Zinc (Zn²⁺) | ~18.3 | ~16.5 |
| Cadmium (Cd²⁺) | ~19.0 | ~16.5 |
| Copper (Cu²⁺) | ~21.5 | ~18.8 |
| Iron (Fe³⁺) | ~28.6 | ~25.1 |
| Lead (Pb²⁺) | ~18.8 | ~18.0 |
| Calcium (Ca²⁺) | ~10.7 | ~10.6 |
| Magnesium (Mg²⁺) | ~9.3 | ~8.7 |
| Manganese (Mn²⁺) | ~15.6 | ~14.0 |
Note: Stability constants can vary slightly based on experimental conditions such as temperature and ionic strength.
As the data indicates, DTPA generally forms more stable complexes with a variety of metal ions compared to EDTA.[1] This enhanced stability is attributed to DTPA's higher denticity, meaning it has more "claws" to bind to a metal ion. DTPA possesses eight potential donor atoms (three nitrogen atoms and five carboxylate groups), whereas EDTA has six.[1]
Crucially, the stability constant for the DTPA complex with toxic heavy metals like lead and cadmium is higher than that for zinc. This thermodynamic favorability drives the displacement of zinc from the this compound complex, leading to the chelation and subsequent excretion of the more toxic metal. Conversely, the significantly lower stability constants for essential minerals like calcium and magnesium demonstrate DTPA's relative selectivity, minimizing their depletion from the body.
Experimental Protocols for Determining Chelation Specificity
The determination of stability constants is fundamental to validating the chelation specificity of a compound. Potentiometric titration and UV-Vis spectrophotometry are two common and robust methods employed for this purpose.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the chelator and the metal ion as a standardized solution of a strong base is added.
Materials and Reagents:
-
pH meter with a glass electrode
-
Calibrated burette
-
Temperature-controlled reaction vessel
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
High-purity chelating agent (e.g., DTPA)
-
High-purity salt of the metal ion of interest (e.g., ZnCl₂)
-
Inert salt for maintaining constant ionic strength (e.g., KCl)
-
Deionized, CO₂-free water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Constants: Titrate a solution of the chelating agent and a strong acid with the standardized strong base. This allows for the determination of the protonation constants of the chelator.
-
Metal-Ligand Stability Constants: Prepare a solution containing a known concentration of the chelating agent, the metal ion, and a strong acid.
-
Titration: Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of base added. The resulting titration curve will be shifted relative to the ligand-only titration curve. This shift is used to calculate the concentration of the free ligand and the average number of ligands bound to the metal ion at each pH value.
-
Calculation of Stability Constants: Utilize specialized software or graphical methods (e.g., the Bjerrum method) to calculate the stepwise and overall stability constants from the titration data.
UV-Vis Spectrophotometry
This technique is applicable when the metal-chelator complex absorbs light in the UV-Visible spectrum, and its absorbance differs from that of the free chelator and metal ion.
Materials and Reagents:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
Stock solution of the chelating agent
-
Stock solution of the metal ion
-
Buffer solution to maintain a constant pH
Procedure:
-
Spectral Scans: Obtain the absorption spectra of the free chelator and the free metal ion at the chosen pH.
-
Complex Spectrum: Prepare a solution with a saturating amount of the metal ion relative to the chelator to obtain the spectrum of the fully formed metal-chelator complex.
-
Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of the metal and chelator is constant, but their mole fractions are varied. Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the mole fraction of the ligand will yield a curve with a maximum that indicates the stoichiometry of the complex.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the chelator. Plot the absorbance at the wavelength of maximum absorbance of the complex against the molar ratio of the ligand to the metal. The plot will consist of two linear portions, and their intersection point will give the stoichiometry of the complex.
-
Calculation of Binding Constant: The data from these experiments can be used to calculate the concentration of the complex, free metal, and free ligand at equilibrium, from which the stability constant can be determined.
Visualizing the Experimental Workflow and Chelation Principle
To further elucidate the experimental process and the fundamental principle of this compound's action, the following diagrams are provided.
References
comparative analysis of Zinc-DTPA with other zinc chelators like TPEN.
For Researchers, Scientists, and Drug Development Professionals
In the realm of zinc biology research and therapeutic development, the selection of an appropriate zinc chelator is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two commonly used zinc chelators: Zinc Diethylenetriaminepentaacetic acid (Zinc-DTPA) and N,N,N′,N′-tetrakis(2-pyridylmethyl)-1,2-ethanediamine (TPEN). We will delve into their mechanisms of action, binding affinities, cellular permeability, and toxicological profiles, supported by experimental data and detailed protocols.
Core Comparison: Key Performance Indicators
The fundamental differences between this compound and TPEN lie in their cell permeability and, consequently, their primary applications. This compound is a membrane-impermeable chelator, restricting its activity to the extracellular space, while TPEN readily crosses cell membranes, allowing it to chelate intracellular zinc.[1][2][3][4] This distinction dictates their use in either preventing the cellular uptake of zinc or depleting intracellular zinc stores.
| Feature | This compound | TPEN | References |
| Common Name | Pentetate Zinc Trisodium | N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine | [5][6] |
| Cell Permeability | Impermeable (Extracellular) | Permeable (Intracellular) | [1][2][3][4] |
| Primary Mechanism | Exchanges its zinc ion for other metals with higher binding affinity in the extracellular space. | Directly binds intracellular free zinc and zinc loosely bound to proteins. | [5][7][8][9] |
| Zinc Binding Affinity (log K) | ~18.29 | ~15.6 | [9] |
| Dissociation Constant (Kd) | Not explicitly found | ~0.7 fM | [2] |
| Toxicity Profile | Generally well-tolerated. NOAEL > 1000 mg/kg/day (rats, oral). | Can induce apoptosis and cytotoxicity, partly due to zinc depletion. IC50 = 0.4 ± 0.1 mM (in vitro, 1h). | [10][11] |
| Primary Applications | Treatment of internal contamination with transuranic elements (e.g., plutonium, americium).[7][12] | Research tool for studying intracellular zinc depletion and its effects on cellular processes.[1][3][13] | [1][3][7][12][13] |
Visualizing the Mechanisms of Action
The distinct localizations of this compound and TPEN's chelation activity are crucial to their effects. The following diagrams illustrate these differences.
Caption: Differential cellular localization and chelation mechanisms of this compound and TPEN.
Experimental Protocols: A Methodological Overview
Objective comparison of chelator performance necessitates standardized experimental protocols. Below are methodologies for key assays.
Spectrophotometric Assay for Zinc Chelation
This method provides a rapid and cost-effective way to screen for zinc chelation ability.[1][14]
-
Principle: A competitive binding assay using a zinc indicator, such as dithizone (B143531), which forms a colored complex with zinc. The addition of a chelator will sequester zinc from the indicator, leading to a measurable change in absorbance.
-
Materials:
-
Spectrophotometer
-
Zinc solution (e.g., ZnCl₂)
-
Dithizone solution
-
Chelator solutions (this compound, TPEN)
-
Buffers at various pH values (e.g., acetate (B1210297) buffer for pH 4.5-5.5, HEPES for pH 6.8-7.5)
-
-
Procedure:
-
Prepare a series of solutions containing a fixed concentration of zinc (e.g., 10 µM) in the appropriate buffer.
-
Add varying concentrations of the chelator (this compound or TPEN) to these solutions.
-
Incubate for a short period (e.g., 2 minutes) to allow for chelation to occur.
-
Add a fixed concentration of dithizone to the solutions to quantify the remaining unchelated zinc.
-
Measure the absorbance at the appropriate wavelength (e.g., 530 nm for pH 4.5, 540 nm for pH 5.5-7.5).
-
A decrease in absorbance of the zinc-dithizone complex indicates successful chelation by the test compound.
-
The chelation efficiency can be calculated based on the reduction in absorbance.
-
Fluorometric Assay for Zinc Chelation
This method offers high sensitivity for detecting zinc concentrations in biological samples.[15]
-
Principle: Utilizes a fluorescent probe that exhibits a significant increase in fluorescence upon binding to zinc. A chelator will compete with the probe for zinc, resulting in a decrease in the fluorescence signal.
-
Materials:
-
Fluorometer/microplate reader
-
Fluorescent zinc probe (e.g., ZinPyr-1, FluoZin-3)
-
Zinc solution (e.g., ZnCl₂)
-
Chelator solutions (this compound, TPEN)
-
Biological samples (e.g., serum, plasma, cell lysates)
-
-
Procedure:
-
Prepare samples and standards in a 96-well plate format.
-
Add the fluorescent zinc probe to each well.
-
To test chelator efficacy, add varying concentrations of this compound or TPEN to wells containing a known amount of zinc and the probe.
-
Incubate for a specified time (e.g., 5-10 minutes) to allow the reaction to reach equilibrium.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 485/525 nm).
-
The concentration of zinc is proportional to the fluorescence intensity. The potency of the chelator is determined by its ability to reduce this fluorescence.
-
Cell Viability (MTT) Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and can be used to determine the cytotoxicity of chelators.[3][8][16][17]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cell culture medium and reagents
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and TPEN for a specified duration (e.g., 1, 24, or 48 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. IC50 values (the concentration of chelator that inhibits cell viability by 50%) can then be calculated.
-
Caption: A generalized workflow for assessing chelator cytotoxicity using the MTT assay.
Signaling Pathways Affected by Intracellular Zinc Chelation
TPEN's ability to permeate cell membranes and chelate intracellular zinc can have profound effects on various signaling pathways. Zinc is a crucial cofactor for numerous enzymes and transcription factors, and its depletion can trigger specific cellular responses, including apoptosis.
One well-documented pathway initiated by TPEN-induced zinc deficiency involves oxidative stress and leads to programmed cell death.
Caption: A simplified signaling cascade showing TPEN-induced apoptosis via oxidative stress.
Conclusion
The choice between this compound and TPEN is contingent upon the specific research question. For applications requiring the chelation of extracellular zinc or the in vivo decorporation of heavy metals, this compound is the agent of choice due to its membrane impermeability and favorable toxicity profile.[7][12] Conversely, for in vitro studies aimed at understanding the roles of intracellular zinc, TPEN is a potent and widely used tool, though its inherent cytotoxicity must be carefully considered and controlled for in experimental design.[18][19] Researchers should select the chelator that best aligns with their experimental goals, taking into account the quantitative data and methodological considerations presented in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Chelators for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Harnessing zinc(ii) chelation for fluorescence determination of besifloxacin in ophthalmic and biological matrices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Amplite® Fluorimetric Zinc Ion Quantitation Kit | AAT Bioquest [aatbio.com]
- 6. TPEN - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Reaction of Metal Binding Ligands with the Zinc Proteome: Zinc Sensors and TPEN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A spectrophotometric method for the determination of zinc, copper, and cobalt ions in metalloproteins using Zincon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. A simple, cheap but reliable method for evaluation of zinc chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zinc Assay Kit (Fluorometric) - Lifeasible [lifeasible.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of Zinc-DTPA: LC-MS/MS vs. HPLC-ICP-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of chelating agents like Zinc-DTPA (Zinc Diethylenetriaminepentaacetic Acid) is paramount for pharmacokinetic studies, toxicological assessments, and quality control. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).
This document outlines the principles of each method, presents their performance characteristics through comparative data, and provides detailed experimental protocols.
Methodology Comparison
The choice of analytical technique for this compound quantification depends on the specific requirements of the study, such as the sample matrix, required sensitivity, and the need for molecular versus elemental information.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique that allows for the direct quantification of the intact this compound complex. It is particularly well-suited for complex biological matrices like plasma and urine, offering excellent selectivity.
-
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a powerful elemental analysis technique used for speciation. It separates the this compound complex from other forms of zinc in a sample, after which the ICP-MS quantifies the zinc element within the complex. This method offers extremely low detection limits.
The following diagram illustrates the general analytical workflow for both methods.
Caption: General analytical workflow for this compound quantification.
Quantitative Performance
The performance of each method is summarized in the table below. The data for LC-MS/MS is derived from a validated study, while the data for HPLC-ICP-MS is representative of the technique's capabilities for similar metal speciation analyses.
| Performance Metric | LC-MS/MS[1][2] | HPLC-ICP-MS (Representative) |
| Linearity Range | 1-100 µg/mL (Plasma) 10-2000 µg/mL (Urine) | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 1 µg/mL | ~75 ng/L (for other zinc complexes)[3] |
| Limit of Quantification (LOQ) | 1 µg/mL (Plasma) 10 µg/mL (Urine) | ~0.25 µg/L |
| Accuracy (% Recovery) | -4.8% to 8.2% | Typically 90-110% |
| Precision (%RSD) | 1.8% to 14.6% | Typically <15% |
The following diagram provides a logical comparison of the advantages of each technique.
Caption: Key advantages of LC-MS/MS and HPLC-ICP-MS.
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma and Urine
This protocol is based on a validated method for the quantification of this compound in biological samples.[1][2]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load 200 µL of plasma or urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Liquid Chromatography
-
Column: Proteonavi C18 (250 × 4.6 mm, 5 µm) with a C18 guard column.
-
Mobile Phase: Methanol : 2 mM ammonium (B1175870) formate (B1220265) (pH 6.3) : ammonia (B1221849) solution (50:50:0.015, v/v/v).
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
c. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Precursor ion (m/z) → Product ion (m/z) for this compound would be determined by direct infusion and optimization.
-
Instrument Parameters: Optimized source temperature, gas flows, and collision energy.
Representative HPLC-ICP-MS Method for this compound Speciation
This protocol is a representative method constructed from best practices for zinc speciation analysis.
a. Sample Preparation
-
For plasma or urine samples, dilute 1:10 with the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter.
b. High-Performance Liquid Chromatography
-
Column: A size-exclusion (SEC) or a suitable reversed-phase C18 column.
-
Mobile Phase: An aqueous buffer compatible with ICP-MS, such as 20 mM ammonium acetate, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
c. Inductively Coupled Plasma-Mass Spectrometry
-
Nebulizer: A standard nebulizer suitable for aqueous samples.
-
Spray Chamber: A cooled cyclonic spray chamber.
-
Monitored Isotope: ⁶⁴Zn or ⁶⁶Zn.
-
Instrument Parameters: Optimized RF power, plasma gas flows (cool, auxiliary, and nebulizer), and lens voltages to maximize zinc signal intensity and minimize interferences.
-
Data Acquisition: Time-resolved analysis to monitor the zinc signal as it elutes from the HPLC column.
References
A Comparative Guide to In Vivo Delivery Methods of Zinc-DTPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of different delivery methods for Zinc-DTPA (Pentetate Zinc Trisodium), a crucial chelating agent for the decorporation of internalized radionuclides. The following sections present quantitative data from experimental studies, detailed methodologies, and visual representations of experimental workflows and mechanisms of action to aid in the selection of the most appropriate administration route for research and development purposes.
Data Presentation: Performance of this compound Delivery Methods
The efficacy and pharmacokinetic parameters of this compound are significantly influenced by the route of administration. This section summarizes key quantitative data from in vivo studies in rat models, comparing oral, intravenous, and intraperitoneal delivery.
Table 1: Efficacy of this compound in Radionuclide Decorporation (Rat Model)
| Delivery Method | Radionuclide | Treatment Regimen | Efficacy (Reduction in Radionuclide Retention) | Reference |
| Oral | ¹¹⁵ᵐCd | 3.64 mmol/kg immediately after and 24h after radionuclide administration | Whole Body & Gut: 4-5 times reduction; Kidney & Liver: 2-3 times reduction | [1] |
| Intravenous | ²³⁴Th | 30 µmol/kg (single early treatment) | Skeleton: ~50% reduction (less effective than Ca-DTPA in early treatment) | [2] |
| Intravenous | ²³⁴Th | Repeated treatment starting 1.5 min after contamination | Bones: ~90% reduction | [2] |
| Intravenous | ²³⁴Th | Repeated treatment starting 4 days after contamination | Bones: ~50% reduction | [2] |
Table 2: Comparative Pharmacokinetic Parameters of DTPA in Rats
Note: Direct comparative pharmacokinetic studies for Zn-DTPA across all three routes in a single study are limited. The following data for DTPA is presented to provide an indication of its in vivo behavior.
| Delivery Method | Parameter | Value | Reference |
| Intravenous | Half-life (t½) | Multi-component: 1.4 min (~60%), 14.3 min (~20%), 95 min (~20%) | [3] |
| Intraperitoneal | Dose | 33 or 50 mg/kg | [3] |
| Oral | Bioavailability | Low (activity is low after oral administration) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following protocols are based on the cited in vivo studies.
Radionuclide Decorporation Efficacy Study (Oral Administration)
-
Animal Model: Albino rats (6 days and 6 weeks old).[1]
-
Contamination: Oral administration of ¹¹⁵ᵐCd.[1]
-
Treatment: Oral administration of Zn-DTPA (3.64 mmol/kg) immediately after ¹¹⁵ᵐCd administration and again 24 hours later.[1]
-
Analysis: Radioactivity in the whole body and individual organs was determined 6 days after radionuclide administration.[1]
Radionuclide Decorporation Efficacy Study (Intravenous Administration)
-
Animal Model: Female rats.[2]
-
Contamination: Intravenous injection of ²³⁴Th as citrate (B86180) or nitrate.[2]
-
Treatment: Intravenous injection of Zn-DTPA at doses ranging from 30 to 1000 µmol/kg body weight at various time points post-contamination (from 1.5 minutes to 4 days).[2]
-
Analysis: Measurement of ²³⁴Th content in various organs.[2]
Pharmacokinetic Study (Intraperitoneal Administration)
-
Animal Model: Male Wistar rats.[3]
-
Contamination: Intraperitoneal injection of ⁶⁵ZnCl₂.[3]
-
Treatment: Intraperitoneal injections of Zn-DTPA at doses of 33 or 50 mg/kg.[3]
-
Analysis: Whole-body radioactivity was measured at multiple time points to determine the retention and decorporation kinetics.[3]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes related to the in vivo comparison of this compound delivery methods.
Caption: Experimental workflow for comparing different this compound delivery methods in vivo.
Caption: Mechanism of action of Zn-DTPA in radionuclide decorporation.
References
- 1. Oral Zn-DTPA treatment reduces cadmium absorption and retention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of Zinc-DTPA and Other Chelating Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that hinges on the stability and efficacy of the resulting metal complex. This guide provides a comprehensive comparison of the long-term stability of Zinc-DTPA (Zinc Diethylenetriaminepentaacetic acid) against other commonly used chelating agents, namely Zinc-EDTA (Zinc Ethylenediaminetetraacetic acid) and Zinc Citrate. The following sections present quantitative stability data, detailed experimental protocols for stability assessment, and a visualization of the relevant biological signaling pathways.
Data Presentation: Quantitative Comparison of Stability
The stability of a metal-chelate complex is fundamentally described by its stability constant (log K). A higher log K value signifies a more stable complex. The data presented in Table 1 summarizes the stability constants for zinc complexes with DTPA, EDTA, and Citrate.
| Chelating Agent | Zinc (Zn²⁺) Stability Constant (log K) | Key Characteristics Affecting Long-Term Stability |
| DTPA | ~18.3 | High denticity (eight potential donor atoms) leading to a highly stable and rigid coordination sphere. Generally more resistant to dissociation compared to EDTA.[1] |
| EDTA | ~16.5 | Hexadentate ligand forming a stable complex, but generally less stable than the corresponding DTPA complex.[1] Its long-term stability can be compromised by thermal and photodegradation. |
| Citrate | ~4.9 | Lower stability constant compared to aminopolycarboxylic acids like DTPA and EDTA, indicating a weaker and more reversible binding to zinc. |
Note: The stability of these chelates is also pH-dependent. Under strongly acidic or alkaline conditions, the stability of both Zn-DTPA and Zn-EDTA can decrease.
Experimental Protocols
Accurate determination of chelate stability is crucial for predicting its behavior in various applications. The following are detailed methodologies for key experiments used to evaluate the stability of chelating agents.
Potentiometric Titration for Determination of Stability Constants
Potentiometric titration is a highly accurate method for determining the stability constants of metal chelates.
Principle: This method involves titrating a solution containing the metal ion and the chelating agent with a standardized strong base. The change in pH (or potential) is monitored as a function of the volume of titrant added. The resulting titration curve provides data to calculate the formation constant of the metal-chelate complex.[2][3][4][5][6]
Apparatus:
-
pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)
-
Autotitrator or a precision burette
-
Thermostated reaction vessel
-
Magnetic stirrer
Reagents:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of the chelating agent (e.g., 0.01 M DTPA)
-
Solution of the zinc salt (e.g., 0.01 M ZnCl₂)
-
Background electrolyte to maintain constant ionic strength (e.g., 0.1 M KCl)
-
Standard acid for calibration (e.g., 0.1 M HCl)
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of the Ligand: Titrate a known volume of the chelating agent solution with the standardized base in the presence of the background electrolyte. This allows for the determination of the protonation constants of the ligand.
-
Titration of the Metal-Ligand System: Add a known amount of the zinc salt solution to a known volume of the chelating agent solution.
-
Titrate the mixture with the standardized base, recording the pH at regular intervals of titrant addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The data from the titration curve is then used in specialized software (e.g., HYPERQUAD) or graphical methods to calculate the stability constant (log K) of the Zn-chelate.[3]
Spectrophotometric Determination of Stability
Spectrophotometry can be used to determine stability constants, particularly when the formation of the metal complex results in a change in the solution's absorbance.[7][8][9][10][11]
Principle: This method relies on the difference in the light absorption spectra between the free ligand, the metal ion, and the resulting metal-chelate complex. By measuring the absorbance of solutions with varying concentrations of the metal and ligand, the equilibrium concentrations of all species can be determined, allowing for the calculation of the stability constant.[7][9]
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Reagents:
-
Stock solution of the zinc salt
-
Stock solution of the chelating agent
-
Buffer solution to maintain a constant pH
Procedure:
-
Determination of λmax: Measure the absorbance spectra of the free ligand, the zinc salt solution, and a solution containing the zinc-chelate complex to identify the wavelength of maximum absorbance difference (λmax).
-
Job's Method of Continuous Variation: Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration remains constant.
-
Measure the absorbance of each solution at λmax.
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is indicated by the mole fraction at which the maximum absorbance occurs.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at λmax.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
Data Analysis: The data from these methods can be used to calculate the equilibrium concentrations of the species and subsequently the stability constant of the complex.[7]
Accelerated Stability Testing for Long-Term Evaluation
Accelerated stability testing is employed to predict the long-term stability of a product by subjecting it to stressed conditions.
Principle: The degradation of the chelating agent or the dissociation of the zinc-chelate is accelerated by exposing the sample to elevated temperatures and/or intense light. The rate of degradation at these stressed conditions can be used to estimate the shelf-life at normal storage conditions using the Arrhenius equation.
Apparatus:
-
Stability chambers with controlled temperature and humidity
-
Photostability chambers with controlled light exposure
-
Analytical instrumentation to quantify the chelating agent or zinc (e.g., HPLC, Atomic Absorption Spectroscopy)
Procedure:
-
Sample Preparation: Prepare samples of the this compound solution or formulation in its final intended packaging.
-
Exposure to Stress Conditions:
-
Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) for a defined period (e.g., 3-6 months).
-
Photostability: Expose samples to a standardized light source (e.g., xenon lamp) for a specified duration.
-
-
Sample Analysis: At predetermined time points, withdraw samples and analyze the concentration of the intact chelating agent and/or the concentration of free zinc.
-
Data Analysis: Determine the degradation kinetics at each temperature. Use the Arrhenius equation to extrapolate the degradation rate at normal storage conditions (e.g., 25°C) and predict the shelf-life.
Mandatory Visualizations
Experimental Workflow for Stability Constant Determination
Caption: Workflow for Potentiometric Determination of Stability Constant.
Signaling Pathway: Modulation of Matrix Metalloproteinase (MMP) Activity by Zinc Chelators
Zinc is an essential cofactor for the catalytic activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix. Extracellular zinc levels can therefore influence MMP activity. Chelating agents like DTPA can modulate this process.[12][13][14][15]
Caption: Modulation of MMP Activity by an Extracellular Zinc Chelator.
References
- 1. researchgate.net [researchgate.net]
- 2. cost-nectar.eu [cost-nectar.eu]
- 3. researchgate.net [researchgate.net]
- 4. ijirset.com [ijirset.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 9. scielo.br [scielo.br]
- 10. tsijournals.com [tsijournals.com]
- 11. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 12. Zinc-Chelation Contributes to the Anti-Angiogenic Effect of Ellagic Acid on Inhibiting MMP-2 Activity, Cell Migration and Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The effects of zinc treatment on matrix metalloproteinases: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicological Profiles of Zinc-DTPA and EDTA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological nuances of chelating agents is paramount for ensuring safety and efficacy in therapeutic applications. This guide provides a detailed comparison of the toxicological profiles of two commonly used chelating agents: Zinc Diethylenetriaminepentaacetate (Zinc-DTPA) and Ethylenediaminetetraacetic acid (EDTA). The information is supported by experimental data to facilitate informed decision-making in research and development.
Executive Summary
Both this compound and EDTA are effective chelating agents used in medicine to treat heavy metal poisoning.[1] However, their toxicological profiles exhibit key differences. Generally, this compound is considered to be less toxic than EDTA, particularly with repeated administration.[2][3] The primary mechanism of toxicity for both compounds is related to the depletion of essential metal ions, most notably zinc.[4][5] This guide will delve into the specifics of their acute toxicity, cytotoxicity, genotoxicity, and reproductive toxicity, presenting quantitative data and experimental methodologies.
Quantitative Toxicological Data
A summary of the key toxicological parameters for this compound and EDTA is presented below. These values are compiled from various animal studies and provide a quantitative basis for comparison.
| Toxicological Endpoint | This compound | EDTA | Reference(s) |
| Acute Toxicity (LD50) | |||
| Oral (rat) | > 10 g/kg | 2.0 - 2.2 g/kg | [6][7] |
| Intraperitoneal (rat) | Varies by study | Varies by study, generally lower than this compound | [8] |
| Reproductive Toxicity | No teratogenic effects observed in mice and rats at therapeutic doses.[6] | Oral exposure can cause reproductive and developmental effects.[7][9] | [6][7][9] |
| Cytotoxicity | Can induce apoptosis in certain cancer cell lines through zinc depletion.[10] | Found to be cytotoxic in laboratory animals.[7][9] | [7][9][10] |
| Genotoxicity | No investigations on mutagenicity are readily available.[6] | Weakly genotoxic in laboratory animals.[7][9] | [6][7][9] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited toxicological data, this section outlines the general methodologies employed in key experiments.
Acute Toxicity (LD50) Determination in Rodents
The median lethal dose (LD50) is a standard measure of acute toxicity. The following protocol is a generalized representation of studies determining the oral LD50 in rats.
Caption: Workflow for a typical acute oral toxicity study in rodents.
Cytotoxicity Assay (e.g., MTT Assay)
Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathways of Toxicity
The primary mechanism of toxicity for both this compound and EDTA is the chelation of essential divalent cations, leading to cellular zinc deficiency. This can trigger a cascade of events culminating in apoptosis (programmed cell death).
Zinc-Deficiency-Induced Apoptosis
Studies have shown that depletion of intracellular zinc can induce apoptosis through the mitochondrial pathway.[10]
Caption: Signaling pathway of zinc-deficiency-induced apoptosis.
Discussion of Toxicological Profiles
Acute Toxicity: this compound exhibits significantly lower acute oral toxicity compared to EDTA.[6][7] This is a critical consideration for accidental ingestion and for oral drug formulations. The higher LD50 value of this compound suggests a wider safety margin in acute exposure scenarios.
Cytotoxicity and Genotoxicity: Both compounds have demonstrated cytotoxicity in laboratory settings, which is largely attributed to their ability to chelate essential metal ions.[7][9][10] EDTA has been reported as weakly genotoxic, while data on the genotoxicity of this compound is less available.[6][7][9] The cytotoxic effects of these agents on cancer cells are also being explored for potential therapeutic applications.[10]
Reproductive and Developmental Toxicity: A significant concern with EDTA is its potential for reproductive and developmental toxicity upon oral exposure.[7][9] In contrast, studies on this compound have not shown teratogenic effects at therapeutic doses.[6] The developmental toxicity of these chelating agents is strongly linked to their induction of zinc deficiency.[5][11] Providing zinc supplementation can mitigate these adverse effects.[12]
Mechanism of Toxicity: The toxic effects of both this compound and EDTA are primarily a consequence of their strong affinity for divalent and trivalent cations, leading to a deficiency of essential minerals, especially zinc.[4] This can disrupt numerous biological processes that rely on these metal ions as cofactors for enzymes and structural components of proteins.
Conclusion
In comparative studies, this compound generally presents a more favorable toxicological profile than EDTA, particularly concerning acute toxicity and reproductive safety. The lower toxicity of this compound is a key advantage, especially in scenarios requiring repeated or long-term administration.[2][3] However, the choice between these two chelating agents should be based on a thorough risk-benefit assessment for the specific application, considering the route of administration, dosage, and the specific metal being targeted. Researchers and drug development professionals are encouraged to consult the primary literature and regulatory guidelines when designing studies or developing therapies involving these compounds.
References
- 1. EDTA: Uses and Risks [webmd.com]
- 2. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. heyl-berlin.de [heyl-berlin.de]
- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 8. Evaluation of LD50 of some polyaminocarboxylic acids used as chelating drugs in metal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethylenediaminetetraacetic acid: Application, toxicity and environmental fate_Chemicalbook [chemicalbook.com]
- 10. Cytotoxic effects of intra and extracellular zinc chelation on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc deficiency induced by the chelating agent DTPA and its regulatory interpretation for developmental toxicity classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Should DTPA, an Aminocarboxylic acid (ethylenediamine-based) chelating agent, be considered a developmental toxicant? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Zinc-DTPA in New Experimental Models: A Comparative Guide
For researchers and drug development professionals exploring the intricate roles of zinc in biological systems, the selection of an appropriate chelating agent is paramount. This guide provides a comprehensive comparison of Zinc-DTPA (Zinc Diethylenetriaminepentaacetate) with its primary alternatives, Calcium-DTPA (Ca-DTPA) and N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN), to validate the use of Zn-DTPA in novel experimental models.
Mechanism of Action: A Tale of Two Chelators
Zn-DTPA and Ca-DTPA operate on a similar principle of ion exchange. These agents form stable, water-soluble complexes with metal ions that have a higher binding affinity than zinc or calcium, respectively. The resulting metal-chelate complex is then readily excreted from the body, primarily through glomerular filtration into the urine.[1][2] This mechanism has been extensively utilized for the decorporation of transuranic radionuclides like plutonium, americium, and curium.[2]
In contrast, TPEN is a cell-permeable heavy metal chelator with a high affinity for intracellular zinc.[3][4] Its ability to cross cellular membranes allows it to access and bind zinc within cellular compartments, making it a potent tool for studying the effects of acute intracellular zinc depletion.[3]
Comparative Performance: Efficacy and Safety
The choice between Zn-DTPA, Ca-DTPA, and TPEN hinges on the specific experimental context, balancing efficacy with potential side effects.
In Vivo Models:
For in vivo applications, the primary comparison lies between Zn-DTPA and Ca-DTPA. While both are effective in chelating heavy metals, their performance and safety profiles differ, particularly concerning the depletion of essential minerals.
| Feature | This compound | Calcium-DTPA | Reference |
| Initial Efficacy (First 24h) | Less effective than Ca-DTPA for immediate decorporation of some radionuclides. | More effective than Zn-DTPA for immediate decorporation. | [5] |
| Delayed/Chronic Treatment | Efficacy becomes comparable to Ca-DTPA after the initial 24 hours. Considered safer for long-term administration. | Efficacy is comparable to Zn-DTPA in delayed treatment scenarios. | [5][6] |
| Essential Mineral Depletion | Minimal depletion of endogenous zinc and other trace minerals. | Can lead to significant depletion of zinc and manganese. | [7] |
| Toxicity | Lower toxicity profile compared to Ca-DTPA. | Higher potential for toxicity, especially with prolonged use. | [6] |
| No-Observed-Adverse-Effect Level (NOAEL) in Rats (Oral) | >1000 mg/kg/day | Not explicitly stated in the same study, but generally considered more toxic. | [1] |
In Vitro Models:
In cell culture experiments, the choice often falls between the membrane-impermeable Zn-DTPA and the membrane-permeable TPEN, depending on whether the goal is to chelate extracellular or intracellular zinc.
| Feature | This compound | TPEN | Reference |
| Cell Permeability | Membrane-impermeable, acts on extracellular zinc. | Membrane-permeable, acts on intracellular zinc. | [3] |
| Potency | Effective at millimolar (mM) concentrations for extracellular chelation. | Potent at micromolar (µM) concentrations for intracellular chelation. | [4] |
| Effect on Intracellular Zinc | Does not directly chelate intracellular zinc. | Rapidly depletes intracellular zinc. | [3] |
| Cytotoxicity | Generally low cytotoxicity at effective concentrations. | Can induce apoptosis and cytotoxicity, especially at higher concentrations or with prolonged exposure. | [8] |
| Specificity | Chelates a range of extracellular metal ions. | High affinity for zinc, but can also chelate other transition metals. | [4][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are foundational protocols for utilizing Zn-DTPA and its alternatives in both in vivo and in vitro settings.
In Vivo Experimental Protocol: Evaluating the Impact of Zn-DTPA on a Zinc-Dependent Physiological Process in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats) relevant to the biological question.
-
Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into experimental groups (e.g., Control, Vehicle, Zn-DTPA low dose, Zn-DTPA high dose).
-
Dosing:
-
Zn-DTPA: Based on previous studies, a starting dose of 30 µmol/kg administered intraperitoneally can be used.[7] Doses can be adjusted based on the specific research question. For chronic studies, oral administration of up to 1000 mg/kg/day has been shown to be well-tolerated in rats.[1]
-
Ca-DTPA (for comparison): Administer an equimolar dose to the Zn-DTPA group.
-
-
Administration: Administer the chelating agents via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Monitor animals for any adverse effects.
-
Sample Collection: At predetermined time points, collect blood and tissue samples for analysis.
-
Analysis:
-
Measure zinc levels in plasma and tissues using techniques like atomic absorption spectrophotometry.
-
Assess the activity of zinc-dependent enzymes relevant to the study.
-
Analyze biomarkers of the physiological process under investigation.
-
In Vitro Experimental Protocol: Assessing the Effect of Zn-DTPA on Extracellular Zinc Signaling in Cell Culture
-
Cell Culture: Culture the desired cell line (e.g., PC-12, HeLa) in appropriate media.
-
Experimental Setup: Plate cells and allow them to adhere overnight.
-
Treatment:
-
Zn-DTPA: Prepare a stock solution of Zn-DTPA in sterile water or saline. Treat cells with a final concentration in the range of 1-5 mM.
-
TPEN (for comparison): Use a final concentration in the low micromolar range (e.g., 1-10 µM).
-
-
Incubation: Incubate cells for the desired time period.
-
Analysis:
-
Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to assess cytotoxicity.
-
Extracellular Zinc Measurement: Measure the concentration of zinc in the cell culture medium.
-
Signaling Pathway Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in zinc-dependent signaling pathways (e.g., MAPK/ERK).
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental designs and the understanding of the underlying biological processes, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Workflow for In Vivo Chelator Comparison
Caption: Workflow for comparing Zn-DTPA and Ca-DTPA in an in vivo model.
Signaling Pathway of Extracellular Zinc Chelation by Zn-DTPA
Caption: Zn-DTPA chelates extracellular zinc, impacting intracellular signaling.
Logical Relationship of Chelator Selection
Caption: Decision tree for selecting a suitable zinc chelator.
Conclusion
The validation of Zn-DTPA for new experimental models requires a thorough understanding of its properties in comparison to available alternatives. For in vivo studies, Zn-DTPA offers a safer profile for chronic administration compared to Ca-DTPA, making it suitable for investigating the long-term effects of extracellular zinc modulation. In in vitro settings, Zn-DTPA serves as a valuable tool for specifically targeting extracellular zinc, complementing the action of intracellular chelators like TPEN. By carefully considering the experimental objectives and adhering to detailed protocols, researchers can effectively utilize Zn-DTPA to unravel the multifaceted roles of zinc in health and disease.
References
- 1. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 3. Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro | MDPI [mdpi.com]
- 4. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Search results [inis.iaea.org]
- 7. EFFECTS OF Zn-DTPA ON ESSENTIAL TRACE METALS IN RATS (1994) | Itaru Sato | 4 Citations [scispace.com]
- 8. Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Zinc-DTPA: A Comparative Guide to Novel Chelating Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of the traditional chelating agent Zinc-Diethylenetriaminepentaacetic acid (Zinc-DTPA) against emerging novel chelating compounds. The focus is on providing objective, data-driven comparisons to aid in the selection of appropriate chelators for research and development applications, particularly in the fields of agriculture and medicine. While comprehensive quantitative data for a direct comparison of all compounds is not always available in a single source, this guide synthesizes current knowledge and outlines the methodologies required to generate such data.
Data Presentation: Comparative Performance of Zinc Chelators
| Chelating Agent | Zinc Stability Constant (log K) | Performance Highlights |
| DTPA | Data not available in search results | Traditional chelating agent for zinc.[1] Its effectiveness can be limited in certain conditions due to competition with other ions.[1] |
| o,p-EDDHA | Data not available in search results | Demonstrated to be more effective than DTPA in providing zinc to plants in soil-less cultures at high pH.[2] |
| S,S-EDDS | Data not available in search results (log K for Fe(III) is 22.0[3]) | Shows increased zinc nutrition in plants.[2] Considered a biodegradable and environmentally friendly alternative.[3] |
| IDHA | Data not available in search results | Considered a good alternative to traditional sources like DTPA for zinc fertilizers.[1] |
Experimental Protocols: Determining Chelator Performance
To quantitatively assess and compare the performance of zinc chelators, the following experimental protocols are commonly employed.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a standard method for determining the stability constants of metal complexes.[4][5]
Objective: To determine the formation constant (stability constant) of a zinc-chelator complex.
Materials:
-
pH meter with a glass electrode
-
Autotitrator or manual burette
-
Temperature-controlled reaction vessel
-
Standardized solution of a strong base (e.g., NaOH)
-
Standardized solution of a strong acid (e.g., HCl)
-
Zinc salt solution (e.g., ZnCl₂) of known concentration
-
Chelating agent (ligand) solution of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or KCl)
-
High-purity water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.
-
Solution Preparation: Prepare a solution in the reaction vessel containing the zinc salt, the chelating agent, and the inert salt at known concentrations.
-
Titration: Titrate the solution with the standardized strong base. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: The titration data (pH versus volume of titrant added) is used to calculate the concentration of the free metal ion and the free ligand at equilibrium. The stability constant (K) is then calculated using specialized software or by plotting the formation function.[6]
Visualizations
Experimental Workflow for Chelator Performance Evaluation
Caption: Workflow for evaluating zinc chelator performance.
Logical Relationship of Chelator Comparison
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel chelating agents for iron, manganese, zinc, and copper mixed fertilisation in high pH soil-less cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The potentiometric determination of stability constants for zinc acetate complexes in aqueous solutions to 295C (Journal Article) | OSTI.GOV [osti.gov]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
Comparative Transcriptomics of Cells Treated with Zinc-DTPA Versus Other Chelators: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Zinc-DTPA against other common chelating agents, primarily EDTA. While direct comparative transcriptomic studies are limited, this document synthesizes available data from various studies to offer insights into the cellular responses to these compounds. The information is intended to assist researchers in designing experiments and understanding the potential molecular impacts of these chelators.
Introduction to Chelating Agents
Chelating agents are compounds that can form multiple bonds to a single metal ion, effectively sequestering it and altering its bioavailability and reactivity. Diethylenetriaminepentaacetic acid (DTPA) and ethylenediaminetetraacetic acid (EDTA) are two widely used aminopolycarboxylic acid chelators in various industrial and medical applications. This compound (Zn-DTPA), or pentetate zinc trisodium, is a formulation where zinc is already complexed with DTPA. It is often used as a decorporation agent for radioactive and heavy metal poisoning, where the toxic metal displaces the zinc ion from the DTPA complex due to a higher binding affinity[1]. Understanding the impact of these chelators on gene expression is crucial for evaluating their therapeutic potential and off-target effects.
Comparative Overview of Cellular and Transcriptomic Effects
The following table summarizes the known effects of this compound, DTPA, and EDTA on gene expression and cellular processes based on available literature. It is important to note that these findings are derived from different studies with varying cell types, concentrations, and experimental durations.
| Feature | This compound / DTPA | EDTA |
| Primary Mechanism | Extracellular chelation of metal ions, leading to mild zinc depletion. Zn-DTPA acts as a stable complex where zinc can be displaced by metals with higher affinity[1][2]. | Chelation of divalent cations, affecting various cellular processes. Can also have non-chelating effects[3]. |
| Cellular Uptake | DTPA is generally considered membrane-impermeable[2]. | Can enter an intracellular compartment, likely through the endocytic pathway[4]. |
| Reported Transcriptomic/Gene Expression Changes | - In osteoblastic MC3T3-E1 cells, DTPA treatment resulted in a similar expression pattern for five bone-related genes as the intracellular chelator TPEN[2].- High doses of DTPA in rats can induce developmental toxicity through zinc depletion, implying downstream effects on gene expression related to development[5]. | - In human T-cell death-associated gene 8 (TDAG8)-overexpressed HEK29T cells, EDTA enhanced cAMP response element (CRE)-driven promoter activity[3].- In stem cells from the apical papilla, EDTA treatment reduced MKI67 mRNA expression, indicating attenuated cell proliferation[6]. |
| Effects on Signaling Pathways | - By inducing zinc deficiency, DTPA can indirectly affect numerous zinc-dependent signaling pathways, including those regulated by zinc-finger transcription factors. | - Enhances cAMP production and signaling in certain cell types[3].- Can induce oxidative stress and DNA damage, likely activating DNA damage response pathways[7]. |
| Cellular Effects | - Can induce a mild zinc-deficient state[2].- High concentrations can be cytotoxic. | - Alters protein glycosylation[4].- Attenuates cell proliferation and promotes apoptosis in a dose-dependent manner[6].- Can induce DNA single- and double-strand breaks[7]. |
Experimental Protocols
This section outlines a generalized experimental protocol for a comparative transcriptomic study of cells treated with this compound and other chelators. Specific details should be optimized based on the cell type and research question.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a human liver cell line like HepG2 for toxicity studies, or a specific cancer cell line for drug development).
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C) to 70-80% confluency.
-
Chelator Preparation: Prepare stock solutions of this compound, DTPA, and EDTA in a suitable solvent (e.g., sterile water or PBS).
-
Treatment:
-
Seed cells into multi-well plates.
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of the chelators. Include a vehicle-only control group.
-
Concentrations should be determined based on literature review and preliminary dose-response experiments. For example, EDTA has been studied at concentrations ranging from 1.25% to 17% for short exposures[6].
-
Incubate cells for a predetermined time course (e.g., 6, 24, 48 hours) to capture both early and late transcriptomic responses.
-
RNA Extraction and Quality Control
-
RNA Isolation: At each time point, lyse the cells directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Purification: Purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 7 is generally recommended for RNA sequencing[8].
Library Preparation and RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves:
-
mRNA enrichment (poly-A selection) or ribosomal RNA depletion.
-
RNA fragmentation.
-
Reverse transcription to cDNA.
-
Ligation of sequencing adapters.
-
PCR amplification.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient read depth to detect differentially expressed genes.
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the different treatment groups and the control.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify enriched biological processes and signaling pathways.
Visualization of Pathways and Workflows
Signaling Pathways and Cellular Responses
The following diagrams illustrate some of the key signaling pathways and cellular processes that can be affected by chelating agents like DTPA and EDTA.
Caption: Potential signaling pathways affected by DTPA and EDTA treatment.
Experimental Workflow
The diagram below outlines the major steps in a comparative transcriptomics experiment.
Caption: A generalized workflow for comparative transcriptomic analysis.
Conclusion and Future Directions
The available evidence suggests that this compound, DTPA, and EDTA can elicit distinct transcriptomic and cellular responses. DTPA's effects appear to be largely mediated by its extracellular chelation of zinc, leading to a mild zinc-deficient state and potential downstream consequences on zinc-dependent cellular processes. In contrast, EDTA can be internalized and may exert its effects through both chelation-dependent and independent mechanisms, impacting signaling pathways like cAMP and inducing oxidative stress.
A direct, comprehensive comparative transcriptomic study using RNA sequencing is warranted to systematically elucidate the similarities and differences in the cellular responses to these chelators. Such a study would provide a valuable resource for researchers and drug developers, enabling a more informed selection and use of these agents in therapeutic and research contexts. Future studies should also aim to correlate transcriptomic changes with proteomic and metabolomic data to gain a more holistic understanding of the cellular impact of these compounds.
References
- 1. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 2. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylenediaminetetraacetic acid (EDTA) enhances cAMP production in human TDAG8-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EDTA treatment alters protein glycosylation in the cellular slime mold Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc deficiency induced by the chelating agent DTPA and its regulatory interpretation for developmental toxicity classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ethylenediaminetetraacetic acid on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High molecular weight hyaluronan decreases oxidative DNA damage induced by EDTA in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rna-seqblog.com [rna-seqblog.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Zinc-DTPA
For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents like Zinc Diethylenetriaminepentaacetic Acid (Zinc-DTPA) are critical components of laboratory safety protocols. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with best practices to foster a secure research setting.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to be familiar with the necessary safety precautions and handling measures. Adherence to these guidelines will minimize risks and prevent accidental exposure or environmental contamination.
| Precaution Category | Specific Guideline | Source |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile rubber gloves, and a fully buttoned lab coat. | [1] |
| Work Environment | It is recommended to work within a properly functioning, certified laboratory chemical fume hood. | [1] |
| Hygiene Measures | Do not eat, drink, or smoke when using this product. Wash hands before breaks and at the end of work. | [2] |
| Safe Handling Advice | No special precautions are necessary if used correctly. Avoid contact with skin, eyes, and clothing. | [2][3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from sources of heat or ignition and incompatible materials such as strong oxidizing agents, acids, and bases. | [1] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and concentration of the waste. Always consult your institution's specific waste disposal policies and local regulations.
For Small Quantities of Diluted this compound Solutions:
According to some safety data sheets, small amounts of this compound may be managed through dilution.
-
Dilution: Dilute the this compound solution with a significant amount of water, specifically 3 to 5 times the volume of the waste.[2]
-
Disposal: The diluted solution may then be washed away, though it is imperative to ensure this complies with local wastewater regulations.[2]
For Larger Quantities or Concentrated this compound:
Larger volumes or more concentrated forms of this compound require disposal as chemical waste.
-
Containment: Collect the waste this compound in a sealable and compatible waste container.[1]
-
Labeling: Attach a completed Dangerous Waste label to the container as soon as the first waste is added.[1] The label should clearly identify the contents.
-
Storage: Store the waste container away from incompatible materials.[1]
-
Collection: When the container is full or no longer in use, complete a Chemical Collection Request Form and arrange for pickup by your institution's hazardous waste management service.[1]
Disposal of Uncleaned Packaging:
Any empty containers or packaging that held this compound must also be disposed of properly. Disposal of uncleaned packagings must be made according to official regulations.[2]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
| Action | Procedure | Source |
| Containment | Absorb the spill with a liquid-binding material such as sand, diatomite, or universal binders. | [2] |
| Ventilation | Ensure adequate ventilation in the affected area. | [2] |
| Disposal of Contaminated Material | Dispose of the contaminated absorbent material as waste according to the guidelines for larger quantities of this compound. | [2] |
| Environmental Protection | Do not allow the product to reach the sewage system or any water course. | [2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Zinc-DTPA
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Zinc-DTPA (Zinc diethylenetriaminepentaacetic acid), a chelating agent.
Personal Protective Equipment (PPE) and Safe Handling
While a specific Safety Data Sheet (SDS) for a this compound solution indicated it was not classified as hazardous, it is crucial to follow standard laboratory safety protocols to minimize exposure.[1]
Recommended PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent direct skin contact.[2]
-
Eye Protection: Safety goggles are essential to protect the eyes from potential splashes.[2]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Ventilation: Work in a well-ventilated area to minimize the potential for inhalation.[2]
Handling Procedures:
-
Avoid direct contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | 15°C to 30°C (59°F to 86°F) | [3] |
| pH of Solution | 6.5 - 7.5 | [4][5] |
| Appearance | White Powder | [2] |
| Solubility | Soluble in Water | [2] |
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure | Source |
| Skin Contact | Immediately wash the affected area with soap and water.[1][6] Remove any contaminated clothing.[1] | [1][6] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[1] If irritation persists, consult a doctor.[1] | [1] |
| Inhalation | Move the individual to fresh air.[1][6] | [1][6] |
| Ingestion | Rinse out the mouth and then drink one to two glasses of water.[1] If symptoms persist, consult a doctor.[1] | [1] |
Storage and Disposal Plan
Storage:
Store this compound in a cool, dry place away from direct sunlight. The recommended storage temperature is between 15°C and 30°C (59°F to 86°F).[3]
Disposal:
Dispose of this compound waste in accordance with local, state, and federal regulations.[1] Do not pour it down the drain or into storm sewers.[7] For specific guidance, contact your institution's environmental health and safety department or a licensed hazardous waste disposal company.[7]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
First Aid Response Protocol
References
- 1. lovibond.com [lovibond.com]
- 2. Zinc DTPA Manufacturer, Supplier, Exporter [edta-chelate.com]
- 3. publications.aap.org [publications.aap.org]
- 4. orise.orau.gov [orise.orau.gov]
- 5. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
